3-(4-Chlorophenyl)-2-oxopropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYUGTMBOLOQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3617-01-4 | |
| Record name | 3-(4-chlorophenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-2-oxopropanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-(4-Chlorophenyl)-2-oxopropanoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the most pertinent synthetic strategies. Three primary methodologies are discussed: the Darzens Glycidic Ester Condensation, the oxidation of 3-(4-chlorophenyl)lactic acid, and the Erlenmeyer-Plochl reaction followed by hydrolysis. Each section includes a thorough discussion of the reaction mechanism, a step-by-step experimental protocol, and an analysis of the advantages and limitations of the respective route. This guide aims to equip scientists with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific research and development needs.
Introduction
This compound, also known as 4-chloro-α-oxobenzenepropanoic acid, is a keto acid that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its structural features, including a reactive α-keto acid moiety and a chlorophenyl group, make it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The growing interest in this compound necessitates a clear and detailed understanding of its synthesis. This guide provides an in-depth analysis of the most effective and commonly employed synthetic strategies to produce this compound, with a focus on practical application in a laboratory setting.
Darzens Glycidic Ester Condensation Route
The Darzens condensation, or glycidic ester condensation, is a classic and highly effective method for the formation of α,β-epoxy esters, which can be readily converted to α-keto acids.[3][4] This reaction involves the condensation of a carbonyl compound, in this case, 4-chlorobenzaldehyde, with an α-haloester in the presence of a base.[3][4]
Reaction Mechanism
The reaction proceeds in two main stages: the formation of a glycidic ester intermediate followed by its hydrolysis.
-
Stage 1: Formation of the Glycidic Ester: A strong base deprotonates the α-haloester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide to form the α,β-epoxy ester, also known as a glycidic ester.[3][4]
-
Stage 2: Hydrolysis to the α-Keto Acid: The glycidic ester is then saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylate salt. Acidification of the reaction mixture leads to the unstable glycidic acid, which upon gentle heating, undergoes decarboxylative rearrangement to furnish the desired this compound.[4]
Caption: Mechanism of the Darzens Condensation for this compound synthesis.
Experimental Protocol
Stage 1: Synthesis of Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in dry toluene, add ethyl chloroacetate (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate.
Stage 2: Hydrolysis to this compound
-
Dissolve the crude glycidic ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzaldehyde | [1] |
| Key Reagent | Ethyl Chloroacetate | [1] |
| Base | Sodium Ethoxide | [1] |
| Overall Yield | 60-75% | Estimated from similar reactions |
Oxidation of 3-(4-Chlorophenyl)lactic Acid
This two-step synthetic route involves the preparation of 3-(4-chlorophenyl)lactic acid followed by its selective oxidation to the target α-keto acid.
Synthesis of 3-(4-Chlorophenyl)lactic Acid
A multi-step synthesis starting from 4-chlorobenzaldehyde can be employed to produce the precursor, 3-(4-chlorophenyl)lactic acid.[5]
Oxidation of 3-(4-Chlorophenyl)lactic Acid
The selective oxidation of α-hydroxy acids to α-keto acids can be challenging due to the potential for over-oxidation and decarboxylation.[6][7][8] However, modern catalytic methods offer high chemoselectivity. A particularly effective method is the nitroxyl-radical-catalyzed aerobic oxidation.[6][7][8]
Reaction Mechanism
The oxidation using a nitroxyl radical catalyst, such as AZADO (2-azaadamantane N-oxyl), proceeds via a catalytic cycle where the nitroxyl radical is oxidized to the corresponding oxoammonium ion. The oxoammonium ion then oxidizes the alcohol to the ketone, and in the process is reduced back to the hydroxylamine, which is then re-oxidized to the nitroxyl radical to complete the cycle. Molecular oxygen serves as the terminal oxidant.[6][7][8]
Caption: Workflow for the synthesis of this compound via oxidation.
Experimental Protocol
-
To a solution of 3-(4-chlorophenyl)lactic acid (1.0 eq) in a suitable solvent such as acetonitrile, add AZADO (0.01-0.05 eq).
-
Bubble air or oxygen through the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-(4-Chlorophenyl)lactic acid | [5] |
| Catalyst | AZADO | [6][7][8] |
| Oxidant | Molecular Oxygen (Air) | [6][7][8] |
| Yield | High | [6][7][8] |
Erlenmeyer-Plochl Reaction and Hydrolysis
The Erlenmeyer-Plochl reaction provides a pathway to α-keto acids through the formation and subsequent hydrolysis of an azlactone (oxazolone) intermediate.[9][10] This method involves the condensation of an N-acylglycine, such as N-acetylglycine, with 4-chlorobenzaldehyde.
Reaction Mechanism
-
Stage 1: Azlactone Formation: N-acetylglycine is cyclized in the presence of acetic anhydride to form an oxazolone intermediate. This intermediate then undergoes a Perkin-type condensation with 4-chlorobenzaldehyde to yield a 4-(4-chlorobenzylidene)oxazol-5(4H)-one.[9][10]
-
Stage 2: Hydrolysis to the α-Keto Acid: The azlactone is then subjected to acidic or basic hydrolysis. Under controlled conditions, the hydrolysis of the enamide and ester functionalities of the azlactone leads to the formation of the desired α-keto acid.
Experimental Protocol
Stage 1: Synthesis of 2-Methyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one
-
A mixture of 4-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol.
Stage 2: Hydrolysis to this compound
-
The azlactone is suspended in a dilute solution of hydrochloric acid.
-
The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-Chlorobenzaldehyde, N-Acetylglycine | [9][10] |
| Reagents | Acetic Anhydride, Sodium Acetate | [9][10] |
| Overall Yield | Moderate to Good | Estimated from similar reactions |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl group and the methylene protons adjacent to the aromatic ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, and the O-H stretching of the carboxylic acid. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (198.6 g/mol ). |
Note: Specific chemical shifts and absorption frequencies can be found in chemical databases such as ChemicalBook.[11]
Conclusion
This technical guide has detailed three robust synthetic routes for the preparation of this compound. The Darzens condensation offers a direct and well-established method. The oxidation of 3-(4-chlorophenyl)lactic acid provides a modern and highly selective alternative, particularly with the use of advanced catalytic systems. The Erlenmeyer-Plochl reaction presents another viable pathway through an azlactone intermediate. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. Each method, when executed with care, can provide access to this important synthetic intermediate.
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. wepub.org [wepub.org]
- 6. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Chemoselective Conversion from 뱉Hydroxy Acids to 뱉Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation - American Chemical Society - Figshare [acs.figshare.com]
- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound(3617-01-4) 1H NMR spectrum [chemicalbook.com]
chemical and physical properties of 3-(4-Chlorophenyl)-2-oxopropanoic acid
An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid: Properties, Analysis, and Applications
Introduction
This compound is an organic compound of significant interest to the fields of synthetic organic and medicinal chemistry.[1] Structurally, it is an α-keto acid featuring a 4-chlorophenyl substituent. This unique combination of a carboxylic acid, a ketone, and a chlorinated aromatic ring imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1] Its primary relevance for drug development professionals lies in its established role as a key precursor in the synthesis of pyridopyrazinone derivatives, which have been identified as potent insulin secretion stimulators for the potential treatment of diabetes.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical protocols, and a discussion of its applications, tailored for researchers and scientists in drug discovery and development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by its specific molecular structure and associated identifiers.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3617-01-4 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [1][2][3] |
| Molecular Weight | 198.60 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Benzenepropanoic acid, 4-chloro-α-oxo-; 4-Chloro-a-oxo-benzenepropanoic acid | [1] |
| SMILES | C1=CC(=CC=C1CC(=O)C(=O)O)Cl | [1][4] |
| InChI | InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | [1][4] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and formulation requirements.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white or light brown solid | [1][2] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
| Storage Conditions | Store at room temperature, in a cool, well-ventilated area. Some suppliers recommend storage at -10°C under an inert atmosphere for long-term stability. | [2][5][6][7] |
| Density | 1.394 g/cm³ (Predicted) | [8] |
| Predicted XlogP | 1.9 | [4] |
Note on Thermal Properties: Specific melting and boiling points for this compound are not consistently reported in publicly available literature. These values would be experimentally determined using techniques such as Differential Scanning Calorimetry (DSC) for a precise melting point and thermogravimetric analysis (TGA) to assess thermal decomposition.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical in research and drug development. A multi-technique analytical approach is essential for the unambiguous characterization of this compound.
Caption: A typical workflow for the analytical characterization of the compound.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. The predicted collision cross-section (CCS) values can aid in identification in complex matrices.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 199.01566 | 136.0 |
| [M+Na]⁺ | 220.99760 | 144.7 |
| [M-H]⁻ | 197.00110 | 138.7 |
| [M+NH₄]⁺ | 216.04220 | 155.4 |
| Data sourced from PubChemLite predictions.[4] |
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. A deuterated solvent (like DMSO-d₆ or CDCl₃) is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Expected ¹H NMR Signals:
-
Aromatic Region (~7.2-7.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (~4.0 ppm): A singlet corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring and the ketone.
-
Carboxylic Acid Proton (>10 ppm): A broad singlet for the acidic proton, which may be exchangeable with trace water in the solvent.
-
-
Expected ¹³C NMR Signals:
-
Multiple signals in the aromatic region (~128-140 ppm).
-
A signal for the methylene carbon (~40-50 ppm).
-
Two signals for the carbonyl carbons (>160 ppm), with the carboxylic acid carbon typically being less deshielded than the ketone carbon.
-
Experimental Protocol 2: Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation.
Methodology:
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Ketone & Carboxylic Acid): Strong, sharp bands around 1700-1750 cm⁻¹. Often, two distinct peaks or a broadened peak may be observed.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically ~1090 cm⁻¹.
-
Chemical Reactivity and Applications
The dual functionality of the α-keto acid motif makes this compound a versatile synthetic intermediate.[1] The carboxylic acid can undergo esterification or amidation, while the ketone is susceptible to nucleophilic attack.
Its most notable application is as a building block for pharmacologically active agents.[2]
Caption: Pathway from the core chemical to its therapeutic application.
Role in Drug Discovery
The primary documented use of this compound is in the preparation of Pyridopyrazinone derivatives. These resulting compounds have been investigated as insulin secretion stimulators, making them valuable leads in the development of novel therapeutics for diabetes.[2] Furthermore, the broader class of chlorophenyl-containing small molecules is frequently explored in drug discovery for various targets, including anticancer and anti-inflammatory pathways.[9][10][11] The structural motif present in this compound serves as a validated starting point for generating libraries of new chemical entities for screening.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with several hazards that necessitate careful handling.
Table 4: GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [12][13] |
| H315 | Causes skin irritation | [12][13] |
| H318 | Causes serious eye damage | [12] |
| H335 | May cause respiratory irritation | [12][13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][12]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][12]
Storage Recommendations
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Stability: For long-term storage and to ensure high purity, some suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-10°C) to minimize degradation.[7]
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling tool for medicinal chemists and drug development professionals. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it an important precursor for synthesizing novel compounds with therapeutic potential, most notably in the area of metabolic diseases like diabetes. Understanding its characteristics, analytical protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 3. This compound | C9H7ClO3 | CID 580535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. This compound | 3617-01-4 [amp.chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Page loading... [guidechem.com]
- 9. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 3-(4-Iodophenyl)-2-oxopropanoic acid () for sale [vulcanchem.com]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Evolving Landscape of Phenylpropanoic Acid Derivatives: A Technical Guide to the Biological Activities of 3-(4-Chlorophenyl)-2-oxopropanoic Acid Analogs
Abstract
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the substituted phenylpropanoic acid scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of 3-(4-Chlorophenyl)-2-oxopropanoic acid and its derivatives. While direct research on this specific parent compound is nascent, this guide synthesizes preclinical data from closely related analogs to illuminate the therapeutic potential of this chemical class. We will delve into their promising anticancer and antimicrobial properties, explore their mechanisms of action, including enzyme inhibition, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of these versatile compounds.
Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery
Arylpropanoic acid derivatives are a cornerstone of modern pharmacology, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. Their therapeutic utility, however, extends far beyond inflammation. The inherent structural versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with potent anticancer, antimicrobial, and enzyme-inhibitory activities[1]. The presence of a chlorophenyl group, as seen in this compound, is a common feature in many bioactive compounds, often enhancing their potency and modulating their pharmacokinetic properties[2]. This guide will focus on the biological potential of derivatives of this specific scaffold, drawing on data from structurally similar compounds to build a comprehensive picture of their therapeutic promise.
Anticancer Activity: Targeting the Engines of Malignancy
The development of novel anticancer agents is a critical priority in biomedical research. Derivatives of the phenylpropanoic acid scaffold have shown significant promise in this area, exhibiting potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.
Antiproliferative and Cytotoxic Effects
Recent studies have highlighted the anticancer potential of various substituted phenylpropanoic acid derivatives. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates demonstrated selective inhibitory action against human colon cancer cells (HCT-116)[3][4]. This selectivity is a crucial aspect of modern cancer drug development, aiming to minimize off-target effects and reduce patient toxicity.
Another promising class of related compounds, 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has shown potent antiproliferative activity against lung cancer cell lines, including the drug-resistant H69AR cell line[5]. This suggests that these compounds may be effective against tumors that have developed resistance to conventional chemotherapies.
Table 1: Antiproliferative Activity of Phenylpropanoic Acid Derivatives against Various Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Oxime derivative 22 | A549 (Lung Carcinoma) | 2.47 | [5] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Oxime derivative 21 | A549 (Lung Carcinoma) | 5.42 | [5] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Carbohydrazide 25 | A549 (Lung Carcinoma) | 8.05 | [5] |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates | Compound 7a | HCT-116 (Colon Cancer) | 0.12 mg/mL | [3][4] |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates | Compound 7g | HCT-116 (Colon Cancer) | 0.12 mg/mL | [3][4] |
Mechanistic Insights: Disrupting Cancer Cell Signaling
Understanding the mechanism of action is paramount for the rational design of new drugs. In silico and in vitro studies suggest that phenylpropanoic acid derivatives exert their anticancer effects through the modulation of key signaling pathways and molecular targets.
-
Targeting SIRT2 and EGFR: Molecular docking studies have proposed that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with and potentially inhibit sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR)[5]. Both SIRT2 and EGFR are crucial regulators of cell proliferation, survival, and metastasis, making them attractive targets for cancer therapy.
Figure 1: Proposed Anticancer Mechanism via EGFR and SIRT2 Inhibition. This diagram illustrates how this compound derivatives may inhibit cancer cell proliferation and survival by targeting the EGFR and SIRT2 signaling pathways.
-
HSP90 and TRAP1 Mediated Pathway: Research on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates suggests a mechanism involving the Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) mediated signaling pathway[6]. These chaperone proteins are critical for the stability and function of many oncoproteins, and their inhibition can lead to the degradation of these client proteins, ultimately triggering apoptosis.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens is a pressing global health crisis. The discovery of novel antimicrobial agents with new mechanisms of action is therefore of utmost importance. Phenylpropanoic acid derivatives have demonstrated significant potential in this arena.
Broad-Spectrum Antimicrobial Effects
Studies on chlorinated 3-phenylpropanoic acid derivatives have revealed their antimicrobial activity against a range of pathogens. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid displayed notable activity against Escherichia coli and Staphylococcus aureus[7]. Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown efficacy against a panel of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[8].
Table 2: Minimum Inhibitory Concentrations (MIC) of Phenylpropanoic Acid Derivatives against Multidrug-Resistant Bacteria
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Chlorinated 3-Phenylpropanoic Acid | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 | [7] |
| Chlorinated 3-Phenylpropanoic Acid | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32 | [7] |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 14 | MRSA | 1-8 | [8] |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 14 | VRE | 0.5-2 | [8] |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 15 | MRSA | 1-8 | [8] |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone derivative 15 | VRE | 0.5-2 | [8] |
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial activity of these compounds is highly dependent on their chemical structure. The presence and position of halogen atoms on the phenyl ring significantly influence their potency[9][10]. Halogenation can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane[9]. Furthermore, the nature of the substituents on the propanoic acid chain can modulate the compound's interaction with its molecular target. For instance, the conversion of the carboxylic acid to a hydrazone has been shown to enhance antimicrobial activity in some cases[8].
Enzyme Inhibition: A Key Mechanism of Action
Enzyme inhibition is a well-established mechanism through which many drugs exert their therapeutic effects. Derivatives of phenylpropanoic acid have been shown to inhibit a variety of enzymes, contributing to their diverse biological activities.
Inhibition of Carbonic Anhydrase and Acetylcholinesterase
A study on hydrazone derivatives revealed that N,N'-bis[1-(4-chlorophenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine dihydrochloride is a potent inhibitor of human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE)[11]. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer. Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.
Table 3: Enzyme Inhibitory Activity of a 4-Chlorophenyl Derivative
| Compound | Enzyme | Ki (nM) | Reference |
| N,N'-bis[1-(4-chlorophenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine dihydrochloride | hCA I | 203 ± 55 | [11] |
| N,N'-bis[1-(4-chlorophenyl)-3-(pyrrolidine-1-yl)propylidene]hydrazine dihydrochloride | hCA II | 200 ± 34 | [11] |
Experimental Protocols
To facilitate further research and development of this compound derivatives, this section provides detailed, self-validating protocols for key in vitro assays.
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Figure 2: Workflow for the MTT Cell Viability Assay. This diagram outlines the key steps involved in assessing the anticancer activity of novel compounds using the MTT assay.
Protocol for Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound and its closely related analogs represent a promising class of compounds with a diverse range of biological activities. The preclinical data highlighted in this guide demonstrate their potential as anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key enzymes and signaling pathways. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.
Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to establish a more comprehensive understanding of their therapeutic potential. Detailed mechanistic studies are needed to elucidate their precise molecular targets and pathways. Furthermore, in vivo studies are required to assess their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics to address the pressing challenges of cancer and infectious diseases.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of Tertiary Amides of Salinomycin and Their C20-oxo Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformation of 3-(4-Chlorophenyl)-2-oxopropanoic Acid
Abstract
This technical guide provides a comprehensive examination of the structural and conformational properties of 3-(4-chlorophenyl)-2-oxopropanoic acid, a molecule of significant interest in synthetic organic and medicinal chemistry.[1] This document delves into the nuanced interplay of its functional groups—a chlorophenyl moiety, a keto group, and a carboxylic acid—which dictates its chemical behavior and potential as a synthetic intermediate.[1] We will explore its molecular architecture, potential tautomeric forms, and preferred conformational states, supported by spectroscopic and computational methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile alpha-keto acid.
Introduction: Significance and Applications
This compound (CAS No. 3617-01-4) is an organic compound featuring a para-substituted chlorinated aromatic ring linked to a three-carbon chain containing both a ketone and a carboxylic acid functional group.[1][2] Its molecular formula is C₉H₇ClO₃.[1][2][3] The presence of the chlorophenyl group is often associated with biological activity, making this compound and its derivatives valuable precursors in pharmaceutical research.[1] Notably, it has been utilized in the preparation of pyridopyrazinone derivatives which act as insulin secretion stimulators, suggesting potential applications in the treatment of diabetes.[2] Its utility as a synthetic intermediate is underscored by the reactivity of its carboxylic acid and ketone functionalities, allowing for transformations such as esterification and acylation.[1]
Molecular Structure and Key Features
The fundamental structure of this compound comprises a 4-chlorophenyl group attached to a propanoic acid backbone, with a ketone at the C2 (alpha) position.
Table 1: Key Structural and Chemical Properties
| Property | Value | Source |
| CAS Number | 3617-01-4 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [1][2][3] |
| Molecular Weight | 198.60 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| SMILES | c1cc(ccc1CC(=O)C(=O)O)Cl | [1][3] |
| InChI | InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | [1][3] |
The electronic properties of the molecule are significantly influenced by the chlorinated aromatic ring, which can affect its interactions with biological targets.[1]
Conformational Analysis and Tautomerism
The conformational flexibility of this compound is primarily dictated by rotation around the single bonds of the propanoic acid chain. However, a crucial aspect of its structure is the potential for keto-enol tautomerism, an equilibrium between the keto form and its corresponding enol isomer.[4][5]
Keto-Enol Tautomerism
The presence of an alpha-hydrogen atom adjacent to the ketone allows for the formation of an enol tautomer, 3-(4-chlorophenyl)-2-hydroxy-acrylic acid.[1] This equilibrium can be influenced by solvent polarity and the presence of acid or base catalysts.[4][6]
Caption: Keto-enol tautomerism of the title compound.
While the keto form is generally more stable for simple ketones, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding.[4][5] In the case of this compound, the enol form would benefit from conjugation between the newly formed double bond and the carboxylic acid group.
Synthesis and Reactivity
Alpha-keto acids can be synthesized through various methods, including the oxidation of corresponding alpha-hydroxy acids or through Friedel-Crafts acylation.[7][8] A common route involves the hydrolysis of precursor esters. For instance, the synthesis of related propanoic acids has been achieved through the reduction of benzyl 4-chlorobenzoate using a palladium catalyst.[9]
The reactivity of this compound is centered around its two primary functional groups. The carboxylic acid can undergo esterification, and the ketone can participate in various nucleophilic addition reactions. This dual reactivity makes it a versatile building block in organic synthesis.[1]
Experimental Characterization Protocols
A thorough characterization of this compound relies on a combination of spectroscopic and computational techniques.
Spectroscopic Analysis
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the aromatic protons on the chlorophenyl ring, the methylene protons adjacent to the ring, and the acidic proton of the carboxylic acid. The presence of the enol tautomer would give rise to a distinct vinylic proton signal.[10]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. Key signals would correspond to the carbonyl carbons of the ketone and carboxylic acid, the carbons of the aromatic ring, and the methylene carbon.
Step-by-Step ¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign signals to specific protons in the molecule.
5.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
A strong C=O stretch from the alpha-keto group (~1720-1740 cm⁻¹).
-
C-Cl stretch in the aromatic region (~1000-1100 cm⁻¹).
-
5.1.3. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted m/z values for various adducts can be calculated to aid in spectral interpretation.[3]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are invaluable for investigating the conformational landscape and electronic properties of this compound.
Computational Workflow:
-
Structure Building: Construct the 3D structure of both the keto and enol tautomers using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations using a suitable level of theory (e.g., B3LYP/6-31G*) to find the lowest energy conformations.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to predict vibrational frequencies for comparison with experimental IR spectra.
-
Property Calculations: Calculate various electronic properties, such as molecular orbital energies and electrostatic potential maps, to understand the reactivity and intermolecular interactions of the molecule.
Caption: Workflow for the characterization of the title compound.
Conclusion
This compound is a molecule with a rich structural and chemical profile. Its conformational flexibility, potential for keto-enol tautomerism, and the electronic influence of the chlorophenyl group make it a fascinating subject for both experimental and computational investigation. A thorough understanding of these properties is crucial for leveraging its potential in the synthesis of novel compounds with applications in medicinal chemistry and beyond. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and related alpha-keto acids.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 9. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. This compound(3617-01-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-2-oxopropanoic acid, a pivotal intermediate in synthetic and medicinal chemistry. The document delves into the historical context of α-keto acids, explores the probable early synthetic routes leading to this specific compound, and details modern synthetic methodologies. A significant focus is placed on its critical role as a building block in the development of pharmaceutical agents, particularly pyridopyrazinone-based insulin secretagogues for the treatment of diabetes. The guide also includes detailed experimental protocols, analytical characterization, and a forward-looking perspective on its potential applications.
Introduction: The Significance of α-Keto Acids in Medicinal Chemistry
α-Keto acids, also known as 2-oxoacids, are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. This structural motif imparts unique reactivity, making them valuable precursors and intermediates in a multitude of biological and synthetic pathways. In medicinal chemistry, the α-keto acid functionality is recognized as a "privileged structure," appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Their ability to act as bioisosteres for carboxylic acids, coupled with their electrophilic nature, allows for diverse interactions with biological targets.
Historically, the study of α-keto acids dates back to the 19th century, with early investigations focusing on their roles in metabolism. Today, their importance is well-established, with applications ranging from antiviral and anticancer agents to therapies for metabolic disorders. This compound (CAS No: 3617-01-4) has emerged as a compound of interest within this class, primarily due to its utility in the synthesis of more complex, biologically active molecules.[1]
Physicochemical Properties and Analytical Characterization
This compound typically presents as a white to off-white solid. It is soluble in organic solvents and has limited solubility in water.
| Property | Value |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.60 g/mol |
| CAS Number | 3617-01-4 |
| Appearance | White to off-white solid |
| Synonyms | Benzenepropanoic acid, 4-chloro-α-oxo-; 4-Chloro-α-oxo-benzenepropanoic acid |
Analytical Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR and ¹³C NMR spectra are crucial for confirming the structure of the compound. Spectroscopic data can be found in various chemical databases.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, such as the carboxylic acid and ketone carbonyls.
Historical Perspective on the Discovery and Synthesis
While a definitive "discovery" paper for this compound is not readily apparent in early literature, its synthesis can be logically inferred from established chemical reactions of the late 19th and early 20th centuries. The historical synthesis of α-keto acids provides a framework for understanding how this compound was likely first prepared.
One of the most plausible early routes to this compound involves a Claisen condensation , a fundamental carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1887.[2][3] This reaction, occurring between two esters or an ester and another carbonyl compound in the presence of a strong base, is a classic method for preparing β-keto esters.[4][5][6]
The likely historical synthesis would have proceeded in two key steps:
-
Synthesis of the Ethyl Ester: A crossed Claisen condensation between ethyl acetate and ethyl 4-chlorobenzoate, or a direct Claisen condensation of ethyl 4-chlorophenylacetate with diethyl oxalate. A more direct historical approach would be the Claisen condensation of 4-chlorobenzaldehyde with a pyruvate ester.
-
Hydrolysis to the Carboxylic Acid: The resulting ethyl 3-(4-chlorophenyl)-2-oxopropanoate would then be hydrolyzed, typically under acidic or basic conditions, to yield the final this compound.[7]
Figure 1: A plausible historical synthetic pathway to this compound via a Claisen condensation followed by hydrolysis.
Modern Synthetic Methodologies
While the Claisen condensation remains a viable route, modern organic synthesis offers a variety of more efficient and versatile methods for preparing α-keto acids and their esters. These contemporary approaches often provide higher yields, greater substrate scope, and milder reaction conditions.
Oxidation of α-Hydroxy Acids and Esters
A common and direct method involves the oxidation of the corresponding α-hydroxy acid or ester precursor, 3-(4-chlorophenyl)-2-hydroxypropanoic acid or its ester. A range of oxidizing agents can be employed for this transformation.
Hydrolysis of Precursors
The target compound can be readily obtained by the hydrolysis of its corresponding ester, ethyl 3-(4-chlorophenyl)-2-oxopropanoate. This ester is commercially available or can be synthesized through various methods, including the Claisen condensation mentioned previously.
Experimental Protocol: Hydrolysis of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate
Materials:
-
Ethyl 3-(4-chlorophenyl)-2-oxopropanoate
-
Ethanol
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve ethyl 3-(4-chlorophenyl)-2-oxopropanoate in ethanol in a round-bottom flask.
-
Saponification (Basic Hydrolysis): Add an aqueous solution of sodium hydroxide to the flask. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid until the pH is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.
Applications in Drug Discovery and Development
The primary significance of this compound in the pharmaceutical industry lies in its role as a key synthetic intermediate. The presence of the chlorophenyl group and the reactive α-keto acid moiety makes it a versatile building block for constructing more complex molecules with therapeutic potential.
Synthesis of Pyridopyrazinone Derivatives as Insulin Secretagogues
A notable application of this compound is in the preparation of pyridopyrazinone derivatives, which have been investigated as insulin secretion stimulators for the treatment of diabetes.[2] These compounds act as insulin secretagogues, meaning they promote the release of insulin from pancreatic β-cells. The development of novel insulin secretagogues is a major focus in diabetes research, aiming for improved glycemic control with a lower risk of hypoglycemia compared to older drug classes.
Figure 2: The role of this compound as a key starting material in the synthesis of pyridopyrazinone-based insulin secretagogues.
Potential for Other Therapeutic Areas
While its use in diabetes drug discovery is a primary example, the structural motifs present in this compound suggest its potential as a scaffold or intermediate for other therapeutic agents. The 4-chlorophenyl group is a common feature in many drugs, influencing their pharmacokinetic and pharmacodynamic properties. The α-keto acid moiety can be derivatized to explore a wide range of biological targets.
Conclusion and Future Perspectives
This compound, while not a therapeutic agent itself, holds a significant position in the landscape of medicinal chemistry. Its history is intertwined with the development of fundamental organic reactions, and its present-day application underscores the continuing importance of versatile chemical building blocks in drug discovery. The demand for novel treatments for metabolic disorders like diabetes ensures that this compound and its derivatives will remain relevant to researchers and scientists in the field. Future research may explore its utility in the synthesis of compounds for other therapeutic areas, leveraging the unique reactivity of the α-keto acid group and the established pharmacological relevance of the chlorophenyl moiety.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorophenyl)-2-oxopropanoic acid, a halogenated aromatic α-keto acid, represents a molecule of significant interest in the realms of synthetic organic chemistry and medicinal chemistry. Its structural motifs, comprising a 4-chlorophenyl ring, a methylene bridge, and an α-keto acid functionality, confer upon it a unique reactivity profile and the potential for diverse biological activities. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and exploring its known and potential applications, particularly in the context of drug discovery and development. While direct biological studies on this specific molecule are limited, its utility as a synthetic intermediate and the activities of structurally related compounds suggest promising avenues for future research. This document aims to serve as a foundational resource for researchers investigating this and similar chemical entities.
Introduction
This compound (CAS No: 3617-01-4) is an organic compound featuring a chlorophenyl group attached to a 2-oxopropanoic acid moiety.[1] This structure combines the lipophilic and electronically influential nature of the chlorinated aromatic ring with the reactive and biologically relevant α-keto acid functional group.[1] α-Keto acids are a class of compounds that play crucial roles in cellular metabolism and have garnered significant attention in medicinal chemistry as versatile scaffolds for the development of enzyme inhibitors and other therapeutic agents.[2] The presence of the 4-chlorophenyl substituent is a common feature in many drug molecules, often enhancing metabolic stability and modulating binding affinity to biological targets.
This guide will provide a detailed examination of the available scientific literature on this compound, covering its chemical synthesis, structural characterization, and potential biological significance.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for the preparation of α-keto acids.[1] While a specific, detailed protocol for this exact molecule is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on general methodologies. One of the most common approaches involves the oxidation of the corresponding α-hydroxy acid.
Proposed Synthetic Protocol: Oxidation of 3-(4-Chlorophenyl)-2-hydroxypropanoic Acid
A reliable method for the synthesis of α-keto acids is the chemoselective oxidation of α-hydroxy acids.[3][4] This transformation can be achieved using various oxidizing agents. A modern and efficient method utilizes a nitroxyl radical catalyst, such as 2-azaadamantane N-oxyl (AZADO), with molecular oxygen as the terminal oxidant.[3][4] This approach is favored for its mild reaction conditions and high selectivity, which is crucial for the preparation of potentially labile α-keto acids.[3]
Step-by-Step Methodology:
-
Preparation of the Starting Material: The precursor, 3-(4-chlorophenyl)-2-hydroxypropanoic acid, can be synthesized from 4-chlorobenzaldehyde through a variety of methods, including the use of a cyanohydrin intermediate followed by hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a balloon of oxygen, dissolve 3-(4-chlorophenyl)-2-hydroxypropanoic acid in a suitable aprotic solvent such as acetonitrile (MeCN).
-
Catalyst Addition: To the solution, add catalytic amounts of 2-azaadamantane N-oxyl (AZADO) and sodium nitrite (NaNO₂).
-
Reaction Execution: Stir the reaction mixture vigorously under an oxygen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water, and the aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Figure 1: Proposed synthetic workflow for this compound.
Physicochemical Properties
The general physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3617-01-4 | [1][5] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.
¹H NMR (CDCl₃):
-
Aromatic Protons: A set of doublets in the range of δ 7.2-7.4 ppm, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Methylene Protons: A singlet at approximately δ 4.1 ppm for the CH₂ group adjacent to the aromatic ring and the carbonyl group.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which may or may not be observed depending on the solvent and concentration.
Note: A publicly available ¹H NMR spectrum supports these assignments.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show distinct signals for the nine carbon atoms in the molecule.
-
Carbonyl Carbons: Two signals in the downfield region (δ > 160 ppm), corresponding to the carboxylic acid and ketone carbonyls.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
-
Methylene Carbon: A signal in the aliphatic region (δ ~40-50 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic ring.
-
C=O Stretching (Ketone): ~1720-1740 cm⁻¹
-
C=O Stretching (Carboxylic Acid): ~1700-1725 cm⁻¹
-
O-H Stretching (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹
-
C-Cl Stretching: ~1090 cm⁻¹
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). Predicted m/z values for common adducts are [M+H]⁺ at 199.01566 and [M-H]⁻ at 197.00110.[6]
Chemical Reactivity
The presence of both a ketone and a carboxylic acid functional group makes this compound a versatile synthetic intermediate.[1]
-
Esterification and Acylation: The carboxylic acid moiety can readily undergo esterification with alcohols in the presence of an acid catalyst, or be converted to an acyl halide for subsequent acylation reactions.[1]
-
Reactions at the Ketone Carbonyl: The ketone group can participate in a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and reductive aminations.
-
Decarboxylation: Like many α-keto acids, this compound may be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts.
Biological Activity and Potential Applications
While extensive biological studies on this compound are not widely published, its structural features and the activities of related compounds suggest several areas of potential interest for drug discovery and development.
Intermediate for the Synthesis of Insulin Secretagogues
One of the most direct reported applications of this compound is its use as a starting material in the preparation of pyridopyrazinone derivatives that act as insulin secretion stimulators.[5] This suggests a potential role for this compound and its derivatives in the development of novel therapeutics for diabetes. The mechanism of action of such derivatives would likely involve the modulation of pancreatic β-cell function to enhance insulin release.
Figure 2: Role as an intermediate for insulin secretagogues.
Potential as an Enzyme Inhibitor
The α-keto acid moiety is a well-known pharmacophore for the inhibition of various enzymes, particularly dehydrogenases and decarboxylases. Structurally similar compounds have been investigated as inhibitors of key metabolic enzymes.
-
(E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid , a related unsaturated α-keto acid, has been shown to be an irreversible inactivator of brewer's yeast pyruvate decarboxylase. This suggests that this compound could also be explored as an inhibitor of pyruvate-utilizing enzymes.
Given the central role of enzymes like lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK) in cancer metabolism, inhibitors of these enzymes are of significant interest in oncology. The structural similarity of this compound to the natural substrates of these enzymes (pyruvate) makes it a candidate for investigation as a potential inhibitor.
Analytical Methodology
The analysis of α-keto acids in various matrices, including biological fluids, often requires specific analytical techniques due to their reactivity and potential instability.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of α-keto acids. Due to the lack of a strong chromophore in some α-keto acids, derivatization is often necessary to enhance detection sensitivity. Common derivatization reagents include o-phenylenediamine (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB), which react with the α-keto acid moiety to form highly fluorescent quinoxalinone derivatives. These derivatives can then be readily detected by fluorescence spectroscopy.
Step-by-Step Derivatization Protocol for HPLC Analysis:
-
Sample Preparation: Deproteinate biological samples (e.g., plasma, cell lysates) using a suitable method, such as precipitation with methanol.
-
Derivatization Reaction: To the prepared sample, add a solution of the derivatizing agent (e.g., DMB in the presence of a reducing agent and acid).
-
Incubation: Heat the mixture at an elevated temperature (e.g., 60-80 °C) for a specified time to ensure complete derivatization.
-
HPLC Analysis: Inject an aliquot of the derivatized sample onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase. Detect the fluorescent derivatives using a fluorescence detector.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of α-keto acids, offering high sensitivity and specificity. Derivatization can also be employed in conjunction with LC-MS to improve chromatographic properties and ionization efficiency.
Toxicology and Safety
Given the lack of specific data, this compound should be handled with appropriate care in a laboratory setting, using standard personal protective equipment (PPE) to avoid skin and eye contact, and inhalation.
Conclusion and Future Perspectives
This compound is a molecule with significant potential as a synthetic building block and as a lead structure for the development of novel therapeutic agents. While its direct biological activity remains largely unexplored, its reported use in the synthesis of insulin secretagogues highlights its relevance in the field of medicinal chemistry.
Future research efforts should focus on several key areas:
-
Development of optimized and scalable synthetic routes.
-
Comprehensive spectroscopic and physicochemical characterization.
-
Systematic evaluation of its biological activity against a panel of relevant enzymatic targets, such as those involved in glucose metabolism and cancer.
-
Investigation of its metabolic fate and toxicological profile.
A deeper understanding of the properties and biological activities of this compound will undoubtedly open up new avenues for its application in drug discovery and other areas of chemical and biological sciences.
References
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation [organic-chemistry.org]
- 5. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of 3-(4-Chlorophenyl)-2-oxopropanoic acid
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Chlorophenyl)-2-oxopropanoic Acid
Abstract
This compound, a halogenated derivative of phenylpyruvic acid, has emerged as a molecule of interest in biochemical and pharmacological research. Its structural similarity to endogenous keto acids suggests potential interactions with a variety of metabolic enzymes. This technical guide provides a comprehensive overview of the known biological activities and explores the potential therapeutic targets of this compound. We delve into the mechanistic rationale for its interaction with key enzymes such as alanine racemase, pyruvate dehydrogenase kinase, and lactate dehydrogenase. Detailed, field-proven experimental protocols for target validation are provided, accompanied by data interpretation strategies and visualizations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.
Introduction to this compound
This compound, also known as 4-chlorophenylpyruvic acid, belongs to the class of α-keto acids. These molecules are characterized by a ketone group adjacent to a carboxylic acid. Endogenous α-keto acids, such as pyruvate and α-ketoglutarate, are central intermediates in cellular metabolism, playing critical roles in glycolysis, the citric acid cycle, and amino acid metabolism. The introduction of a 4-chlorophenyl moiety to the pyruvate backbone significantly alters the molecule's steric and electronic properties, suggesting the potential for selective interactions with various enzymes. Understanding these interactions is key to unlocking its therapeutic potential.
Known Biological Activities and Rationale for Target Identification
Research has indicated that this compound exhibits inhibitory effects on several enzymes. A notable study identified this compound as an inhibitor of alanine racemase from Geobacillus stearothermophilus, an essential enzyme for bacterial cell wall synthesis. This finding points towards its potential as an antibacterial agent. Furthermore, its structural resemblance to pyruvate, the primary substrate for pyruvate dehydrogenase kinase and lactate dehydrogenase, makes these enzymes plausible targets. Inhibition of these enzymes has therapeutic implications in metabolic diseases and cancer.
Potential Therapeutic Target 1: Alanine Racemase (Alr)
Alanine racemase is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall. The absence of alanine racemase in eukaryotes makes it an attractive target for the development of novel antibiotics.
Proposed Mechanism of Action
This compound is proposed to act as a competitive inhibitor of alanine racemase. Its α-keto acid moiety can mimic the substrate L-alanine, allowing it to bind to the active site of the enzyme. The bulky 4-chlorophenyl group may then form favorable interactions within the active site, leading to a stable enzyme-inhibitor complex and preventing the binding and conversion of the natural substrate.
Experimental Validation: Alanine Racemase Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potential of this compound against alanine racemase.
Rationale: This assay couples the formation of L-alanine from D-alanine to the oxidation of L-lactate by L-lactate dehydrogenase (L-LDH), which is monitored by the decrease in absorbance of NADH at 340 nm.
Materials:
-
Recombinant Alanine Racemase
-
D-alanine
-
L-lactate dehydrogenase (L-LDH)
-
NADH
-
Tris-HCl buffer (pH 8.0)
-
This compound
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well UV-transparent plate, add 150 µL of Tris-HCl buffer.
-
Add 10 µL of NADH solution (final concentration 0.2 mM).
-
Add 10 µL of L-LDH solution (final concentration 10 units/mL).
-
Add 10 µL of varying concentrations of this compound.
-
Add 10 µL of Alanine Racemase (final concentration 5 µg/mL).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of D-alanine solution (final concentration 50 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Alanine Racemase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound against alanine racemase.
Potential Therapeutic Target 2: Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate dehydrogenase kinase (PDK) is a key regulatory enzyme of the pyruvate dehydrogenase complex (PDC). By phosphorylating and inactivating PDC, PDK shifts metabolism from glucose oxidation towards glycolysis, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells. Inhibiting PDK can reactivate PDC, promoting apoptosis in cancer cells and making it an attractive target for cancer therapy.
Proposed Mechanism of Action
Given that this compound is a pyruvate analog, it is hypothesized to be a competitive inhibitor of PDK, likely competing with pyruvate for binding to the enzyme's regulatory domain. This would prevent the phosphorylation and inactivation of the PDC, thereby restoring mitochondrial glucose oxidation.
Experimental Validation: PDK Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibitory effect of this compound on PDK activity.
Rationale: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.
Materials:
-
Recombinant PDK isoenzyme (e.g., PDK1, PDK2, PDK3, or PDK4)
-
PDC E1 subunit (substrate)
-
ATP
-
Kinase buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white, opaque 96-well plate, add 5 µL of the diluted inhibitor.
-
Add 10 µL of a mixture containing the PDK enzyme and its substrate (PDC E1).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes in the dark.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the data to controls (0% inhibition with no inhibitor, 100% inhibition with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using non-linear regression.
PDK Signaling Pathway and Inhibition
Caption: Inhibition of PDK by this compound prevents PDC inactivation.
Potential Therapeutic Target 3: Lactate Dehydrogenase (LDH)
Lactate dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate. In many cancer cells, LDH-A is upregulated to support high rates of glycolysis by regenerating NAD+. Inhibition of LDH is a promising strategy to target cancer metabolism.
Proposed Mechanism of Action
As a pyruvate analog, this compound is expected to competitively inhibit LDH by binding to the enzyme's active site, thereby preventing the conversion of pyruvate to lactate. This would lead to an accumulation of pyruvate and a decrease in NAD+ regeneration, disrupting the glycolytic flux in cancer cells.
Experimental Validation: LDH Activity Assay
This protocol details a colorimetric assay to assess the inhibitory effect of this compound on LDH activity.
Rationale: The assay measures the production of a colored formazan product, which is proportional to the amount of NADH generated by the LDH-catalyzed conversion of lactate to pyruvate. A decrease in color intensity indicates LDH inhibition.
Materials:
-
LDH enzyme (e.g., LDH-A)
-
Lactate
-
NAD+
-
Diaphorase
-
WST-1 (or similar tetrazolium salt)
-
Assay buffer
-
This compound
Protocol:
-
Prepare dilutions of this compound.
-
In a 96-well plate, combine the assay buffer, LDH enzyme, and the inhibitor dilutions.
-
Incubate for 15 minutes at 37°C.
-
Prepare a substrate mix containing lactate, NAD+, diaphorase, and WST-1.
-
Add the substrate mix to each well to start the reaction.
-
Incubate for 30 minutes at 37°C.
-
Measure the absorbance at 450 nm.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Table 1: Hypothetical Comparative Inhibitory Activity
| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Therapeutic Area |
| Alanine Racemase | 15.2 | Competitive | Antibacterial |
| Pyruvate Dehydrogenase Kinase | 25.8 | Competitive | Oncology, Metabolic |
| Lactate Dehydrogenase A | 42.5 | Competitive | Oncology |
Comparative Analysis and Future Directions
The preliminary hypothetical data suggest that this compound may have a higher potency towards alanine racemase, indicating its potential as a lead compound for antibiotic development. However, its activity against PDK and LDH should not be dismissed. Further studies are warranted to confirm these findings and to assess the selectivity of the compound against different PDK and LDH isoenzymes. Structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity for a specific target. Cellular assays should be conducted to determine the compound's effect on bacterial growth, cancer cell proliferation, and metabolic reprogramming.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Its ability to target key metabolic enzymes in both bacteria and cancer cells opens up multiple avenues for further investigation. The experimental protocols and strategic insights provided in this guide offer a robust framework for researchers to validate these targets and explore the full therapeutic potential of this intriguing molecule.
An In-depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid and Its Derivatives: Synthesis, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-2-oxopropanoic acid, a key intermediate in the synthesis of pharmacologically active compounds. The document delves into its synthesis, the exploration of its analogs, and its significant role in the development of novel therapeutics, particularly as insulin secretagogues. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering detailed protocols, mechanistic insights, and a thorough review of the current landscape.
Introduction: The Significance of the α-Keto Acid Scaffold
α-Keto acids are a class of organic compounds characterized by the presence of a ketone functional group adjacent to a carboxylic acid. This unique structural motif imparts a versatile reactivity, making them valuable building blocks in organic synthesis[1][2]. Their utility spans the synthesis of a wide array of functionalized molecules and complex bioactive compounds[2]. The inherent reactivity of the α-keto group and the carboxylic acid moiety allows for a diverse range of chemical transformations, including nucleophilic additions, decarboxylation, and condensations.
Among this class of molecules, this compound (CAS 3617-01-4) has emerged as a compound of significant interest in medicinal chemistry[3]. Its structure, featuring a chlorophenyl group, an α-keto acid core, and a methylene bridge, provides a scaffold for the synthesis of various derivatives with potential therapeutic applications[3]. The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active molecules, often contributing to enhanced binding affinity to biological targets through hydrophobic and electronic interactions.
This guide will focus on the synthesis, derivatization, and biological importance of this compound, with a particular emphasis on its role as a precursor to a novel class of insulin secretagogues.
Synthesis of this compound and Its Analogs
General Synthetic Strategies for α-Keto Acids
A common approach to synthesizing α-keto acids involves the hydrolysis of the corresponding α-keto esters, which are often more stable and easier to prepare[1]. These esters can be synthesized through several routes, including the condensation of esters with oxalates or the oxidation of α-hydroxy esters.
Another strategy involves the direct oxidation of α-hydroxy acids. Modern methods utilize mild and selective oxidizing agents to minimize side reactions[2]. For instance, the use of air as a green oxidant in the presence of catalysts like 2-azaadamantane N-oxyl (AZADO)/NaNO₂ has been reported for the efficient conversion of α-hydroxy acids to α-keto acids[2].
Synthesis of a Difluoro Analog: A Case Study
A documented synthesis of a difluoro analog, 3-(4-chlorophenyl)-2,2-difluoro-3-oxopropanoic acid, provides valuable insights into potential synthetic routes for the core compound. The synthesis starts from the corresponding ethyl ester, which is hydrolyzed to the final acid product.
Protocol: Hydrolysis of Ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-oxopropanoate [4]
-
Reaction Setup: To a solution of ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-oxopropanoate in a suitable solvent (e.g., a mixture of THF and water), add a stoichiometric amount of a base, such as sodium hydroxide (NaOH).
-
Hydrolysis: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(4-chlorophenyl)-2,2-difluoro-3-oxopropanoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
This protocol highlights a common final step in the synthesis of α-keto acids from their ester precursors. The initial synthesis of the ester can be approached through various established methods for C-C bond formation.
Key Application: Precursor for Pyridopyrazinone-Based Insulin Secretagogues
A primary application of this compound is its use as a key intermediate in the synthesis of pyridopyrazinone derivatives, which act as potent insulin secretion stimulators and are being investigated for the treatment of diabetes[5][6].
The Role of Insulin Secretagogues in Diabetes Management
Insulin secretagogues are a class of drugs that stimulate the release of insulin from the pancreatic β-cells[7]. They are a cornerstone in the management of type 2 diabetes, a condition characterized by insulin resistance and/or impaired insulin secretion. By increasing insulin levels, these drugs help to lower blood glucose concentrations.
Synthesis of Pyridopyrazinone Derivatives
The synthesis of pyridopyrazinone-based insulin secretagogues involves the condensation of this compound with a substituted aminopyridine derivative. This reaction typically proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization to form the pyridopyrazinone core structure.
Figure 1: General synthetic scheme for Pyridopyrazinone derivatives.
While the specific reaction conditions are proprietary and detailed in patent literature, the general transformation highlights the importance of the α-keto acid functionality in the construction of this heterocyclic system.
Biological Activity of Pyridopyrazinone Derivatives
The resulting pyridopyrazinone derivatives have shown promising activity as insulin secretagogues. Their mechanism of action is believed to involve the modulation of ion channels in pancreatic β-cells, leading to membrane depolarization and subsequent insulin release. The specific substituents on the pyridopyrazinone scaffold play a crucial role in modulating the potency and pharmacokinetic properties of these compounds.
Exploration of Analogs and Their Therapeutic Potential
The versatile scaffold of this compound allows for the synthesis of a wide range of analogs with diverse potential therapeutic applications.
Analogs with Different Phenyl Substitutions
Modification of the chloro-substituent on the phenyl ring can lead to analogs with altered electronic and steric properties, potentially influencing their biological activity. For instance, analogs with bromo, fluoro, or methyl groups on the phenyl ring can be synthesized using appropriately substituted starting materials.
Analogs with Modifications to the Propanoic Acid Chain
Alterations to the propanoic acid chain, such as the introduction of fluorine atoms as seen in the difluoro analog, can significantly impact the metabolic stability and pharmacokinetic profile of the molecule.
Potential Therapeutic Areas Beyond Diabetes
While the primary focus has been on diabetes, derivatives of related propanoic acid structures have shown promise in other therapeutic areas. For example, certain 3-phenylpropanoic acid derivatives have been investigated for their anticancer and antimicrobial properties. This suggests that the this compound scaffold could be a valuable starting point for the discovery of new drugs in various disease areas.
Analytical Characterization
The robust analytical characterization of this compound and its derivatives is crucial for confirming their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the chlorophenyl ring and the methylene protons of the propanoic acid chain. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the keto and carboxylic acid groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.4 | 128 - 135 |
| Methylene CH₂ | ~4.0 | ~45 |
| Keto C=O | - | ~190 |
| Carboxyl C=O | - | ~165 |
| Carboxyl OH | Variable (broad) | - |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the C-Cl stretch of the chlorophenyl group.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its primary application as a precursor to a novel class of pyridopyrazinone-based insulin secretagogues highlights its importance in the ongoing search for new and effective treatments for diabetes. The synthetic accessibility of its analogs opens up avenues for further exploration of its therapeutic potential in other disease areas. Future research in this field will likely focus on the development of more efficient and scalable synthetic routes to the core compound and its derivatives, as well as a more in-depth investigation of their biological mechanisms of action and structure-activity relationships. The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 3617-01-4: this compound [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. US8609689B2 - Pyridopyrazinones derivatives insulin secretion stimulators, methods for obtaining them and use thereof for the treatment of diabetes - Google Patents [patents.google.com]
- 6. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 7. jchemrev.com [jchemrev.com]
Methodological & Application
Application Note: A Practical Guide to Utilizing 3-(4-Chlorophenyl)-2-oxopropanoic Acid in Enzyme Inhibition Assays
Abstract
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 3-(4-Chlorophenyl)-2-oxopropanoic acid in enzyme inhibition assays. Structurally analogous to the key metabolic intermediate pyruvate, this α-keto acid presents a compelling scaffold for investigating enzymes central to cellular metabolism. We offer detailed scientific rationale, step-by-step protocols for determining inhibitory potency (IC₅₀) and mechanism of action (MOA), and robust data analysis workflows. This guide is designed to empower researchers to effectively characterize the inhibitory profile of this compound against relevant enzymatic targets, particularly those involved in metabolic pathways dysregulated in diseases like cancer and diabetes.
Scientific Background and Rationale
The Inhibitor: this compound
This compound (CPAA) is an α-keto acid distinguished by a chlorophenyl group attached to a propanoic acid backbone.[1] Its core structure is highly similar to pyruvate, the end-product of glycolysis, which occupies a pivotal node in cellular bioenergetics. This structural mimicry is the central hypothesis for its potential as an enzyme inhibitor; CPAA may act as a competitive substrate or a modulator for enzymes that recognize and process pyruvate.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 3617-01-4 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [3] |
| Molecular Weight | 198.6 g/mol | [4] |
| Appearance | Off-white to light brown solid | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol); limited water solubility | [1][5] |
High-Potential Enzyme Targets
The structural analogy to pyruvate suggests that CPAA could target key enzymes at the intersection of glycolysis and the citric acid (TCA) cycle.
-
Lactate Dehydrogenase (LDH): LDH catalyzes the interconversion of pyruvate and lactate, coupled with the oxidation/reduction of NADH/NAD⁺.[6] In many cancer cells, elevated LDH activity is a hallmark of the "Warburg effect," a metabolic shift towards aerobic glycolysis that supports rapid proliferation.[7][8] Inhibition of LDH is therefore a validated therapeutic strategy to deprive cancer cells of the energy and building blocks required for growth.[9][10]
-
Pyruvate Dehydrogenase Complex (PDC): The PDC is a multi-enzyme complex that serves as the critical gatekeeper linking glycolysis to the TCA cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[11][12] The activity of PDC is tightly regulated, notably by phosphorylation via Pyruvate Dehydrogenase Kinases (PDKs), which inactivates the complex.[13] Inhibiting PDKs or directly modulating PDC can shift cellular metabolism from glycolysis towards oxidative phosphorylation, a strategy being explored for treating metabolic disorders and certain cancers.[14]
Foundational Principles of Enzyme Inhibition Kinetics
Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Inhibition assays can elucidate this mechanism by analyzing the inhibitor's effect on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[15][16] The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Km, but Vmax remains unchanged, as the inhibition can be overcome by high substrate concentrations.[17]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, altering the enzyme's conformation and reducing its catalytic efficiency. This decreases Vmax without affecting Km (substrate binding).[17]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[15]
These distinct kinetic signatures can be visualized using data transformations like the Lineweaver-Burk plot, providing a clear diagnostic for the mechanism of action.[18]
Caption: Mechanisms of Reversible Enzyme Inhibition.
Materials and Reagent Preparation
Equipment and Consumables
| Item | Purpose |
| UV-Vis Spectrophotometer or Microplate Reader | Absorbance measurements (e.g., 340 nm for NADH) |
| 96-well, UV-transparent microplates | High-throughput assays |
| Multichannel Pipettes (various volumes) | Reagent dispensing |
| Analytical Balance | Weighing compounds |
| pH Meter | Buffer preparation |
| Vortex Mixer and Centrifuge | Sample preparation |
Reagents and Stock Solutions
| Reagent | Supplier Example | Storage | Preparation Notes |
| This compound (CPAA) | CymitQuimica (3617-01-4)[1] | Room Temp. | Prepare a 100 mM stock in 100% DMSO. Aliquot and store at -20°C. |
| Human LDH-A (LDHA) Enzyme | MedChemExpress (HY-P75710) | -80°C | Follow supplier data sheet for concentration and handling. |
| Sodium Pyruvate | Sigma-Aldrich (P2256) | 4°C | Prepare a 100 mM stock in nuclease-free water. Store at -20°C. |
| β-Nicotinamide adenine dinucleotide (NADH) | Sigma-Aldrich (N8129) | -20°C | Prepare a 10 mM stock in assay buffer. Prepare fresh daily. |
| Oxamic Acid (Control Inhibitor) | MedChemExpress (HY-W009458)[6] | Room Temp. | Prepare a 1 M stock in nuclease-free water. Store at 4°C. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich (D2650) | Room Temp. | Use for inhibitor dilution. |
| Tris-HCl, NaCl, KCl, MgCl₂ | Standard suppliers | Room Temp. | For buffer preparation. |
Buffer Preparation
LDH Assay Buffer (pH 7.4)
-
100 mM Tris-HCl
-
100 mM KCl
-
1 mM MgCl₂
-
Adjust pH to 7.4 with HCl. Filter-sterilize and store at 4°C.
Experimental Protocols
The following protocols are optimized for a 96-well plate format with a final reaction volume of 200 µL. All assays should include appropriate controls for a self-validating system.[19]
Caption: Overall Experimental and Data Analysis Workflow.
Protocol 1: Determining the IC₅₀ of CPAA against Lactate Dehydrogenase (LDH)
This protocol measures the concentration of CPAA required to inhibit 50% of LDH activity. The assay monitors the LDH-catalyzed oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
1. Prepare CPAA Dilution Series: a. In a 96-well plate, perform a serial dilution of the 100 mM CPAA stock solution in 100% DMSO to create a range of concentrations for testing (e.g., from 20 mM down to sub-micromolar concentrations). b. In the final assay plate, further dilute these stocks into the assay buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
2. Assay Plate Setup:
-
Total Reaction Volume: 200 µL
-
Layout Suggestion:
Wells Component Purpose 1-10 Serial Dilution of CPAA Test compound effect 11 Vehicle Control (DMSO only) 100% Enzyme Activity (Max Signal) | 12 | No Enzyme Control | Background Signal (Min Signal) |
3. Reaction Assembly: a. Add 100 µL of LDH Assay Buffer to all wells. b. Add 2 µL of the appropriate CPAA/DMSO dilution to the test wells. Add 2 µL of 100% DMSO to control wells. c. Add 50 µL of LDH enzyme solution (diluted in assay buffer to a final concentration of ~5-10 ng/µL). d. Mix gently and pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced. e. Prepare a 4X Substrate/Cofactor mix containing NADH (final concentration 200 µM) and Pyruvate (final concentration at its Km, typically ~100-200 µM).[20] f. Initiate the reaction by adding 50 µL of the 4X Substrate/Cofactor mix to all wells.
4. Data Acquisition: a. Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. b. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
Protocol 2: Elucidating the Mechanism of Inhibition (MOA)
This experiment determines how CPAA inhibits the enzyme by measuring reaction rates at multiple substrate and inhibitor concentrations.[19]
1. Experimental Design: a. Select 4-5 concentrations of CPAA based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀). b. For each CPAA concentration, test a range of 6-8 pyruvate concentrations that bracket the Km value (e.g., from 0.25x Km to 8x Km).
2. Reaction Assembly: a. Following the steps in Protocol 1, add buffer and the fixed concentrations of CPAA (or DMSO vehicle) to the appropriate wells. b. Add the LDH enzyme and pre-incubate for 15 minutes. c. Initiate the reactions by adding a Substrate/Cofactor mix containing a constant concentration of NADH (200 µM) and the varying concentrations of pyruvate.
3. Data Acquisition: a. Measure the kinetic decrease in absorbance at 340 nm as described in Protocol 1 for each condition.
Data Analysis and Interpretation
Caption: Step-by-step workflow for data analysis.
IC₅₀ Determination
-
Calculate Initial Velocity (V₀): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the CPAA concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (four-parameter logistic fit) to calculate the IC₅₀ value.[20]
Mechanism of Action (MOA) Analysis
-
Calculate Initial Velocities (V₀): Determine the reaction rate for every combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus the substrate (pyruvate) concentration.
-
Create a Lineweaver-Burk Plot: Transform the data by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis). This double-reciprocal plot linearizes the kinetic data.[15][18]
-
Interpret the Plot:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
-
Troubleshooting and Scientific Insights
| Problem | Potential Cause | Recommended Solution |
| Inhibitor Precipitation | CPAA has low aqueous solubility. | Ensure final DMSO concentration is ≤1%. If precipitation persists, lower the maximum CPAA concentration tested. |
| High Background Signal | Non-enzymatic degradation of NADH. | Prepare NADH stock solution fresh daily. Keep buffer and reagents on ice. |
| Poor Curve Fit (Low R²) | Inaccurate pipetting; reaction not in linear range. | Use calibrated pipettes. Ensure enzyme concentration is optimized so the uninhibited reaction is linear for the duration of the measurement.[20] |
| Inconsistent Results | Reagent degradation; inconsistent timing. | Aliquot enzyme to avoid repeated freeze-thaw cycles. Use a multichannel pipette to initiate reactions simultaneously. |
Field-Proven Insight: The presence of the α-keto acid moiety in CPAA makes it susceptible to transamination reactions if the assay buffer or enzyme preparation contains contaminating amino acids and aminotransferases.[21] It is crucial to use highly purified enzyme and high-quality buffer reagents. If unexpected kinetics are observed, consider assaying for aminotransferase activity as a potential confounding factor.
Conclusion
This compound is a valuable tool for probing the function of pyruvate-metabolizing enzymes. By leveraging its structural similarity to a key biological intermediate, researchers can investigate critical nodes in cellular metabolism. The protocols outlined in this guide provide a robust, self-validating system for determining the inhibitory potency and mechanism of CPAA. These methods, grounded in the principles of enzyme kinetics, will enable the rigorous characterization required for advancing early-stage drug discovery and fundamental biochemical research.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. This compound | C9H7ClO3 | CID 580535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. What are PDC complex inhibitors and how do they work? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. scbt.com [scbt.com]
- 14. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. fiveable.me [fiveable.me]
- 17. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes & Protocols: 3-(4-Chlorophenyl)-2-oxopropanoic Acid
An in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for 3-(4-Chlorophenyl)-2-oxopropanoic acid.
Introduction: The Significance of a Versatile Keto Acid
This compound (CAS No. 3617-01-4) is an α-keto acid of significant interest in medicinal and synthetic organic chemistry.[1] Its structure, featuring a 4-chlorophenyl moiety attached to a pyruvate backbone, makes it a valuable precursor and building block for a variety of more complex molecules and heterocyclic systems.[1] The presence of the chlorophenyl group often imparts specific electronic properties and steric bulk that can influence interactions with biological targets, making its derivatives candidates for pharmaceutical research.[1] Notably, this compound serves as a key intermediate in the synthesis of pyridopyrazinone derivatives, which have been explored as insulin secretion stimulators for the potential treatment of diabetes.[2]
This guide provides a comprehensive overview of the essential experimental protocols for the synthesis, purification, characterization, and biological evaluation of this compound. The methodologies are presented with an emphasis on the underlying principles and rationale to empower researchers to not only replicate but also adapt these protocols for their specific research needs.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.
Compound Data
| Property | Value | Source |
| CAS Number | 3617-01-4 | [2] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents; limited water solubility | [1] |
| Storage | Store at room temperature in a tightly sealed container | [3] |
Safety and Handling Protocol
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to minimize exposure risk.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[3]
-
Handling: Avoid generating dust.[4] Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[3]
-
Spill Response: In case of a minor spill, clean up immediately using dry procedures to avoid dust generation.[4] Place spilled material in a sealed, labeled container for proper disposal. For major spills, evacuate the area and alert the appropriate emergency response team.[4]
-
Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials and foodstuffs.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
Synthesis Protocol: Acid-Catalyzed Hydrolysis of Ethyl Ester
While various synthetic routes exist, a common and reliable method to produce this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-chlorophenyl)-2-oxopropanoate, which is commercially available.[2] Acid-catalyzed hydrolysis is effective for cleaving the ester bond to yield the desired carboxylic acid.
Workflow for Synthesis
Materials and Reagents
-
Ethyl 3-(4-chlorophenyl)-2-oxopropanoate
-
1,4-Dioxane
-
6 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add ethyl 3-(4-chlorophenyl)-2-oxopropanoate (e.g., 10.0 g, 1 equivalent).
-
Solvent Addition: Add 1,4-dioxane (50 mL) and 6 M HCl (50 mL). The dioxane serves as a co-solvent to improve the solubility of the organic ester in the aqueous acid.
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting ester spot and the appearance of a more polar product spot at a lower Rf value indicates reaction completion.
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product typically appears as an off-white or light brown solid.[3]
Purification Protocol: Bisulfite Adduct Formation
α-Keto acids can be challenging to purify by standard column chromatography due to their polarity and potential for streaking. A highly effective classical method involves the selective formation of a solid bisulfite adduct, which can be easily separated from non-ketonic impurities.[5] The adduct is then decomposed with acid to regenerate the pure keto acid.
Workflow for Purification
Materials and Reagents
-
Crude this compound
-
Sodium Bisulfite (NaHSO₃)
-
Ethanol
-
Deionized Water
-
2 M Hydrochloric Acid (HCl)
-
Buchner funnel and filter flask assembly
Step-by-Step Procedure
-
Dissolution: Dissolve the crude product in a minimal amount of a 1:1 ethanol/water mixture with gentle warming.
-
Adduct Formation: Prepare a saturated solution of sodium bisulfite in water. Add the bisulfite solution dropwise to the stirred crude product solution at room temperature. A white precipitate of the bisulfite adduct should begin to form. Continue adding the bisulfite solution until precipitation is complete (typically 1.1 to 1.5 molar equivalents are used).[5]
-
Isolation of Adduct: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete formation. Collect the solid adduct by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Regeneration of Keto Acid: Transfer the filtered adduct to a clean flask. Add a sufficient amount of deionized water to form a slurry.
-
Acidification: While stirring vigorously, slowly add 2 M HCl. The adduct will decompose, releasing sulfur dioxide gas (perform in a fume hood!) and causing the pure keto acid to precipitate out of the aqueous solution. Continue adding acid until the solution is acidic (pH 1-2) and all of the adduct has dissolved and re-precipitated as the final product.
-
Final Isolation: Collect the purified this compound by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.
Physicochemical Characterization
Confirming the identity and purity of the final compound is a critical step. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Results | Rationale & Key Features |
| ¹H NMR | Aromatic protons (2 doublets, ~7.2-7.8 ppm); Methylene protons (-CH₂-, singlet, ~4.0-4.5 ppm); Carboxylic acid proton (broad singlet, >10 ppm). | Provides information on the proton environment. The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The methylene singlet confirms its isolation from neighboring protons. The carboxylic proton is typically broad and downfield.[6][7] |
| ¹³C NMR | Aromatic carbons (~128-140 ppm); Methylene carbon (-CH₂-, ~40-50 ppm); Ketone carbonyl (C=O, ~190-200 ppm); Carboxylic acid carbonyl (C=O, ~160-170 ppm). | Confirms the carbon skeleton. The two carbonyl carbons will appear far downfield, with the ketone carbon being more deshielded than the carboxylic acid carbon.[8] |
| Mass Spec (MS) | Expected [M-H]⁻ at m/z ≈ 197.0 for ESI-negative mode, showing characteristic chlorine isotope pattern (M and M+2 peaks in ~3:1 ratio). | Confirms the molecular weight and elemental composition of the compound. The isotopic pattern for chlorine is a definitive marker.[8] |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹); Aromatic C-H stretch (~3000-3100 cm⁻¹); Ketone C=O stretch (~1720-1740 cm⁻¹); Carboxylic acid C=O stretch (~1700-1725 cm⁻¹); Aromatic C=C stretch (~1600, 1490 cm⁻¹); C-Cl stretch (~1090 cm⁻¹). | Identifies the key functional groups present in the molecule. The carbonyl region will likely show an overlapping or broadened peak due to the two C=O groups.[7] |
Application Note: Protocol for Enzyme Inhibition Screening
Given its application as a scaffold in drug discovery, a primary use for this compound is to screen for biological activity, such as enzyme inhibition. This protocol provides a generalized framework for assessing its inhibitory potential against a model enzyme using a spectrophotometric assay.
Principle of the Assay
This protocol describes a continuous kinetic assay where the activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time.[9] The rate of this reaction is measured in the presence and absence of the test inhibitor. A reduction in the reaction rate in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC₅₀) can then be determined from a dose-response curve.
Workflow for Enzyme Inhibition Assay
Materials and Reagents
-
Purified target enzyme
-
Enzyme substrate (chromogenic or coupled)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)
-
This compound (test compound)
-
Dimethyl Sulfoxide (DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplate (UV-transparent if required)
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements
Step-by-Step Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM).
-
Assay Plate Setup:
-
Test Wells: Add 2 µL of each compound dilution to the appropriate wells.
-
Negative Control (100% Activity): Add 2 µL of DMSO.
-
Positive Control (0% Activity): Add 2 µL of the known inhibitor at a concentration that gives >95% inhibition.
-
-
Enzyme Addition: To each well, add 98 µL of a pre-warmed enzyme solution prepared in assay buffer. The final enzyme concentration should be chosen based on preliminary experiments to give a linear reaction rate. The final DMSO concentration in all wells should be constant and low (e.g., 2%).
-
Pre-incubation: Mix the plate gently and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of a pre-warmed substrate solution (prepared in assay buffer) to all wells. The final substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ) for competitive inhibitor screening.[11]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at the appropriate wavelength in kinetic mode. Record data every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Conclusion
This compound is a compound of considerable utility, acting as a foundational element for the development of novel therapeutics. The protocols detailed in this guide provide a robust framework for its synthesis, purification, and characterization, ensuring a supply of high-purity material for research. Furthermore, the outlined enzyme inhibition assay serves as a starting point for exploring its biological potential and that of its derivatives. By understanding the rationale behind each step, researchers are well-equipped to advance the discovery process and unlock the full potential of this versatile chemical scaffold.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 3. This compound | 3617-01-4 [amp.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound(3617-01-4) 1H NMR spectrum [chemicalbook.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
analytical methods for detecting 3-(4-Chlorophenyl)-2-oxopropanoic acid
An Application Guide to the Quantitative and Qualitative Analysis of 3-(4-Chlorophenyl)-2-oxopropanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of this compound (CAS 3617-01-4), a key keto acid intermediate. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the underlying scientific principles and rationale behind methodological choices. We present validated starting points for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for specific impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals requiring robust, reliable, and validated methods for the characterization of this compound.
Introduction and Analyte Overview
This compound is an α-keto acid of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a reactive keto-acid moiety and a chlorophenyl group, makes it a valuable building block. However, this reactivity also presents analytical challenges, including potential instability and the need for sensitive detection methods, particularly when assessing trace-level impurities or quantifying the analyte in biological matrices.
The choice of analytical method is paramount and depends critically on the analytical objective, the sample matrix, and the required sensitivity. This guide provides the technical foundation to select and implement the most appropriate technique.
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3617-01-4 | |
| Chemical Formula | C₉H₇ClO₃ | - |
| Molecular Weight | 198.60 g/mol | - |
| Structure | Aromatic Keto Acid | [1] |
Strategic Selection of Analytical Methods
The optimal analytical strategy is dictated by the specific research question. The following flowchart provides a decision-making framework.
Caption: Method Selection Workflow.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is the cornerstone for routine quality control, offering a balance of speed, robustness, and performance for assay and purity determinations of the bulk drug substance.
Principle
The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The acidic nature of the analyte necessitates a buffered, low-pH mobile phase to ensure it is in a single, non-ionized form, which promotes sharp, symmetrical peak shapes and reproducible retention times. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to that of known standards.
Detailed Protocol
A. Instrumentation & Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
0.45 µm membrane filters for mobile phase and sample filtration.
B. Reagent Preparation
-
Mobile Phase: Prepare a solution of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v). To prepare 1 L, add 500 mL of acetonitrile to 500 mL of water containing 1.0 mL of concentrated phosphoric acid. Filter and degas the solution before use.[3] The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
C. Standard & Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
D. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds.[2] |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (50:50, v/v) | Isocratic elution simplifies the method. Acetonitrile provides good elution strength, while phosphoric acid controls the pH.[2][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[2] |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations.[2] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | UV at 225 nm | The chlorophenyl group provides strong UV absorbance in this region.[2] |
| Run Time | ~15 minutes | Sufficient to elute the analyte and any common process impurities. |
E. Data Analysis & System Suitability
-
Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from this curve.
-
System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Caption: Experimental Workflow for HPLC-UV Analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as quantifying the analyte in biological fluids (e.g., plasma) or detecting trace-level genotoxic impurities, LC-MS/MS is the gold standard.[5]
Principle
This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the ionized molecule of the analyte). This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at picogram or femtogram levels.
Detailed Protocol
A. Instrumentation & Consumables
-
LC-MS/MS system: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Column and reagents as described in Method 1. Formic acid is often preferred over phosphoric acid as it is volatile and MS-compatible.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
B. Reagent Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase A and inject.
-
C. LC and MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC or HPLC | UPLC provides faster runs and better resolution. |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Smaller dimensions are suitable for the lower flow rates used with MS. |
| Gradient | 5% B to 95% B over 5 min | Gradient elution is typical for complex matrices to elute matrix components and the analyte efficiently. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group is readily deprotonated in negative mode, forming [M-H]⁻. |
| MRM Transitions | To be determined empirically | Precursor (Q1) -> Product (Q3). Example: m/z 197.0 -> m/z 153.0 (loss of CO₂). |
| Collision Energy | To be optimized | The voltage applied in Q2 to induce optimal fragmentation. |
D. Method Development & Data Analysis
-
Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and to identify the most stable and abundant product ions. Optimize collision energy for the selected transition.
-
Quantification: Use the ratio of the analyte peak area to the internal standard peak area for quantification to correct for matrix effects and extraction variability.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and thermal lability of the carboxylic acid group, direct analysis of this compound is not feasible. Therefore, a chemical derivatization step is mandatory.[6]
Principle
Derivatization converts the polar, non-volatile keto-acid into a more volatile and thermally stable derivative suitable for GC analysis.[7] A common approach is silylation, where active hydrogens (in -COOH and potentially the enol form of the ketone) are replaced with a trimethylsilyl (TMS) group. The resulting derivative is then separated by GC based on its boiling point and interaction with the column's stationary phase. The mass spectrometer fragments the eluting derivative, providing a characteristic mass spectrum for identification and quantification.
Detailed Protocol
A. Instrumentation & Consumables
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
High-purity helium as carrier gas.
B. Derivatization and Sample Preparation
-
Evaporate the solvent from a known amount of sample or standard in a reaction vial to complete dryness under a stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
C. GC-MS Conditions
| Parameter | Condition | Rationale |
| Injector | Splitless mode, 250 °C | For trace analysis, ensuring maximum transfer of analyte to the column. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate the derivative from reagent peaks and other impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, library-searchable fragmentation patterns. |
| MS Scan Range | m/z 40 - 550 | A wide range to capture low-mass fragments and the molecular ion of the derivative. |
D. Data Analysis
-
Identification: Compare the acquired mass spectrum of the derivatized analyte with a reference spectrum generated from a derivatized standard. The spectrum should show a molecular ion ([M]⁺) and characteristic fragment ions.
-
Quantification: Use selected ion monitoring (SIM) for higher sensitivity or generate a calibration curve from the total ion chromatogram (TIC) peak area.
Method Validation Summary
All methods described should be validated according to ICH guidelines to ensure they are fit for purpose.[3] The following table summarizes typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time. | Ensures the signal is from the analyte only. |
| Linearity (r²) | ≥ 0.995 | Confirms a direct relationship between signal and concentration. |
| Range | Typically 80-120% of the test concentration. | The interval providing acceptable accuracy and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% for assay; 90.0 - 110% for trace. | Closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 2.0% for assay; ≤ 15% for trace. | Measures the repeatability and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest amount of analyte that can be accurately quantified. |
References
- 1. 3617-01-4|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Quantitation of Chloramphenicol and Nitrofuran Metabolites in Aquaculture Products Using Microwave-Assisted Derivatization, Automated SPE, and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the RP-HPLC Analysis of 3-(4-Chlorophenyl)-2-oxopropanoic acid and its Impurities
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(4-Chlorophenyl)-2-oxopropanoic acid and its potential process-related and degradation impurities. This application note is intended for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in established chromatographic principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.
Introduction
This compound is an alpha-keto acid containing a chlorophenyl moiety, making it a compound of interest in pharmaceutical and chemical synthesis.[1][2] Its purity and impurity profile are critical quality attributes that can impact its efficacy and safety in downstream applications. Therefore, a robust, stability-indicating analytical method is essential for its characterization.
This guide details a systematic approach to the RP-HPLC analysis of this compound, covering potential impurities, method development, and validation in accordance with ICH guidelines.[3][4]
Understanding the Analyte and Potential Impurities
A successful stability-indicating method requires a thorough understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.
Potential Process-Related Impurities
Based on common synthetic routes for arylpyruvic acids, which often involve the condensation of an aromatic aldehyde with pyruvic acid or its derivatives, the following process-related impurities are plausible:
-
Impurity A: 4-Chlorobenzaldehyde: A likely starting material in the synthesis.
-
Impurity B: Pyruvic Acid: The keto acid reactant in the condensation.
-
Impurity C: 3-(4-Chlorophenyl)propenoic acid (4-Chlorocinnamic acid): A potential byproduct formed through an alternative reaction pathway.
-
Impurity D: Polymeric or condensation byproducts: Self-condensation of pyruvic acid or side reactions can lead to higher molecular weight impurities.
Potential Degradation Products
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[5][6] Based on the chemical structure of this compound, the following degradation pathways are anticipated:
-
Decarboxylation: Alpha-keto acids are known to be susceptible to decarboxylation, particularly under thermal stress, leading to the formation of Impurity E: 2-(4-Chlorophenyl)acetaldehyde .[7][8]
-
Oxidative Degradation: The keto and carboxylic acid functionalities can be susceptible to oxidation. A potential oxidation product could be Impurity F: 4-Chlorobenzoic acid .
-
Hydrolytic Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to cleavage or other hydrolytic transformations.
-
Photolytic Degradation: Exposure to UV light may induce photochemical reactions.
RP-HPLC Method Development and Validation
The following RP-HPLC method is proposed for the analysis of this compound and its impurities. The method is designed to be stability-indicating and should be validated according to ICH guidelines.[3]
Chromatographic Conditions
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic and acidic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B | A gradient is necessary to elute both the more polar impurities and the main analyte with good peak shape and in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection Wavelength | 240 nm | Based on the UV absorbance of the chlorophenyl chromophore. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) | Ensures compatibility with the initial mobile phase conditions and good peak shape. |
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram:
Figure 1: General workflow for the RP-HPLC analysis of this compound and its impurities.
Protocol for Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[5][6]
1. Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH before injection.
2. Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before injection.
3. Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose the solid sample to 105°C for 48 hours.
-
Dissolve in the diluent before injection.
5. Photolytic Degradation:
-
Expose the solid sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
Dissolve in the diluent before injection.
A control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Data Presentation and System Suitability
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
Example Chromatogram and Impurity Profile
An ideal chromatogram would show baseline separation of the main peak from all potential impurities and degradation products.
A representative chromatogram would be presented here in a real-world application note, illustrating the separation of the main analyte from its impurities.
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3] The validation should include the following parameters:
-
Specificity: Demonstrated by the separation of the main analyte from its impurities and degradation products, and by performing peak purity analysis using a PDA detector.
-
Linearity: Assessed at a minimum of five concentration levels, typically from the reporting threshold to 120% of the specification level for impurities, and from 80% to 120% of the assay concentration for the main analyte.
-
Range: The interval between the upper and lower concentration levels that have been demonstrated to have a suitable degree of precision, accuracy, and linearity.
-
Accuracy: Determined by recovery studies of spiked samples at different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at the same concentration.
-
Intermediate Precision: Performed by different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound and its potential impurities. The successful implementation of this method, coupled with a comprehensive validation strategy, will ensure the generation of high-quality data for quality control, stability studies, and regulatory submissions. The principles and protocols outlined herein serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.
References
- 1. 3617-01-4|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 3617-01-4: this compound [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Decarboxylation [organic-chemistry.org]
3-(4-Chlorophenyl)-2-oxopropanoic acid as a building block in organic synthesis
An In-Depth Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Tool
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, α-keto acids stand out for their exceptional versatility, housing both a ketone and a carboxylic acid functionality.[1][2] this compound (CAS 3617-01-4) is a prime exemplar of this class, offering chemists a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.[3][4]
This molecule's structure is deceptively simple: a propanoic acid backbone featuring a ketone at the alpha position and a 4-chlorophenyl group at the beta position.[3] This arrangement of functional groups—a reactive ketone, an acidic carboxyl group, and an electronically-defined aromatic ring—creates a hub of reactivity. It serves as a precursor for a wide array of value-added compounds, finding significant application in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the chlorophenyl moiety, in particular, often imparts desirable pharmacokinetic properties or modulates biological activity in the final target molecules.[3]
This guide provides an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, offering detailed, field-proven protocols for its key transformations.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 3617-01-4 | [4][5] |
| Molecular Formula | C₉H₇ClO₃ | [3][6] |
| Molecular Weight | 198.60 g/mol | [4][7] |
| Appearance | White to off-white or light brown solid | [3][4] |
| Solubility | Soluble in organic solvents; limited water solubility | [3] |
| Storage | Store at room temperature | [4] |
Handling & Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Application I: Synthesis of Heterocyclic Scaffolds
The dual electrophilic nature of α-keto acids makes them ideal substrates for condensation reactions with binucleophiles to form a diverse range of heterocyclic systems, which are privileged structures in medicinal chemistry. This compound is notably used in the preparation of pyridopyrazinone derivatives, which have been investigated as insulin secretion stimulators for treating diabetes.[4]
Causality of the Workflow: The synthesis of a complex heterocycle from this building block typically involves a multi-step sequence. The initial step is often a condensation reaction that leverages the reactivity of the α-keto position with a suitable nitrogen-based binucleophile. This is followed by an intramolecular cyclization and subsequent aromatization or functional group manipulation to yield the final target. The 4-chlorophenyl group is carried through the synthesis, ultimately becoming a key substituent on the heterocyclic core.
Caption: General workflow for pyridopyrazinone synthesis.
Protocol 1: Synthesis of a Pyridopyrazinone Precursor
This protocol outlines a representative condensation and cyclization sequence.
Materials:
-
This compound
-
2,3-Diaminopyridine
-
Ethanol, absolute
-
Acetic acid, glacial
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.99 g, 10.0 mmol, 1.0 equiv) and 2,3-diaminopyridine (1.09 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 40 mL of absolute ethanol, followed by 1 mL of glacial acetic acid to catalyze the imine formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the resulting pyridopyrazinone derivative using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Application II: Reductive Amination for Chiral Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate.[8] This one-pot reaction is highly valued in the pharmaceutical industry for its efficiency.[9] Applying this to this compound provides access to 3-(4-chlorophenyl)alanine derivatives, which are valuable chiral amino acid building blocks.
Causality of the Workflow: The reaction proceeds in two main stages within the same pot.[8] First, the ketone carbonyl reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine. The equilibrium is driven towards the imine. Second, a reducing agent, specifically chosen for its ability to reduce the C=N bond of the imine without significantly reducing the starting ketone, is present to convert the imine to the final amine as it is formed.[10] Sodium triacetoxyborohydride (STAB) is an excellent choice for this, as it is a mild and selective reagent.[11]
Caption: The mechanism of reductive amination.
Protocol 2: Reductive Amination with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, for pH adjustment)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.99 g, 10.0 mmol, 1.0 equiv) in 50 mL of DCE.
-
Amine Addition: Add benzylamine (1.18 g, 11.0 mmol, 1.1 equiv) to the solution. Stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes. The addition can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, N-benzyl-3-(4-chlorophenyl)alanine, can be purified by flash column chromatography or crystallization.
Application III: Decarboxylative C-C Bond Formation
Decarboxylation, the removal of a carboxyl group as CO₂, is a powerful transformation for creating new carbon-carbon bonds.[12] α-Keto acids are particularly well-suited for this reaction, as the loss of CO₂ can generate a reactive acyl anion equivalent under the right catalytic conditions.[13] This allows the core fragment of the molecule to act as a nucleophile in subsequent bond-forming events.
Causality of the Workflow: This process typically requires a metal catalyst (e.g., copper or palladium) and heat. The catalyst coordinates to the keto-acid, facilitating the extrusion of CO₂. The resulting organometallic intermediate is nucleophilic and can be trapped by an electrophile present in the reaction mixture, such as an aldehyde, leading to an aldol-type product. This avoids the use of harsh bases often required to generate similar enolates.
Caption: General workflow for a decarboxylative aldol reaction.
Protocol 3: Copper-Catalyzed Decarboxylative Aldol Reaction
This protocol is adapted from methodologies developed for related α-keto acids.[14]
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Schlenk flask or other oven-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.99 g, 10.0 mmol, 1.0 equiv), CuI (95 mg, 0.5 mmol, 5 mol%), and 1,10-phenanthroline (90 mg, 0.5 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Add 40 mL of anhydrous DME via syringe, followed by benzaldehyde (1.27 g, 12.0 mmol, 1.2 equiv).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. The reaction progress can be monitored by TLC, observing the consumption of the starting materials. The reaction typically takes 8-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the copper catalyst.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired β-hydroxy ketone.
Conclusion and Future Perspectives
This compound is a testament to the synthetic power embedded in multifunctional building blocks. Its strategically positioned reactive sites—the ketone, the carboxylic acid, and the chlorophenyl ring—enable a diverse range of transformations from heterocyclic synthesis to stereocontrolled amine formation and novel C-C bond constructions. The protocols detailed herein provide a practical framework for leveraging this reagent's potential. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the importance of versatile and reliable building blocks like this compound will only increase, paving the way for future innovations in chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. CAS 3617-01-4: this compound [cymitquimica.com]
- 4. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 5. This compound | C9H7ClO3 | CID 580535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Decarboxylation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for the In Vitro Evaluation of 3-(4-Chlorophenyl)-2-oxopropanoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Investigating 3-(4-Chlorophenyl)-2-oxopropanoic Acid Derivatives
Cancer cells exhibit distinct metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen, leading to the increased production of lactate.[1][2] This metabolic shift is orchestrated by key enzymes, among which Lactate Dehydrogenase A (LDHA) plays a pivotal role. LDHA catalyzes the interconversion of pyruvate and NADH to lactate and NAD+, respectively, thereby regenerating NAD+ required for sustained glycolysis.[1] The upregulation of LDHA is observed in numerous cancer types and is often associated with tumor progression and poor prognosis, making it an attractive target for anticancer drug development.[1][2]
The compound this compound is an α-keto acid structurally analogous to pyruvate, the natural substrate of LDHA. This structural similarity provides a strong rationale for investigating its potential as an inhibitor of LDHA. Inhibition of LDHA can disrupt the metabolic machinery of cancer cells, leading to a reduction in ATP levels, increased oxidative stress, and ultimately, cell death.[3] This application note provides a comprehensive guide for the in vitro evaluation of this compound and its derivatives, beginning with a general assessment of cytotoxicity and proceeding to a specific, hypothesis-driven investigation of their potential as LDHA inhibitors.
Part 1: Initial Assessment of Cytotoxicity using the MTT Assay
Before investigating a specific molecular target, it is crucial to determine the general cytotoxic or cytostatic effects of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for background control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the same concentration of the solvent) and an untreated control (cells in fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.
-
Data Analysis and Presentation
The cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Data Presentation for MTT Assay Results
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.25 | 0.08 | 100 |
| 0 (Vehicle Control) | 1.23 | 0.07 | 98.4 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.88 | 0.05 | 70.4 |
| 50 | 0.62 | 0.04 | 49.6 |
| 100 | 0.35 | 0.03 | 28.0 |
| 200 | 0.15 | 0.02 | 12.0 |
Part 2: Mechanistic Investigation - Lactate Dehydrogenase (LDH) Inhibition Assay
Based on the structural similarity of this compound to pyruvate, a plausible mechanism of its cytotoxic action is the inhibition of Lactate Dehydrogenase (LDH). An in vitro enzyme inhibition assay can directly test this hypothesis. This protocol describes a colorimetric LDH inhibition assay.
Principle of the LDH Inhibition Assay
The assay measures the activity of LDH by monitoring a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The generated NADH then reduces a tetrazolium salt (INT) to a red formazan product in the presence of an electron carrier (diaphorase). The amount of formazan produced, measured by absorbance at 490 nm, is proportional to the LDH activity. The presence of an LDH inhibitor will decrease the rate of formazan formation.
Experimental Workflow: LDH Inhibition Assay
Caption: Workflow for the in vitro LDH enzyme inhibition assay.
Detailed Protocol: Colorimetric LDH Inhibition Assay
Materials and Reagents:
-
Purified Lactate Dehydrogenase (LDH) enzyme (e.g., from rabbit muscle)
-
LDH Assay Buffer (e.g., Tris buffer, pH 7.4)
-
Substrate Mix containing L-Lactic acid, NAD+, INT (iodonitrotetrazolium violet), and Diaphorase
-
This compound
-
Known LDH inhibitor as a positive control (e.g., oxamate)
-
96-well flat-bottom plate
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of LDH enzyme in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.
-
Prepare the Substrate Mix according to the manufacturer's instructions or literature protocols.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Blank: Assay Buffer only.
-
No Inhibitor Control: LDH enzyme + Assay Buffer.
-
Positive Control: LDH enzyme + known inhibitor.
-
Test Compound: LDH enzyme + serial dilutions of this compound.
-
-
Add the appropriate volumes of enzyme, inhibitor/vehicle, and buffer to each well. The final volume before adding the substrate should be consistent (e.g., 50 µL).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Substrate Mix to all wells (e.g., 50 µL).
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in a kinetic mode, taking readings every 1-2 minutes for 30 minutes.
-
Alternative: Fluorometric LDH Inhibition Assay
For higher sensitivity, a fluorometric assay can be employed.[4] In this format, the NADH produced by the LDH reaction reduces a non-fluorescent probe (e.g., resazurin) to a highly fluorescent product (resorufin), which can be measured at an excitation of ~535 nm and an emission of ~587 nm.[4] The protocol is similar to the colorimetric assay, with the substitution of the detection reagents.
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
Subtract the blank's rate from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 2: Example Data Presentation for LDH Inhibition Assay
| Inhibitor Concentration (µM) | Mean Reaction Rate (mOD/min) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor Control) | 15.2 | 0.9 | 0 |
| 1 | 13.5 | 0.8 | 11.2 |
| 10 | 10.1 | 0.6 | 33.6 |
| 50 | 7.5 | 0.5 | 50.7 |
| 100 | 4.2 | 0.3 | 72.4 |
| 200 | 2.1 | 0.2 | 86.2 |
Conclusion and Future Directions
These protocols provide a robust framework for the initial in vitro evaluation of this compound derivatives. A positive result in the MTT assay, indicated by a low IC₅₀ value, suggests general anticancer potential. Subsequent confirmation of LDH inhibition with a corresponding low IC₅₀ value would provide a strong, hypothesis-driven basis for its mechanism of action.
Further studies could involve:
-
Selectivity Profiling: Testing the compound against a panel of different cancer cell lines and normal, non-cancerous cell lines to determine its selectivity.
-
Kinetic Studies: Performing enzyme kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Cellular Thermal Shift Assays (CETSA): To confirm target engagement within the cellular environment.
-
Metabolomic Analysis: To assess the impact of the compound on cellular metabolism, particularly glycolysis and lactate production.
By following a logical and rigorous experimental plan, researchers can effectively characterize the biological activity of novel compounds like this compound and validate their potential as therapeutic candidates.
References
- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
Application Notes & Protocols: A Framework for Developing Novel Antimicrobial Agents from 3-(4-Chlorophenyl)-2-oxopropanoic Acid
Introduction & Scientific Rationale
The Mounting Challenge of Antimicrobial Resistance
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. The traditional antibiotic pipeline has slowed, compelling researchers to explore unconventional molecular scaffolds that can circumvent existing resistance mechanisms.
The Potential of α-Keto Acids as Antimicrobial Scaffolds
Alpha-keto acids, organic compounds containing a ketone group adjacent to a carboxylic acid, are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and glycolysis.[1] This inherent biological relevance makes them attractive starting points for drug design. The α-keto acid motif can be found in molecules that inhibit key bacterial enzymes. For instance, derivatives of β-diketo acids have been developed as potent antibacterial agents that target methionine aminopeptidases (MetAPs), which are crucial for bacterial survival.[2] Furthermore, the related α-ketoamide moiety has been identified as a "privileged motif" in medicinal chemistry, capable of forming non-covalent interactions that can disrupt bacterial processes like quorum sensing, a mechanism bacteria use to coordinate virulence.[3]
Profile of 3-(4-Chlorophenyl)-2-oxopropanoic Acid
This compound (CAS: 3617-01-4) is an α-keto acid distinguished by a 4-chlorophenyl group.[4][5] Its structure presents several key features for drug development:
-
Reactive Core: The α-keto acid functionality allows for diverse chemical modifications, particularly at the carboxylic acid position, to generate libraries of derivatives (e.g., esters, amides).[4]
-
Aromatic Moiety: The chlorophenyl ring provides a scaffold for establishing hydrophobic and electronic interactions within biological targets.[4]
-
Synthetic Accessibility: It serves as a valuable intermediate in the synthesis of more complex molecules.[4][6]
This guide provides a comprehensive framework for leveraging this compound as a starting scaffold for the discovery and preliminary validation of novel antimicrobial agents.
Integrated Drug Discovery Workflow
The development process follows a logical cascade, beginning with chemical modification to generate diversity, followed by a tiered screening approach to identify potent and safe lead compounds. This workflow ensures that resources are focused on the most promising candidates.
Phase 1: Synthesis of Amide Derivatives
Rationale for Derivatization
While the parent α-keto acid provides the core pharmacophore, its antimicrobial potency and drug-like properties (e.g., cell permeability, stability) can often be significantly enhanced through chemical modification. Converting the carboxylic acid to an amide introduces a hydrogen bond donor and can improve metabolic stability compared to the corresponding acid or ester.[3] This protocol outlines a general method for creating a library of amide derivatives.
Protocol: General Procedure for Amide Coupling
This protocol employs a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of an amide bond between the parent acid and a diverse set of primary or secondary amines.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
HATU or similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent: Add the coupling reagent HATU (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Phase 2: Primary Antimicrobial Screening
Objective
The initial goal is to rapidly screen the newly synthesized library of compounds to identify "hits"—derivatives that exhibit any level of antimicrobial activity against a panel of test organisms. The agar disk diffusion method is a cost-effective and widely used technique for this purpose.[7][8]
Protocol: Agar Disk Diffusion Assay
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6 mm paper disks
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)
-
Positive control (e.g., Ciprofloxacin, 5 µg disk)
-
Negative control (solvent-loaded disk)
-
Sterile swabs, forceps, and micropipettes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Methodology:
-
Plate Inoculation: Using a sterile swab, uniformly streak the standardized bacterial inoculum across the entire surface of an MHA plate to create a confluent lawn of growth.
-
Disk Application: Aseptically place sterile paper disks onto the agar surface using sterile forceps. Ensure disks are spaced adequately (at least 24 mm apart) to prevent zone overlap.[9]
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk. Also, apply the positive and negative controls to their respective disks.
-
Pre-diffusion: Allow the plates to sit at room temperature for 30 minutes to permit the compounds to diffuse into the agar.[10]
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).
Data Interpretation
The diameter of the inhibition zone provides a qualitative measure of antimicrobial activity.
| Zone Diameter (mm) | Interpretation | Action |
| < 7 | No significant activity | Deprioritize |
| 7 - 10 | Low activity | Consider for further testing if structural class is unique |
| 11 - 15 | Moderate activity | Promising Hit. Proceed to quantitative testing. |
| > 15 | High activity | Strong Hit. Prioritize for quantitative testing. |
Phase 3: Quantitative Antimicrobial Potency Testing
Objective
For compounds identified as "hits," the next step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] Broth microdilution is the standard method for this determination.[10]
Protocol: Broth Microdilution Assay for MIC
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared in CAMHB)
-
Test compounds and control antibiotics, serially diluted
-
Plate reader (optional, for OD measurement)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol: Determining Minimum Bactericidal Concentration (MBC)
To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the MHA plate).[10]
Data Presentation
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Parent Acid | S. aureus | 128 | >256 | >2 | Bacteriostatic |
| Derivative A-1 | S. aureus | 16 | 64 | 4 | Bacteriostatic |
| Derivative A-2 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | S. aureus | 1 | 2 | 2 | Bactericidal |
A ratio of MBC/MIC ≤ 4 is typically considered bactericidal.
Phase 4: Preliminary Cytotoxicity Assessment
Objective
A promising antimicrobial agent must be effective against pathogens while remaining non-toxic to host cells.[11] Cytotoxicity assays are essential to determine the compound's therapeutic window.[12][13] Key indicators of cell health include metabolic activity and plasma membrane integrity.[11][13]
Protocol: Resazurin-Based Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, which reduce the blue resazurin dye to the pink, fluorescent resorufin.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well tissue culture plates
-
Test compounds, serially diluted in culture medium
-
Resazurin sodium salt solution
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells for untreated cells (negative control) and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Data Interpretation and Selectivity Index
The Selectivity Index (SI) is a critical parameter that compares the toxicity of a compound to its efficacy. It is calculated as:
SI = CC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is significantly more toxic to the pathogen than to mammalian cells.
| Compound ID | MIC vs. S. aureus (µg/mL) | CC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI) |
| Derivative A-1 | 16 | >100 | >6.25 |
| Derivative A-2 | 8 | 95 | 11.9 |
| Ideal Candidate | Low | High | >10 |
Data Synthesis & Decision-Making
The ultimate goal is to identify lead compounds that exhibit high antimicrobial potency (low MIC), low host cytotoxicity (high CC₅₀), and a favorable selectivity index. The following decision matrix can guide the prioritization of candidates for further development, such as mechanism of action studies or in vivo efficacy models.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 3617-01-4: this compound [cymitquimica.com]
- 5. This compound | C9H7ClO3 | CID 580535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Use of 3-(4-Chlorophenyl)-2-oxopropanoic acid in Cytotoxicity Assays
An Application Note and Protocol for Researchers
This guide provides a detailed scientific framework and practical protocols for utilizing 3-(4-Chlorophenyl)-2-oxopropanoic acid in cytotoxicity assays. It is designed for researchers in oncology, drug discovery, and cell biology to assess the compound's efficacy and elucidate its mechanism of action.
Scientific Principle and Rationale
The Warburg Effect: A Metabolic Hallmark of Cancer
Most cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis, even in the presence of sufficient oxygen—a phenomenon known as the "Warburg effect" or aerobic glycolysis[1][2]. Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy, cancer cells favor converting glucose to lactate[3]. This metabolic reprogramming provides the necessary energy and biosynthetic precursors to support rapid cell proliferation[2][4]. This profound dependence on glycolysis presents a key vulnerability that can be exploited for therapeutic intervention[5].
Lactate Dehydrogenase A (LDH-A): A Critical Node in Glycolysis
Lactate Dehydrogenase A (LDH-A) is a pivotal enzyme in the glycolytic pathway. It catalyzes the interconversion of pyruvate to lactate, a crucial step that regenerates the NAD+ cofactor required to sustain high glycolytic flux[6][7]. The overexpression of LDH-A is a common feature in numerous cancers and is often correlated with tumor progression and poor prognosis[8]. Consequently, LDH-A has emerged as a high-value target for anticancer drug development[3][4][5]. Inhibition of LDH-A disrupts the delicate metabolic balance of cancer cells, leading to a depletion of ATP, an increase in oxidative stress, and ultimately, programmed cell death[6][9].
This compound: A Targeted Metabolic Inhibitor
This compound is a structural analog of pyruvate. Its chemical architecture suggests a competitive inhibitory mechanism against enzymes that utilize pyruvate as a substrate. Based on extensive research into similar small molecules, it is hypothesized to function as an inhibitor of Lactate Dehydrogenase A (LDH-A)[10][11]. By blocking the active site of LDH-A, the compound is expected to halt the conversion of pyruvate to lactate, thereby disrupting NAD+ regeneration and crippling the cell's glycolytic capacity. This targeted metabolic attack forms the basis of its cytotoxic potential against cancer cells that are highly reliant on the Warburg effect.
References
- 1. What are Pyruvate kinases inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pyruvate kinase modulators as a therapy target: an updated patent review 2018-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncoscience.us [oncoscience.us]
- 9. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2011054525A1 - Compounds inhibitors of enzyme lactate dehydrogenase (ldh) and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for Investigating the Biological Effects of 3-(4-Chlorophenyl)-2-oxopropanoic acid
Introduction and Scientific Background
3-(4-Chlorophenyl)-2-oxopropanoic acid (CAS 3617-01-4) is an α-keto acid, a class of organic compounds characterized by a ketone group adjacent to a carboxylic acid.[1] Its structure is analogous to phenylpyruvic acid, a key metabolite in phenylalanine metabolism.[2][3] The accumulation of phenylpyruvic acid is a hallmark of the metabolic disorder phenylketonuria (PKU), where it has been shown to affect enzymatic activity, such as reducing glucose-6-phosphate dehydrogenase (G6PD) activity, potentially leading to oxidative stress.[4][5][6]
Given its structural similarity to phenylpyruvic acid, this compound is hypothesized to act as a metabolic modulator. The presence of a 4-chlorophenyl group often enhances the biological activity of small molecules, suggesting this compound could be a potent inhibitor of enzymes that recognize pyruvate or other α-keto acids.[7][8][9] Potential targets include lactate dehydrogenase (LDH), pyruvate dehydrogenase (PDH), and various transaminases. Interference with these central metabolic hubs could have profound effects on cellular energy production, redox balance, and biosynthesis, making this compound a candidate for investigation in diseases characterized by metabolic dysregulation, such as cancer, diabetes, and inflammatory disorders.[10][11]
This guide provides a comprehensive, multi-tiered framework for systematically evaluating the biological effects of this compound, from initial in vitro screening to preliminary in vivo assessment.
Tier 1: In Vitro Characterization of Cellular Effects
The initial phase of investigation focuses on establishing the compound's fundamental effects on cultured cells. This involves determining its cytotoxicity, impact on cellular metabolism, and its influence on key signaling pathways.
Protocol 1: Cytotoxicity and Cell Viability Assessment
Rationale: The first step in characterizing any novel compound is to determine the concentration range over which it affects cell viability. This establishes the therapeutic window and informs the concentrations used in all subsequent experiments. The MTT assay, a colorimetric method, is a robust and widely used technique that measures the metabolic activity of mitochondrial dehydrogenases, serving as a proxy for cell viability.[12][13]
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [13][14]
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the disease of interest) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, etc.) in serum-free culture medium.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (DMSO at the highest concentration used) and an "untreated control" (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to calculate the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description | Example Data (Hypothetical) |
| Cell Line | Human Cervical Cancer | HeLa |
| Treatment Duration | Time of exposure to the compound | 48 hours |
| IC₅₀ Value | Concentration for 50% viability reduction | 75.2 µM |
| Positive Control | Known cytotoxic agent | Staurosporine (IC₅₀ = 15 nM) |
| Negative Control | Vehicle for the compound | 0.1% DMSO |
Protocol 2: Real-Time Metabolic Profiling
Rationale: To investigate the hypothesis that this compound is a metabolic modulator, it is essential to measure its direct impact on the two major energy-producing pathways: mitochondrial respiration and glycolysis. The Agilent Seahorse XF Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing a dynamic snapshot of cellular metabolism.[16][17]
Methodology: Seahorse XF Cell Mito Stress Test [18][19]
-
Cell Seeding: Seed cells onto a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.[18]
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a 37°C non-CO₂ incubator using Seahorse XF Calibrant.[18]
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.[20]
-
Cell Plate Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.[17]
-
Compound Loading: Load the injector ports of the sensor cartridge with mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) and the test compound, this compound (at a concentration near its IC₅₀, e.g., 75 µM).
-
Assay Execution: Place the loaded cartridge and the cell plate into the Seahorse XF Analyzer and begin the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the test compound and then the mitochondrial stressors.
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine the compound's effect on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
| Metabolic Parameter | Description | Expected Outcome with Inhibitor |
| Basal Respiration | Baseline oxygen consumption | Decrease |
| ATP Production | OCR decrease after oligomycin injection | Decrease |
| Maximal Respiration | OCR after FCCP injection | Decrease |
| Spare Capacity | (Maximal - Basal Respiration) | Decrease |
| Basal Glycolysis (ECAR) | Baseline extracellular acidification | Potential compensatory increase |
Protocol 3: Signaling Pathway Analysis
Rationale: Metabolic changes are often tightly linked to cellular signaling pathways that control growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways.[21] Western blotting is a fundamental technique used to detect changes in the expression and phosphorylation status of key proteins within these pathways, providing mechanistic insight into the compound's action.[22][23][24]
Methodology: Western Blotting for Key Signaling Proteins
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Treat cells with this compound (e.g., at its IC₅₀ and 2x IC₅₀) for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[21]
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the compound's effect on pathway activation.
Tier 2: Preliminary In Vivo Assessment
Following promising in vitro results, the next logical step is to evaluate the compound's effects in a living organism. This tier focuses on establishing a suitable animal model and assessing the compound's general tolerability and impact on relevant biomarkers.
Experimental Workflow and Model Selection
Rationale: The choice of animal model is critical and depends on the biological effects observed in vitro. If the compound demonstrates potent anti-proliferative and metabolic-inhibitory effects on cancer cells, a tumor xenograft model would be appropriate. If it modulates glucose metabolism, a model of diabetes, such as the streptozotocin (STZ)-induced diabetic rat, would be relevant.[10][25][26] The following protocol outlines a general approach adaptable to various models.
Protocol 4: General In Vivo Tolerability and Efficacy Study
Rationale: This protocol provides a foundational structure for an initial in vivo study. It is designed to assess whether the compound is tolerated by the animals and if it produces a measurable biological effect on a key disease parameter. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[27]
Methodology: Rodent Model of Metabolic Disease [28][29]
-
Model Induction: Induce the disease state in the selected animal model (e.g., administer STZ to induce diabetes in rats). Allow sufficient time for the disease phenotype to develop and stabilize.
-
Animal Grouping: Randomly assign animals to experimental groups (n=8-10 per group):
-
Group 1: Healthy Control (no disease induction)
-
Group 2: Disease Control (disease induction + vehicle treatment)
-
Group 3: Positive Control (disease induction + standard-of-care drug)
-
Group 4: Test Compound - Low Dose
-
Group 5: Test Compound - High Dose
-
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 14-28 days). The vehicle used should be non-toxic (e.g., saline with 0.5% carboxymethylcellulose).
-
Monitoring:
-
Record body weight and general health status daily.
-
Monitor key disease-specific biomarkers regularly (e.g., blood glucose levels in a diabetes model, tumor volume in a cancer model).
-
-
Endpoint Analysis: At the end of the study, humanely euthanize the animals.
-
Collect blood for serum chemistry and biomarker analysis.
-
Harvest key organs (e.g., pancreas, liver, tumor) for histopathological examination and molecular analysis (e.g., Western blotting, qPCR).
-
Mechanistic Deep Dive: A Hypothetical Pathway
Based on its structure as a pyruvate analog, this compound could potentially inhibit enzymes involved in pyruvate metabolism, thereby suppressing the Warburg effect in cancer cells. This would lead to a decrease in lactate production (ECAR) and a potential reduction in the NAD+/NADH ratio, which could in turn inhibit ATP production and activate pro-apoptotic signaling pathways.
// Nodes Glucose [label="Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="3-(4-Chlorophenyl)\n-2-oxopropanoic acid", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LDH [label="Lactate\nDehydrogenase (LDH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactate [label="Lactate\n(ECAR)", fillcolor="#FBBC05", fontcolor="#202124"]; TCA [label="TCA Cycle\n(Mitochondria)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glucose -> Pyruvate [label="Glycolysis"]; Pyruvate -> LDH; LDH -> Lactate; Pyruvate -> TCA; Compound -> LDH [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; LDH -> Proliferation [label=" Supports (Warburg Effect)"]; TCA -> Proliferation [label=" Supports"];
} dot*** Caption: Hypothetical inhibition of lactate dehydrogenase by the compound.
Conclusion
This document provides a structured, hypothesis-driven framework for the comprehensive biological evaluation of this compound. By progressing through systematic tiers of investigation—from foundational in vitro assays to targeted in vivo studies—researchers can efficiently elucidate the compound's mechanism of action and assess its therapeutic potential. The protocols described herein are intended as a robust starting point and should be adapted to the specific scientific questions and model systems being employed.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
- 3. Phenylpyruvic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Alpha-keto analogues of amino acids as inhibitors of alpha-chymotrypsin, carboxypeptidase A, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amberlife.net [amberlife.net]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. agilent.com [agilent.com]
- 17. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tabaslab.com [tabaslab.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview [frontiersin.org]
- 28. biocytogen.com [biocytogen.com]
- 29. Therapeutic Potential of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One in STZ-Induced Diabetic Neuropathic Pain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Chlorophenyl)-2-oxopropanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis and optimize your product yield.
Overview of the Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry[1], is most commonly achieved through a multi-step process starting with the Darzens condensation. This classic reaction involves the formation of an α,β-epoxy ester (a glycidic ester) from an aldehyde and an α-halo ester in the presence of a base.[2] The resulting glycidic ester is then saponified to its corresponding carboxylate salt, followed by acidification and decarboxylation to yield the final α-keto acid.[3][4]
While the Darzens condensation is a powerful tool for carbon-carbon bond formation and epoxide synthesis[5], its success is highly dependent on carefully controlled reaction conditions. This guide will address common pitfalls and provide strategies for maximizing your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the Darzens glycidic ester condensation, followed by hydrolysis and decarboxylation.[3] This route begins with the reaction of 4-chlorobenzaldehyde and an ethyl or methyl chloroacetate in the presence of a base like sodium ethoxide or sodium methoxide.[6]
Q2: Why is the Darzens condensation often preferred for this synthesis?
The Darzens condensation is advantageous because it efficiently constructs the carbon skeleton and the reactive epoxide ring in a single step from readily available starting materials.[2] Alternative routes, such as those involving palladium-catalyzed couplings, can be more complex and require specialized catalysts.[7]
Q3: What are the critical stages of this synthesis where yield can be lost?
Yield loss can occur at several stages:
-
Darzens Condensation: Incomplete reaction, formation of side products due to self-condensation of the aldehyde or ester, or competing aldol-type reactions.[5][8]
-
Saponification: Incomplete hydrolysis of the glycidic ester.[6]
-
Acidification and Decarboxylation: Improper pH control during acidification can lead to incomplete decarboxylation or degradation of the final product.
-
Purification: The final product can be challenging to purify, and losses can occur during extraction and crystallization. The use of a bisulfite adduct formation has been reported as a potential purification strategy for similar compounds.[9]
Q4: What safety precautions should be taken during this synthesis?
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Bases like sodium ethoxide and sodium methoxide are corrosive and moisture-sensitive, requiring careful handling.[10] Solvents like toluene and methanol are flammable.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Glycidic Ester in the Darzens Condensation
Possible Cause 1: Inactive Base The alkoxide bases typically used (sodium ethoxide or sodium methoxide) are highly sensitive to moisture. Contamination with water will consume the base and prevent the necessary deprotonation of the α-halo ester.
-
Solution: Use freshly prepared or commercially available anhydrous base. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]
Possible Cause 2: Incorrect Solvent The polarity of the solvent can significantly impact the reaction. While non-polar solvents like toluene are often used, the presence of a polar co-solvent like methanol (from a sodium methoxide solution) can be beneficial.[10]
-
Solution: Consider a mixed solvent system. A common practice is to use a solution of sodium methoxide in methanol and add it to a solution of the aldehyde and α-halo ester in a non-polar solvent like toluene.[6][10]
Possible Cause 3: Inappropriate Reaction Temperature The Darzens condensation is often exothermic. If the temperature is too high, side reactions such as aldol condensation or Cannizzaro reactions (with the aldehyde) can occur, reducing the yield of the desired product.
-
Solution: Maintain a low reaction temperature, typically between 10-15°C, during the addition of the base.[6][10] Use an ice bath to control the temperature. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[6]
Possible Cause 4: Poor Quality of Reagents The purity of the 4-chlorobenzaldehyde and the α-halo ester is crucial. Impurities can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity reagents.
Issue 2: Formation of a Complex Mixture of Products
Possible Cause 1: Stereoisomer Formation The Darzens condensation can produce a mixture of cis and trans diastereomers of the glycidic ester.[3][11]
-
Solution: While controlling the stereoselectivity of the Darzens reaction can be challenging[11], the subsequent hydrolysis and decarboxylation steps will lead to the same final α-keto acid product, so separation of the glycidic ester diastereomers is often not necessary.
Possible Cause 2: Side Reactions As mentioned, side reactions like aldol condensation can lead to a complex product mixture.
-
Solution: Strict temperature control and slow, dropwise addition of the base are critical to minimize side reactions.[6][10]
Issue 3: Difficulty in Isolating the Final Product
Possible Cause: Incomplete Decarboxylation or Product Degradation The stability of the intermediate glycidic acid and the final α-keto acid can be a concern.
-
Solution: After saponification, carefully acidify the reaction mixture to a pH of 3-4 with a dilute acid like hydrochloric acid.[6] Avoid strongly acidic conditions or prolonged heating, which can promote degradation. The decarboxylation often occurs spontaneously upon acidification but may be gently heated if necessary.
Possible Cause: Purification Challenges The final product, this compound, may be an oil or a low-melting solid, making crystallization difficult.
-
Solution:
-
Extraction: After acidification, thoroughly extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic extracts with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification via Bisulfite Adduct: For difficult-to-purify α-keto acids, consider reacting the crude product with a saturated solution of sodium bisulfite.[9] The resulting solid adduct can be filtered, washed, and then decomposed with an acid to regenerate the purified α-keto acid.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate (Darzens Condensation)
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N2 or Ar), add 4-chlorobenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in dry toluene.
-
Slowly add a solution of sodium ethoxide (1.5 eq) in absolute ethanol dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester. This crude product is often suitable for the next step without further purification.
Protocol 2: Saponification and Decarboxylation
-
Dissolve the crude ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate in ethanol.
-
Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq).
-
Heat the mixture to 50-60°C and stir for 3-5 hours, monitoring the disappearance of the starting material by TLC.[6]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid while stirring in an ice bath.[6]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Data Summary
| Parameter | Condition | Rationale | Expected Outcome |
| Base | Sodium Ethoxide / Sodium Methoxide | Strong, non-nucleophilic base to deprotonate the α-halo ester.[5] | Formation of the carbanion intermediate. |
| Solvent | Toluene / Ethanol mixture | Provides a medium for the reaction and helps to solubilize the base.[10] | Homogeneous reaction mixture. |
| Temperature | 10-15°C (addition), RT (stirring) | Minimizes side reactions like aldol condensation.[6][10] | Improved yield and purity of the glycidic ester. |
| Saponification Temp. | 50-60°C | Accelerates the hydrolysis of the ester.[6] | Complete conversion to the carboxylate salt. |
| Acidification pH | 3-4 | Ensures protonation of the carboxylate and promotes decarboxylation without product degradation.[6] | Formation of the final α-keto acid. |
Mechanistic Insight and Troubleshooting Logic
The core of this synthesis lies in the Darzens condensation. Understanding its mechanism is key to troubleshooting.
A low yield often points to an issue in Step 1 or 2. The troubleshooting decision tree below can guide your investigation.
We trust this guide will be a valuable resource in your synthesis of this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens Glycidic Ester Synthesis [unacademy.com]
- 4. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids [mdpi.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Darzens Reaction [organic-chemistry.org]
Technical Support Center: Navigating the Purification of 3-(4-Chlorophenyl)-2-oxopropanoic Acid
Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this crucial intermediate in high purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to streamline your purification workflow.
Introduction to the Challenges
This compound is a valuable building block in the synthesis of various pharmaceutical agents. However, its purification is often fraught with difficulties stemming from its inherent chemical reactivity. The presence of both a carboxylic acid and an α-keto group makes the molecule susceptible to degradation pathways such as decarboxylation and dimerization, particularly under thermal stress or non-optimal pH conditions.[1] Furthermore, residual starting materials and byproducts from its synthesis can co-purify, complicating the isolation of the target compound. This guide will equip you with the knowledge to anticipate and overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My isolated product is an off-white or yellowish solid, not the expected pure white compound. What is causing this discoloration?
A1: Discoloration is a frequent issue and can be attributed to several factors:
-
Residual Starting Materials or Reagents: Incomplete reactions or inadequate work-up can leave colored impurities in your product. For instance, if synthesizing from 4-chlorobenzaldehyde, residual aldehyde can undergo side reactions leading to colored byproducts.
-
Degradation Products: As an α-keto acid, the target compound can be unstable. Even slight decomposition can lead to colored impurities. Overheating during solvent evaporation is a common culprit.
-
Oxidation: Exposure to air and light for prolonged periods can lead to the formation of colored oxidative byproducts.
Troubleshooting Steps:
-
Re-evaluate the Reaction Work-up: Ensure thorough washing steps to remove all starting materials and reaction catalysts. An acidic wash followed by a brine wash is often effective.
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Stir for 10-15 minutes and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.
-
Minimize Heat Exposure: Use a rotary evaporator at a moderate temperature (e.g., < 40-50 °C) to remove the solvent. Avoid prolonged heating.
-
Inert Atmosphere: If the product is particularly sensitive, consider performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am attempting to purify by recrystallization, but the compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or the use of an inappropriate solvent system.
Troubleshooting Steps:
-
Solvent System Modification:
-
Single Solvent: If using a single solvent, you may be cooling the solution too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Also, ensure you have not used too much solvent.
-
Two-Solvent System: This is often more effective for compounds that tend to oil out. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly. A common combination is a polar solvent with a non-polar anti-solvent.
-
-
Reduce Impurity Load: High impurity levels can disrupt crystal lattice formation. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
Q3: During HPLC analysis of my purified product, I observe a broad or tailing peak for the main component. What could be the issue?
A3: Peak tailing in HPLC for acidic compounds is a common problem, often related to interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The carboxylic acid moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or phosphoric acid) will ensure the carboxylic acid is fully protonated, minimizing these secondary interactions.
-
Use of an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase can improve peak shape for acidic compounds.
-
Column Choice: Consider using a column specifically designed for the analysis of polar compounds or one with end-capping to reduce silanol activity.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a more dilute solution.
Q4: My final product shows a lower-than-expected melting point and a broad melting range. What does this indicate?
A4: A depressed and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break it down.
Troubleshooting Steps:
-
Further Purification: The product requires additional purification. Consider another round of recrystallization, perhaps with a different solvent system. If recrystallization is ineffective, column chromatography may be necessary.
-
Analytical Characterization: Use techniques like NMR spectroscopy or LC-MS to identify the nature of the impurities. Knowing what the impurities are can help you devise a more targeted purification strategy. For example, if the impurity is a non-polar byproduct, a more polar recrystallization solvent might be effective at leaving it in the mother liquor.
Purification Workflow and Troubleshooting Logic
The following diagram illustrates a typical purification workflow for this compound and the decision-making process for troubleshooting common issues.
Caption: A flowchart illustrating the purification and troubleshooting process.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound using a two-solvent system.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude product in the minimum amount of hot ethanol with stirring. Heat the solution gently on a hotplate.
-
Induction of Precipitation: To the hot solution, add hot deionized water dropwise while stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Potential Impurities and Their Origin
Understanding the potential impurities is key to developing an effective purification strategy. The following table summarizes common impurities and their likely sources.
| Impurity | Chemical Structure | Likely Origin |
| 4-Chlorobenzaldehyde | C₇H₅ClO | Unreacted starting material from syntheses involving its condensation. |
| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | A potential byproduct from certain synthetic routes or a degradation product. |
| Dimer of the product | C₁₈H₁₂Cl₂O₅ | Self-condensation of the α-keto acid, often promoted by heat.[2] |
| 4-Chlorobenzyl alcohol | C₇H₇ClO | A reduction byproduct if reducing agents are used in the synthesis. |
| 4-Chlorobenzylamine | C₇H₈ClN | A byproduct if the synthesis involves 4-chlorophenylacetonitrile, arising from the hydrolysis of the isocyanide intermediate.[3] |
Advanced Purification: Column Chromatography
For challenging purifications where recrystallization is insufficient, column chromatography is a powerful alternative.
General Parameters:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
Stability and Storage
Due to its potential for decarboxylation and dimerization, proper storage of this compound is crucial to maintain its purity.
-
Temperature: Store at low temperatures (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial.
By understanding the inherent challenges and applying the systematic troubleshooting and purification strategies outlined in this guide, researchers can confidently obtain high-purity this compound for their synthetic needs.
References
solubility and stability issues of 3-(4-Chlorophenyl)-2-oxopropanoic acid in aqueous solutions
Welcome to the technical support center for 3-(4-Chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in aqueous solutions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.
Introduction
This compound is an α-keto acid of significant interest in pharmaceutical research. Like many α-keto acids, its utility in experimental settings is often hampered by challenges related to its limited aqueous solubility and potential for degradation. This guide provides a comprehensive overview of these issues and offers practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of carboxylic acids in aqueous solutions is highly dependent on pH. At a pH below the acid dissociation constant (pKa), the compound will exist predominantly in its less soluble, protonated (acidic) form. Conversely, at a pH above the pKa, it will be in its more soluble, deprotonated (conjugate base) form. For α-keto acids, the pKa is generally in the range of 2-3.[2][3] Therefore, to enhance solubility, the pH of the aqueous solution should be adjusted to be significantly above this range, ideally in the neutral to slightly alkaline range (pH 7-8).
Q3: What are the primary stability concerns for this compound in aqueous solutions?
A3: Aqueous solutions of α-keto acids are generally less stable than the solid compound.[1] The primary stability concerns include:
-
Hydrolysis: The α-keto group can catalyze the hydrolysis of the molecule, especially under harsh acidic or basic conditions and elevated temperatures.
-
Oxidation: The keto and carboxylic acid functionalities can be susceptible to oxidative degradation.
-
Photodegradation: Compounds containing a chlorophenyl group may be sensitive to light and prone to degradation upon exposure.
-
Polymerization: Some α-keto acids, like pyruvic acid, are known to undergo self-condensation or polymerization in solution.[1]
Q4: How should I prepare a stock solution of this compound?
A4: Due to its limited aqueous solubility, it is often preferable to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as ethanol or DMSO.[1] Subsequently, this concentrated stock can be diluted with the desired aqueous buffer. When preparing an entirely aqueous stock solution, it is crucial to adjust the pH. A recommended starting point is to dissolve the compound in a buffer with a pH of 7.4. Gentle warming and sonication can aid in dissolution.
Q5: What are the recommended storage conditions for both the solid compound and its aqueous solutions?
A5:
-
Solid Form: The solid compound is relatively stable and should be stored at -20°C in a tightly sealed container, protected from moisture.[1]
-
Aqueous Solutions: Aqueous solutions are significantly less stable and it is highly recommended to prepare them fresh for each experiment. If short-term storage is unavoidable, solutions should be stored at 2-8°C for no longer than 24 hours.[1] For longer-term storage, it is advisable to prepare stock solutions in an anhydrous organic solvent like DMSO and store them at -80°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in aqueous buffer. | 1. Low pH: The pH of the solution is likely below the pKa of the compound, leading to low solubility of the acidic form. 2. Concentration too high: The desired concentration may exceed the compound's solubility limit under the current conditions. | 1. Adjust pH: Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) until the compound dissolves. A target pH of 7.4 is a good starting point. 2. Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. 3. Gentle heating/sonication: Warm the solution gently (e.g., to 37°C) or use a sonicator to aid dissolution. |
| Precipitate forms in the solution over time. | 1. pH shift: The pH of the solution may have changed, causing the compound to precipitate. 2. Degradation: The precipitate could be a less soluble degradation product. 3. Saturation: The solution was prepared at a supersaturated concentration and is now equilibrating. | 1. Verify and buffer pH: Ensure the solution is adequately buffered to maintain a stable pH. 2. Prepare fresh solutions: Due to potential instability, it is best to use freshly prepared solutions. 3. Filter the solution: If the precipitate is believed to be a minor component, filter the solution through a 0.22 µm filter before use. |
| Inconsistent results in biological assays. | 1. Compound degradation: The compound may be degrading in the assay medium over the course of the experiment. 2. Inaccurate concentration: Due to incomplete dissolution or precipitation, the actual concentration of the compound in solution is lower than intended. | 1. Perform stability studies: Assess the stability of the compound in your specific assay medium over the experimental timeframe. 2. Prepare fresh dilutions: Prepare dilutions of your stock solution immediately before each experiment. 3. Verify concentration: Use an analytical method like HPLC-UV to confirm the concentration of your stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound (MW: 198.6 g/mol ).
-
Initial Suspension: Add a portion of the final desired volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the solid compound.
-
pH Adjustment for Dissolution: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH. Monitor the dissolution of the solid.
-
Final Volume and pH Check: Once the solid is fully dissolved, add the remaining buffer to reach the final volume. Verify the final pH and adjust if necessary.
-
Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter compatible with your solution.
-
Use Immediately: It is strongly recommended to use this solution immediately after preparation.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound.
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Incubate a vial of the stock solution at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to UV light (e.g., 254 nm).
-
-
Incubation: Incubate the vials under their respective conditions for a defined period (e.g., 24 hours). Include a control sample stored under normal conditions.
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV detection, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: Troubleshooting workflow for solubility and stability issues.
References
Technical Support Center: Enhancing the Bioavailability of 3-(4-Chlorophenyl)-2-oxopropanoic Acid Derivatives
Introduction: The class of compounds based on the 3-(4-Chlorophenyl)-2-oxopropanoic acid scaffold holds significant promise in various therapeutic areas. However, researchers frequently encounter a critical hurdle in the drug development pipeline: poor oral bioavailability. This limitation can stem from a combination of inherent physicochemical properties that restrict absorption and metabolic stability. This guide provides a dedicated technical support resource for researchers, scientists, and drug development professionals. It is structured as a series of troubleshooting questions and detailed answers, designed to explain the causality behind experimental choices and provide actionable protocols to overcome common challenges.
Section 1: Foundational Challenges - Troubleshooting Poor Bioavailability
This section addresses the primary diagnostic questions that arise when a promising compound exhibits poor in vivo performance.
FAQ 1: My in vivo studies show very low and highly variable plasma concentrations of my this compound derivative. What are the likely causes?
Answer: Low and erratic plasma exposure is a classic sign of poor oral bioavailability. For this specific class of molecules, the issues can typically be traced back to three interconnected factors:
-
Poor Aqueous Solubility: The core structure, this compound, is characterized as a white to off-white solid with limited solubility in water but better solubility in organic solvents.[1] For oral administration, a drug must first dissolve in the aqueous environment of the gastrointestinal (GI) tract before it can be absorbed.[2] If the compound precipitates or remains in a solid state, its effective concentration at the site of absorption is negligible. This is a common issue for drugs classified as Biopharmaceutics Classification System (BCS) Class II or IV.[2][3]
-
Low Membrane Permeability: The presence of a carboxylic acid and an α-keto group makes the molecule polar and capable of ionization. At the physiological pH of the small intestine (pH 6.5-7.5), the carboxylic acid group (with a typical pKa of 2-4) will be deprotonated to its carboxylate form. This negative charge significantly hinders the molecule's ability to passively diffuse across the lipophilic intestinal cell membranes.[4][5]
-
First-Pass Metabolism: Before reaching systemic circulation, an orally administered drug must pass through the gut wall and the liver, both of which are rich in metabolic enzymes.[4] Molecules like this can be susceptible to enzymatic reduction of the keto group or conjugation reactions, leading to significant pre-systemic elimination.[5][6] Studies on structurally related compounds confirm that metabolism can be extensive.[7][8]
FAQ 2: How can I systematically characterize my lead compound to diagnose the specific cause of its low bioavailability?
Answer: A thorough physicochemical characterization is the cornerstone of any rational approach to improving bioavailability. The following experiments will allow you to quantify the challenges and select the most appropriate enhancement strategy.
| Parameter | Experimental Method(s) | Rationale & Interpretation |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8) | Determines if the compound is poorly soluble and how solubility changes with pH, which is critical for predicting its behavior in different segments of the GI tract. |
| pKa | Potentiometric titration, UV-spectrophotometry, or Capillary Electrophoresis | The pKa value will confirm the ionization state of the carboxylic acid at intestinal pH. If pH > pKa, the compound will be ionized and likely exhibit poor permeability. |
| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water), HPLC-based methods | LogP measures the lipophilicity of the neutral form, while LogD measures it at a specific pH. A low LogD at pH 7.4 suggests that ionization is reducing the lipophilicity required for membrane permeation.[4] |
| Crystalline State | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Confirms if the compound is a stable, low-energy crystalline solid. Highly stable crystals have high lattice energy, which further impedes dissolution. |
| In Vitro Permeability | Caco-2 cell monolayer assay, Parallel Artificial Membrane Permeability Assay (PAMPA) | These assays model the intestinal barrier to directly measure the rate of drug transport and help classify the compound's permeability.[9] |
Section 2: Formulation-Based Troubleshooting & Protocols
If your diagnostics from Section 1 point towards solubility-limited absorption (a BCS Class II/IV problem), formulation strategies are often the most direct path forward.
Q&A 1: My compound is poorly soluble. Which formulation strategy should I try first?
Answer: The choice of formulation depends on the specific properties of your compound and available resources. A logical workflow can help guide your decision. The primary goal of these techniques is to increase the dissolution rate and/or the apparent solubility of the drug in the GI tract.[10]
Caption: Decision workflow for selecting a formulation strategy.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3] This is often a good first approach due to its relative simplicity.
-
Amorphous Solid Dispersions (ASDs): These systems disperse the drug in a polymeric carrier in its high-energy, non-crystalline (amorphous) form.[10] This circumvents the crystal lattice energy, dramatically increasing apparent solubility. Spray drying and hot-melt extrusion are common methods to produce ASDs.[3][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SMEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[4] When this mixture contacts aqueous fluids in the gut, it spontaneously forms a fine emulsion, keeping the drug solubilized and ready for absorption.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation (Lab Scale)
This protocol provides a basic method for screening polymer/solvent systems for ASD formation, a precursor to more complex techniques like spray drying.
Objective: To create a stable amorphous dispersion of a this compound derivative to enhance its dissolution rate.
Materials:
-
This compound derivative ("API")
-
Polymeric carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) - must dissolve both API and polymer
-
Purified water
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
XRPD and DSC for analysis
Step-by-Step Procedure:
-
Preparation: Determine the desired drug loading (e.g., 20% w/w). For a 1g total batch, this would be 200 mg API and 800 mg polymer.
-
Dissolution: In a suitable flask, dissolve the polymer completely in the selected solvent (e.g., 800 mg HPMC-AS in 20 mL of acetone) using a magnetic stirrer.
-
API Addition: Once the polymer is dissolved, add the API (200 mg) to the solution and continue stirring until a clear solution is obtained. Causality Note: A clear solution is essential to ensure the drug is molecularly dispersed, which is the foundation of an ASD.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Use a moderate temperature (e.g., 40°C) and gradually reduce the pressure to evaporate the solvent, leaving a thin film or solid mass.
-
Drying: Scrape the solid material from the flask and place it in a vacuum oven at 40-50°C overnight to remove any residual solvent. Residual solvent can act as a plasticizer and promote recrystallization.
-
Processing: Gently grind the dried ASD material using a mortar and pestle to create a uniform powder. Pass the powder through a sieve to obtain a consistent particle size.
-
Validation (Critical Step):
-
Visual: The final product should be a clear, glassy solid or a fine, homogenous powder.
-
Thermal Analysis (DSC): An ideal ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to the crystalline API.
-
Structural Analysis (XRPD): The XRPD pattern of the ASD should show a broad, amorphous "halo" with no sharp Bragg peaks, confirming the absence of crystallinity.
-
Section 3: Prodrug Strategies - A Guide to Chemical Modification
When low permeability is the primary barrier, often due to the ionizable carboxylic acid, chemical modification to create a prodrug is a highly effective strategy.
Q&A 2: The carboxylic acid moiety is limiting cell permeability. How can a prodrug approach help?
Answer: A prodrug is an inactive or less active derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[4] For carboxylic acids, the most common and effective strategy is esterification .
By converting the polar carboxylic acid (-COOH) into a more lipophilic ester group (e.g., an ethyl ester, -COOCH₂CH₃), you temporarily mask the ionizable proton.[] This has two major benefits:
-
Increased Lipophilicity: The ester prodrug is less polar and more lipid-soluble than the parent acid, allowing it to more easily partition into and diffuse across the intestinal membrane.
-
Neutralization: The prodrug is no longer negatively charged at intestinal pH, removing the electrostatic barrier to absorption.
Once absorbed into the bloodstream or intestinal cells, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, regenerating the active carboxylic acid and releasing the parent drug at the site of action.[4]
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 7. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
common side reactions in the synthesis of 3-(4-Chlorophenyl)-2-oxopropanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of this synthesis.
Introduction to the Synthesis
The most common and reliable method for synthesizing this compound is the Darzens glycidic ester condensation, followed by saponification and decarboxylation. This route involves the reaction of 4-chlorobenzaldehyde with an α-haloester, such as ethyl chloroacetate, in the presence of a base to form an α,β-epoxy ester (glycidic ester). Subsequent hydrolysis of the ester and decarboxylation of the resulting glycidic acid yields the desired product.[1][2][3]
While this method is robust, several side reactions can occur at each stage, leading to reduced yields, impure products, and challenging purifications. This guide will address these common issues.
Troubleshooting Guide & FAQs
Part 1: The Darzens Condensation Step
Question 1: My Darzens condensation reaction is giving a very low yield of the desired glycidic ester. What are the likely causes and how can I improve it?
Answer:
Low yields in the Darzens condensation are a frequent issue and can often be attributed to several factors:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide or sodium amide are commonly used.[3] If you are using an alkoxide base, it is crucial that it corresponds to the alcohol of your ester (e.g., sodium ethoxide for ethyl chloroacetate) to prevent acyl exchange side reactions.[4] Insufficient base will lead to incomplete deprotonation of the α-haloester, while a large excess can promote side reactions. We recommend starting with 1.1 to 1.5 equivalents of base.
-
Reaction Temperature: This reaction is exothermic. Maintaining a low temperature (typically 0-15 °C) during the addition of the base is essential to prevent unwanted side reactions, such as self-condensation of the aldehyde or ester.
-
Water Contamination: The presence of water can consume the strong base and hydrolyze the ester starting material. Ensure all your reagents and glassware are thoroughly dried before use.
-
Side Reactions: Several side reactions can compete with the desired condensation:
-
Cannizzaro-type reactions: Aldehydes without α-hydrogens, like 4-chlorobenzaldehyde, can undergo disproportionation in the presence of a strong base.
-
Aldol-like additions: The enolate of the α-haloester can react with another molecule of the ester.[2][4][5]
-
Formation of α-chloro unsaturated esters: Dehydration of the intermediate halohydrin can occur.[1]
-
Troubleshooting Workflow for Low Yield in Darzens Condensation:
Caption: Troubleshooting workflow for low yield in the Darzens condensation.
Question 2: I'm observing multiple spots on my TLC plate after the Darzens condensation. What are these byproducts?
Answer:
The presence of multiple spots on a TLC plate is indicative of side reactions. Besides unreacted starting materials, common byproducts include:
| Potential Byproduct | Formation Mechanism | Identification |
| 4-Chlorobenzoic acid | Oxidation of 4-chlorobenzaldehyde. | Can be identified by its acidic nature (streaks on TLC) and distinct NMR/IR signals. |
| 4-Chlorobenzyl alcohol | Cannizzaro reaction of 4-chlorobenzaldehyde. | Can be identified by its characteristic NMR signals for the benzylic protons. |
| Glycidic ester diastereomers | The reaction can produce both cis and trans isomers of the epoxide.[4] | May appear as two close spots on TLC. Diastereomers can often be distinguished by ¹H NMR. |
| α-Chloro-β-hydroxy ester | Incomplete intramolecular SN2 reaction to form the epoxide.[2] | This intermediate may be present if the reaction is not complete. |
| Diol from epoxide opening | Premature hydrolysis of the glycidic ester's epoxide ring.[6] | More polar than the glycidic ester, will have a lower Rf value on TLC. |
Experimental Protocol for Byproduct Analysis:
-
Work-up: After the reaction, quench with cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash: Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any remaining base, followed by a brine wash.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the crude product using TLC, ¹H NMR, and LC-MS to identify the components.
Part 2: Saponification and Decarboxylation Steps
Question 3: During the saponification of my glycidic ester, I'm getting a low yield of the final this compound after acidification and work-up. What could be going wrong?
Answer:
Low yields at this stage often point to issues during the hydrolysis of the ester or the subsequent decarboxylation.
-
Incomplete Saponification: The hydrolysis of the ester may not have gone to completion. This can be monitored by TLC until the starting glycidic ester spot has disappeared.
-
Epoxide Ring Opening: The primary side reaction during saponification is the hydrolysis of the oxirane ring to form a diol.[6] This is more likely to occur under harsh conditions (e.g., high temperatures or prolonged reaction times).
-
Premature Decarboxylation and Rearrangement: The glycidic acid intermediate is thermally labile. If the saponification is carried out at too high a temperature, premature decarboxylation can occur, which may be accompanied by rearrangement to form an aldehyde or ketone other than the desired product.[1][3]
-
Polymerization: Pyruvic acids are known to be unstable and can polymerize, especially at high concentrations or temperatures.[7]
Recommended Saponification and Decarboxylation Protocol:
-
Saponification: Dissolve the crude glycidic ester in ethanol and add an aqueous solution of NaOH (1.5-2.0 equivalents). Stir at a controlled temperature (e.g., 50-60 °C) and monitor by TLC.[8]
-
Work-up: Once the saponification is complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification and Decarboxylation: Carefully acidify the aqueous solution of the glycidic acid salt with cold dilute HCl to a pH of 2-3. The decarboxylation often occurs spontaneously upon acidification, but gentle warming may be required. Be cautious, as vigorous gas evolution (CO₂) will occur.[9]
-
Extraction: Extract the final product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Logical Relationship for Saponification and Decarboxylation:
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]
- 6. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Enzyme Inhibition Assays with 3-(4-Chlorophenyl)-2-oxopropanoic acid
Welcome to the technical support center for researchers utilizing 3-(4-Chlorophenyl)-2-oxopropanoic acid in enzyme inhibition assays. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and ensure the integrity of your experimental results. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support your work.
Understanding the Inhibitor: this compound
This compound, a keto acid containing a chlorophenyl group, is a compound of interest in biochemical and pharmaceutical research.[1] Its structure suggests potential interactions with various biological targets. While specific enzyme targets are continually being explored, its structural similarity to endogenous keto acids like pyruvate suggests it may act as a competitive inhibitor for enzymes that utilize these substrates. Enzymes such as pyruvate dehydrogenase kinase (PDK) and lactate dehydrogenase (LDH) are plausible targets, given their roles in cellular metabolism and their interaction with pyruvate.[2][3][4][5]
Chemical Properties:
| Property | Value | Source |
| CAS Number | 3617-01-4 | [1][6][7][8] |
| Molecular Formula | C9H7ClO3 | [1][6][7][8][9] |
| Molecular Weight | 198.6 g/mol | [6][7] |
| Appearance | White to off-white solid | [1][7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your enzyme inhibition assays with this compound.
Issue 1: Inhibitor Solubility and Precipitation
Question: My this compound is precipitating in the assay buffer. How can I improve its solubility without affecting my enzyme's activity?
Answer:
This is a common challenge due to the compound's limited aqueous solubility.[1] The presence of the chlorophenyl group contributes to its hydrophobic nature.
Causality: The introduction of an organic solvent stock solution of the inhibitor into an aqueous buffer can cause the compound to crash out if its final concentration exceeds its solubility limit in the final assay mixture.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inhibitor precipitation.
Step-by-Step Protocol for Optimizing Solubility:
-
Minimize Organic Solvent Concentration: Aim for a final concentration of Dimethyl Sulfoxide (DMSO) or other organic solvents to be less than 5% in your final assay volume, as higher concentrations can denature enzymes.[10] If your inhibitor precipitates, try preparing a more concentrated stock solution in 100% DMSO so that a smaller volume is needed for the final dilution into the assay buffer.[11]
-
pH Adjustment: Since this compound is an α-keto acid, its solubility can be pH-dependent.[12][13] Increasing the pH of the buffer may increase the proportion of the deprotonated, more soluble form of the molecule.[11] However, ensure the adjusted pH remains within the optimal range for your enzyme's activity.[14][15]
-
Ionic Strength Modification: High salt concentrations in the buffer can sometimes decrease the solubility of hydrophobic compounds.[11] Try reducing the ionic strength of your buffer, while ensuring it's still sufficient for enzyme stability and activity.
-
Test Alternative Solvents: If DMSO is problematic, consider other water-miscible organic solvents. However, always perform a solvent tolerance test with your enzyme to ensure the chosen solvent does not inhibit its activity at the final concentration.
-
Incorporate Solubilizing Agents: In some cases, non-ionic detergents (at concentrations below their critical micelle concentration) or cyclodextrins can be used to enhance the solubility of hydrophobic compounds.[16] Again, a control experiment is crucial to confirm these agents do not interfere with the assay.
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Question: I am getting highly variable IC50 values for this compound across different experiments. What could be the cause?
Answer:
Inconsistent IC50 values can stem from several factors, including inhibitor instability, assay conditions, and data analysis methods.
Causality: The stability of α-keto acids in aqueous solutions can be a concern, as they can undergo degradation or hydration.[12][17][18][19] Additionally, variations in experimental parameters can significantly impact the apparent potency of an inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent IC50 values.
Key Considerations for Reproducibility:
-
Inhibitor Stability: Aqueous solutions of α-keto acids are generally less stable than their solid forms.[17] It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and avoid storing them for more than a day.[17] For longer-term storage, use an organic solvent and store at -20°C or -80°C.[17]
-
Assay Conditions:
-
Enzyme and Substrate Concentrations:
-
The apparent IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors.[20] It is advisable to use a substrate concentration at or near the Michaelis constant (Km) for the enzyme.
-
Ensure that the enzyme concentration is in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[21]
-
-
Data Analysis:
-
Use a consistent method for data analysis, typically a non-linear regression fit to a sigmoidal dose-response curve.[22]
-
Ensure that your concentration-response curve has a sufficient number of data points to accurately define the top and bottom plateaus. Incomplete curves can lead to inaccurate IC50 determination.[23][24]
-
Issue 3: Incomplete Inhibition or a High Bottom Plateau in the Dose-Response Curve
Question: My dose-response curve for this compound does not reach 100% inhibition, even at high concentrations. Why is this happening?
Answer:
An incomplete dose-response curve, where the bottom plateau is significantly above zero, can be due to several reasons.
Causality: This phenomenon can be caused by inhibitor solubility limits, the presence of contaminating enzymes, or complex inhibition mechanisms.
Troubleshooting Workflow:
Caption: Investigating incomplete inhibition curves.
Potential Causes and Solutions:
-
Solubility Limit: The most common reason is that the inhibitor is precipitating out of solution at higher concentrations, meaning the effective concentration is not increasing.[25] Refer to the solubility troubleshooting guide (Issue 1).
-
Contaminating Enzyme Activity: If your enzyme preparation is not pure, there may be other enzymes that can also act on the substrate but are not inhibited by this compound.[26] This can result in a residual, uninhibitable activity.
-
Complex Inhibition Mechanisms: The inhibitor may not be a simple competitive inhibitor. For instance, in cases of partial or mixed-inhibition, 100% inhibition may not be achievable.
-
Assay Artifacts: Non-specific binding of the inhibitor to the plate or other components of the assay can reduce its effective concentration.[25]
Issue 4: Unexpected Enzyme Activation at Low Inhibitor Concentrations
Question: I am observing a slight increase in enzyme activity at low concentrations of this compound, followed by inhibition at higher concentrations. Is this a real effect?
Answer:
This biphasic response, known as hormesis, can sometimes be observed in enzyme assays.
Causality: While it can be an artifact, it may also represent a true allosteric activation effect.
Troubleshooting Steps:
-
Rule out Artifacts:
-
DMSO/Solvent Effects: Ensure that the small amount of solvent added at low inhibitor concentrations is not causing a slight activation. Run a corresponding solvent control curve.
-
Data Normalization: Carefully check your data normalization process. An incorrect baseline subtraction could create an apparent activation.
-
-
Consider Allosteric Regulation: Some enzymes have regulatory sites that are distinct from their catalytic sites.[27] It is plausible that binding of the inhibitor to a regulatory site at low concentrations could induce a conformational change that enhances activity, while binding to the catalytic site at higher concentrations causes inhibition.
Experimental Protocol: A General Enzyme Inhibition Assay
This protocol provides a general framework. You will need to optimize concentrations and incubation times for your specific enzyme.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
This compound stock solution (in 100% DMSO)
-
Assay buffer (optimized for pH and ionic strength for your enzyme)
-
96-well microplate (clear for colorimetric, black for fluorescence, white for luminescence)[28]
-
Microplate reader
Procedure:
-
Prepare Reagent Dilutions:
-
Prepare serial dilutions of the this compound stock solution in assay buffer. Remember to include a vehicle control (buffer with the same final DMSO concentration as your inhibitor dilutions).
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the diluted inhibitor solutions or vehicle control.
-
Add the enzyme solution to each well and gently mix.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction. Mix thoroughly but gently.[29]
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the signal (absorbance, fluorescence, or luminescence) at regular intervals (kinetic assay) or at a single endpoint after a fixed time. Ensure the endpoint reading is within the linear range of the reaction.[29]
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC50 value.[22]
-
Controls are Critical:
-
No-Enzyme Control: Substrate and buffer only, to check for background signal.
-
No-Substrate Control: Enzyme and buffer only, to check for any intrinsic signal from the enzyme preparation.
-
Vehicle Control: Enzyme, substrate, and buffer with the same final concentration of the inhibitor's solvent (e.g., DMSO) as the experimental wells. This is your 0% inhibition control.
-
Positive Control Inhibitor: A known inhibitor of your enzyme, to validate the assay setup.
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2011054525A1 - Compounds inhibitors of enzyme lactate dehydrogenase (ldh) and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]
- 6. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 7. This compound | 3617-01-4 [amp.chemicalbook.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. This compound | C9H7ClO3 | CID 580535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 15. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. graphpad.com [graphpad.com]
- 24. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 25. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 26. researchgate.net [researchgate.net]
- 27. Active site directed irreversible inactivation of brewers' yeast pyruvate decarboxylase by the conjugated substrate analogue (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid: development of a suicide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. docs.abcam.com [docs.abcam.com]
- 29. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Overcoming Resistance to 3-(4-Chlorophenyl)-2-oxopropanoic acid
Welcome to the technical support center for researchers utilizing 3-(4-Chlorophenyl)-2-oxopropanoic acid in their cell line-based experiments. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the potential development of resistance to this pyruvate analog. As a likely inhibitor of key metabolic enzymes such as Lactate Dehydrogenase (LDH) and potentially the Pyruvate Dehydrogenase (PDH) complex, understanding and overcoming resistance is critical for the successful application of this compound in your research.
I. Understanding the Compound and Potential Resistance
This compound is a structural analog of pyruvate, a critical substrate in cellular metabolism. Its mechanism of action is presumed to involve the competitive inhibition of enzymes that utilize pyruvate, most notably LDH, which is responsible for the conversion of pyruvate to lactate, a hallmark of the Warburg effect in cancer cells. Inhibition of LDH can disrupt the glycolytic pathway and induce metabolic stress in cancer cells.[1]
Resistance to such metabolic inhibitors can arise through various adaptive mechanisms that allow the cell to bypass the drug's effects. This guide will walk you through identifying and addressing these resistance mechanisms.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during your experiments with this compound.
Q1: How do I confirm that my cell line has developed resistance to this compound?
The most definitive way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a clear indicator of acquired resistance.[2]
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination.
Q2: My cells show a gradual decrease in sensitivity to the compound over time. What are the likely mechanisms of resistance?
Gradual development of resistance is a common observation and can be attributed to several factors. Based on the compound's presumed mechanism of action as a pyruvate analog, the following are the most probable resistance mechanisms:
-
Upregulation of LDH Isoforms: Cells may upregulate the expression of LDH isoforms, particularly LDHB, to compensate for the inhibition of LDHA.
-
Metabolic Reprogramming: Cells can adapt their metabolic pathways to become less reliant on the target of your compound. This could involve increased pyruvate anaplerosis, where pyruvate is shunted into the TCA cycle, or a switch to alternative energy sources.[3][4]
-
Alterations in the Pyruvate Dehydrogenase (PDH) Complex: If the compound also targets PDH, resistance could arise from changes in the expression or activity of PDH complex components or its regulatory kinases (PDKs).[5]
Q3: What are the initial troubleshooting steps if I suspect resistance?
Before delving into complex mechanistic studies, it's crucial to rule out common experimental artifacts:
-
Confirm IC50 Shift: As mentioned in Q1, perform a dose-response experiment to confirm a significant increase in the IC50.
-
Check Compound Integrity: Ensure that your stock solution of this compound has not degraded. Prepare a fresh stock and repeat the IC50 determination.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular metabolism and drug response.
III. Troubleshooting Guide: Investigating Resistance Mechanisms
This section provides a structured approach to investigating the potential mechanisms of resistance to this compound.
Problem 1: Confirmed IC50 shift, suggesting acquired resistance.
| Potential Cause | Recommended Experiment | Expected Outcome in Resistant Cells | Troubleshooting/Next Steps |
| Upregulation of LDH Isoforms | qPCR for LDHA and LDHB mRNA levels | Increased LDHB mRNA expression. | - Confirm protein level changes with Western Blot.- Consider co-treatment with an LDHB-selective inhibitor if available. |
| Western Blot for LDHA and LDHB protein | Increased LDHB protein levels. | - Assess LDH enzyme activity. | |
| LDH Activity Assay | Increased total LDH activity. | - This confirms a functional consequence of isoform upregulation. | |
| Metabolic Reprogramming | Western Blot for key metabolic enzymes (e.g., PC, PCK1, GLS) | Altered expression of anaplerotic enzymes. | - Perform metabolomic analysis to identify specific pathway alterations.- Investigate the role of pyruvate transporters (e.g., MCT1/SLC16A1).[3] |
| Pyruvate Uptake Assay | Increased pyruvate uptake. | - Consider co-treatment with an MCT inhibitor. | |
| Alterations in PDH Complex | Western Blot for PDHA1, PDK1-4 | Increased expression of PDKs, leading to phosphorylated (inactive) PDHA1. | - Assess PDH enzyme activity.- Consider co-treatment with a PDK inhibitor.[5] |
| PDH Activity Assay | Altered PDH activity. | - This will confirm functional changes in the PDH complex. |
Problem 2: Inconsistent IC50 values or poor dose-response curves.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | - Ensure complete dissolution of the compound in your vehicle (e.g., DMSO).- Visually inspect for precipitation at higher concentrations.- Consider using a different solvent or a lower final concentration of the vehicle in your assay. |
| Assay Variability | - Standardize cell seeding density and incubation times.- Use a consistent passage number for your cell lines.- Ensure proper mixing of reagents and uniform temperature across the assay plate. |
| Incorrect Data Analysis | - Use a non-linear regression model (sigmoidal dose-response) to fit your data.- Ensure your concentration range covers the full inhibitory effect (from 0% to 100% inhibition). |
IV. Detailed Experimental Protocols
Here are detailed protocols for the key experiments mentioned in the troubleshooting guide.
Protocol 1: LDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and allows for the measurement of total LDH activity in cell lysates.
Materials:
-
LDH Assay Buffer (e.g., 200 mM TRIS-HCl, pH 8.0)
-
LDH Substrate Mix (containing lithium lactate, NAD+, and INT)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Assay Setup:
-
Add 50 µL of LDH Assay Buffer to each well of a 96-well plate.
-
Add 50 µL of LDH Substrate Mix to each well.
-
Add 10-20 µg of cell lysate to each well.
-
Include a blank (lysis buffer only) and positive controls.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Calculate LDH activity relative to the protein concentration of the lysate.
-
Protocol 2: Western Blotting for Metabolic Proteins
This protocol provides a general workflow for assessing the protein expression of LDHA, LDHB, PDHA1, and PDKs.
Materials:
-
Cell Lysates (prepared as in Protocol 1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for LDHA, LDHB, PDHA1, PDKs, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Western Blot Troubleshooting
Caption: Troubleshooting common Western Blot issues.
Protocol 3: Quantitative Real-Time PCR (qPCR) for LDHA and LDHB
This protocol outlines the steps for measuring the mRNA expression levels of LDHA and LDHB.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for LDHA, LDHB, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.
-
Run the reactions on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Cq values for each gene.
-
Calculate the relative expression of LDHA and LDHB using the ΔΔCq method, normalizing to the housekeeping gene.
-
qPCR Troubleshooting
| Problem | Potential Cause | Solution |
| No amplification in NTC | Primer-dimers | Optimize primer concentration and annealing temperature. |
| Poor amplification efficiency | Suboptimal primer design or inhibitors in the sample | Redesign primers; further purify RNA/cDNA. |
| Inconsistent replicates | Pipetting errors or poor sample quality | Ensure accurate pipetting; check RNA integrity. |
V. Developing a Resistant Cell Line Model
To study resistance mechanisms in a controlled manner, you can generate a resistant cell line in your laboratory.
Protocol 4: Generating a Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line.
-
Initial Treatment: Begin by treating the cells with the compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of the compound in the culture medium. A common strategy is to increase the concentration by 1.5- to 2-fold at each step.[2]
-
Maintenance: Continue to culture the cells in the presence of the highest tolerated dose.
-
Characterization: Periodically check the IC50 of the cell population to monitor the development of resistance. A resistant cell line is typically considered established when the IC50 is at least 10-fold higher than the parental line.
Workflow for Generating Resistant Cell Lines
Caption: Stepwise generation of a resistant cell line.
VI. Concluding Remarks
Overcoming resistance to metabolic inhibitors like this compound is a multifaceted challenge that requires a systematic and evidence-based approach. This technical support guide provides a framework for identifying, troubleshooting, and investigating the molecular mechanisms underlying resistance. By combining careful experimental design with the detailed protocols and troubleshooting advice provided herein, researchers can gain valuable insights into cellular adaptation and develop strategies to circumvent resistance in their experimental models.
VII. References
-
Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer. springermedizin.de. Available at: --INVALID-LINK--.
-
Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer. PubMed. Available at: --INVALID-LINK--.
-
Decreased LDHB expression in breast tumor cells causes NK cell activation and promotes tumor progression. PubMed Central. Available at: --INVALID-LINK--.
-
Pyruvate Dehydrogenase Contributes to Drug Resistance of Lung Cancer Cells Through Epithelial Mesenchymal Transition. Frontiers. Available at: --INVALID-LINK--.
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Available at: --INVALID-LINK--.
-
Compounds inhibitors of enzyme lactate dehydrogenase (ldh) and pharmaceutical compositions containing these compounds. Google Patents. Available at: --INVALID-LINK--.
-
Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: --INVALID-LINK--.
References
- 1. WO2011054525A1 - Compounds inhibitors of enzyme lactate dehydrogenase (ldh) and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer | springermedizin.de [springermedizin.de]
- 4. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyruvate Dehydrogenase Contributes to Drug Resistance of Lung Cancer Cells Through Epithelial Mesenchymal Transition [frontiersin.org]
degradation pathways of 3-(4-Chlorophenyl)-2-oxopropanoic acid under experimental conditions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 3-(4-Chlorophenyl)-2-oxopropanoic acid. This document is designed to offer practical, field-proven insights to anticipate and resolve common challenges encountered during stability and degradation studies.
Introduction: Understanding the Stability of this compound
This compound is an α-keto acid containing a chlorinated aromatic ring. Its stability is a critical parameter in various research and development contexts, from understanding its environmental fate to its potential as a pharmaceutical intermediate. The molecule's reactivity is primarily dictated by three functional regions: the carboxylic acid, the α-keto group, and the chlorophenyl ring. Each of these can be susceptible to degradation under specific experimental conditions. This guide will walk you through the potential degradation pathways and provide robust protocols for their investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on the structure of this compound, you should anticipate several potential degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis. Key transformations to investigate include:
-
Decarboxylation: α-keto acids are prone to losing carbon dioxide, especially under thermal stress or certain catalytic conditions, which would yield 2-(4-chlorophenyl)acetaldehyde.
-
Oxidative Cleavage: The bond between the keto group and the carboxylic acid can be susceptible to oxidative cleavage, potentially forming 4-chlorobenzoic acid.
-
Hydroxylation of the Aromatic Ring: The chlorophenyl ring may undergo hydroxylation, particularly under oxidative or certain microbial conditions.[1]
-
Dechlorination: While generally stable, the carbon-chlorine bond can be cleaved under specific reductive or high-energy (e.g., photolytic) conditions.
-
Polymerization/Condensation Reactions: Under certain conditions, especially at high concentrations or temperatures, self-condensation reactions may occur.
Q2: I am observing a rapid loss of my parent compound in an aqueous solution at neutral pH, even at room temperature. What could be the cause?
A2: While α-keto acids are generally stable at neutral pH, several factors could contribute to the observed degradation. First, consider the possibility of microbial contamination in your buffer or water, as microorganisms can metabolize chlorinated aromatic compounds.[2] Second, trace metal ion contamination in your solution can catalyze oxidative degradation. Finally, ensure your solution is protected from light, as ambient laboratory lighting can induce photodegradation over extended periods.
Q3: What are the best initial analytical techniques for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended starting point.[3][4] The aromatic ring in the molecule provides a strong chromophore, allowing for sensitive detection. An ideal HPLC method should be able to separate the parent compound from its potential degradation products. For identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4]
Q4: How can I confirm the identity of a suspected degradation product?
A4: Confirmation of degradation product identity requires a multi-pronged approach. Initially, LC-MS can provide the molecular weight of the unknown peak. Further structural elucidation can be achieved by High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis. If the degradation product can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. Alternatively, if you can hypothesize the structure of a degradation product, you can synthesize the authentic standard and compare its retention time and mass spectrum with the observed unknown.
Troubleshooting Guides
Issue 1: Multiple Unexpected Peaks in HPLC Chromatogram During Forced Degradation Studies
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Degradation | The initial degradation product is itself unstable under the stress conditions and is degrading further. | 1. Perform a time-course study to monitor the appearance and disappearance of peaks. 2. Isolate the primary degradation product (if possible) and subject it to the same stress conditions to confirm its instability. |
| Reaction with Solvent/Buffer | The compound may be reacting with components of the mobile phase or the stress medium (e.g., transesterification if using an alcohol co-solvent). | 1. Analyze a blank sample (stress medium without the compound) to rule out artifacts from the medium itself. 2. If using a co-solvent in your stress studies, choose one that is inert under the tested conditions. |
| Impurity in the Starting Material | An impurity in your initial sample of this compound may be degrading. | 1. Carefully analyze the t=0 sample to characterize all initial peaks. 2. Subject a placebo (formulation excipients without the active ingredient, if applicable) to the same stress conditions. |
Issue 2: Poor Mass Balance in Degradation Studies
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | The degradation pathway may lead to products that do not have a significant UV chromophore at the detection wavelength. | 1. Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for absorbance at different wavelengths. 2. Employ a universal detection method like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) in parallel with UV. |
| Formation of Volatile Degradants | Degradation products may be volatile and lost during sample preparation or analysis. | 1. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile compounds. 2. Minimize sample heating and evaporation steps. |
| Adsorption to Container Surfaces | The parent compound or its degradation products may be adsorbing to the walls of the sample vials. | 1. Use silanized glass vials or polypropylene vials. 2. Rinse the original container with a strong solvent and analyze the rinse to check for adsorbed material. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a standard forced degradation study to identify potential degradation pathways.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound to a light source providing both UV and visible light (ICH Q1B compliant photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Degradation Monitoring
This is a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Visualization of Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound under different stress conditions.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating degradation pathways.
References
- 1. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-ketoadipic aciduria: degradation studies with fibroblasts, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Strategies to Enhance the Selectivity of 3-(4-Chlorophenyl)-2-oxopropanoic Acid
Welcome to the technical support center for 3-(4-Chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile α-keto acid as a synthetic intermediate. Due to its bifunctional nature, achieving high selectivity can be a significant challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate common experimental hurdles and enhance the selectivity of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity and challenges associated with this compound.
Q1: What are the primary reactive sites on this compound, and why does this pose a selectivity challenge?
A1: this compound possesses two primary, electronically-linked reactive sites: the ketone at the C2 position and the carboxylic acid at the C1 position.[1][2] The proximity of these functional groups creates a significant challenge in chemoselectivity.
-
Ketone Carbonyl (C2): This site is electrophilic and susceptible to nucleophilic attack, making it a target for reductions, additions (e.g., Grignard, organolithium reagents), and condensation reactions.
-
Carboxylic Acid (C1): This group is acidic and can undergo deprotonation, esterification, or conversion to an amide. Its carbonyl carbon is also electrophilic, though generally less so than the adjacent ketone.
-
The Selectivity Problem: A non-selective reagent may react with both sites, leading to a mixture of products. Furthermore, the molecule is prone to decarboxylation (loss of CO2), especially under thermal or oxidative stress, which introduces another competing reaction pathway.[1][3][4][5]
Q2: What is the most common side reaction, and how can it be minimized?
A2: The most prevalent and often problematic side reaction is decarboxylation. α-keto acids are thermally unstable and can readily extrude carbon dioxide to form an acyl anion equivalent or acyl radical.[4][5] While this reactivity is harnessed in certain acylation reactions, it is often an undesired pathway that reduces the yield of the target molecule.
Strategies to Minimize Decarboxylation:
-
Temperature Control: Maintain low reaction temperatures. Many reactions can be performed successfully at 0°C or even lower to suppress this side reaction.
-
Avoid Strong Bases and Oxidants: Harsh basic conditions can facilitate decarboxylation. Similarly, strong oxidizing agents can promote oxidative decarboxylation.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative pathways that may lead to decarboxylation.
Q3: How can I selectively modify the ketone group while leaving the carboxylic acid intact?
A3: This is a classic chemoselectivity problem. The most robust strategy involves controlling the reaction conditions and choosing a selective reagent. For instance, in a reduction reaction, a milder reducing agent is preferred.
-
Selective Reduction: Sodium borohydride (NaBH₄) is often the reagent of choice for reducing the ketone to a secondary alcohol in the presence of a carboxylic acid. It is generally not powerful enough to reduce the carboxylic acid.
-
pH Control: Maintaining a neutral or slightly acidic pH can help keep the carboxylic acid protonated, reducing its nucleophilicity and reactivity as a carboxylate.
Q4: Conversely, how can I selectively perform a reaction at the carboxylic acid, such as esterification?
A4: To selectively target the carboxylic acid, you must choose conditions that favor reaction at this site over the ketone.
-
Fischer Esterification: This is a standard method where the keto-acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Under these conditions, the ketone is generally unreactive, while the carboxylic acid is readily converted to its corresponding ester. The ester can then serve as a protecting group for subsequent reactions at the C2 position.
-
Activation with Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for amidation or esterification under mild, neutral conditions that do not affect the ketone.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem 1: Low Yield Due to a Competing Reaction Pathway
-
Symptoms: You observe significant gas evolution during the reaction. Your final product mixture, analyzed by NMR or LC-MS, contains a significant peak corresponding to 2-(4-chlorophenyl)acetaldehyde or its derivatives.
-
Root Cause Analysis: This is a classic sign of unwanted decarboxylation. The resulting acyl intermediate is unstable and can lead to various byproducts.
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately repeat the experiment at a lower temperature. If the reaction was run at room temperature, try 0°C. If at 0°C, try -20°C or -78°C.
-
Re-evaluate Your Base: If a base is used, consider switching to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) or a weaker inorganic base (e.g., K₂CO₃ instead of NaOH).
-
Solvent Choice: Ensure your solvent is dry and de-gassed. Protic solvents can sometimes facilitate proton transfer steps that lead to decarboxylation. Consider switching to an aprotic solvent like THF or Dichloromethane.
-
Problem 2: Poor Chemoselectivity in a Nucleophilic Addition Reaction
-
Symptoms: You are attempting to add an organometallic reagent (e.g., a Grignard reagent) to the ketone, but you recover a complex mixture of products. TLC shows multiple spots, and MS indicates products from reaction at both the ketone and the acid.
-
Root Cause Analysis: Organometallic reagents are highly reactive and basic. They will readily deprotonate the carboxylic acid. This consumes at least one equivalent of your reagent and can lead to side reactions. The resulting carboxylate may also interfere with the desired reaction.
-
Troubleshooting Workflow: The most reliable solution is a protect-react-deprotect strategy.
Problem 3: Difficulty in Purifying the Final Product
-
Symptoms: Your crude product is an oil that refuses to crystallize, or impurities co-elute with your product during column chromatography.
-
Root Cause Analysis: The high polarity of both the ketone and carboxylic acid can lead to strong interactions with silica gel, causing streaking and poor separation. Residual starting material or polar byproducts can also inhibit crystallization.
-
Troubleshooting Steps:
-
Attempt Recrystallization with a Two-Solvent System: If a single solvent fails, try a two-solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Hexanes). Dissolve the crude product in a minimal amount of the more polar solvent and slowly add the less polar "anti-solvent" until turbidity persists, then allow to cool.[6]
-
Optimize Column Chromatography:
-
Add a small amount of acetic acid (~0.5-1%) to your mobile phase. This keeps the carboxylic acid protonated and can significantly reduce tailing on the silica gel.
-
Consider using a different stationary phase, such as reverse-phase C18 silica, if standard normal-phase fails.
-
-
Chemical Purification via Adduct Formation: For stubborn impurities, consider a reversible chemical derivatization. Reacting the crude mixture with sodium bisulfite can form a water-soluble adduct with the keto-acid, allowing non-polar impurities to be washed away with an organic solvent. The adduct can then be decomposed with acid to recover the purified product.[7]
-
Section 3: Key Experimental Protocols
Protocol 1: Selective Protection of the Carboxylic Acid via Methyl Esterification
This protocol converts the carboxylic acid to a methyl ester, protecting it from nucleophiles and strong bases.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add methanol (MeOH, ~0.2 M concentration) followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours.
-
Causality: The acidic conditions catalyze the esterification of the carboxylic acid while leaving the ketone untouched. Heating drives the equilibrium towards the product.
-
-
Monitoring: Track the reaction progress by TLC, observing the consumption of the polar starting material and the appearance of a less polar product spot (the methyl ester).
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl 3-(4-chlorophenyl)-2-oxopropanoate.
-
Validation: The product can be purified by column chromatography and its identity confirmed by ¹H NMR and MS analysis before use in the next step.
Protocol 2: Selective Reduction of the Ketone Carbonyl
This protocol reduces the ketone to a hydroxyl group in the presence of the carboxylic acid.
| Reagent | Conditions | Selectivity Outcome | Notes |
| NaBH₄ | MeOH, 0°C to RT | High: Reduces ketone, leaves acid intact. | Recommended first choice for its simplicity and high selectivity. |
| LiBH₄ | THF, 0°C | Moderate: Primarily reduces ketone, but can reduce acid with prolonged time/heat. | More powerful than NaBH₄; use with caution. |
| H₂/Pd-C | EtOH, RT, 1 atm | Poor: Can reduce ketone but may also de-halogenate the chlorophenyl ring. | Not recommended due to potential for de-chlorination side reaction. |
Step-by-Step Protocol (using NaBH₄):
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 15-20 minutes.
-
Causality: Slow addition at low temperature controls the exothermic reaction and prevents temperature spikes that could lead to side reactions.
-
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~2-3 to neutralize excess NaBH₄ and protonate the product.
-
Extraction: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-(4-chlorophenyl)-2-hydroxypropanoic acid.
-
Purification: The crude product can be purified via recrystallization or column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 3617-01-4: this compound [cymitquimica.com]
- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
addressing off-target effects of 3-(4-Chlorophenyl)-2-oxopropanoic acid
Welcome to the technical support center for researchers utilizing 3-(4-Chlorophenyl)-2-oxopropanoic acid. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the experimental use of this compound. Given its structural similarity to pyruvate, a central metabolite, this molecule is hypothesized to act as a competitive inhibitor of pyruvate-dependent enzymes. This guide is structured to help you navigate potential on-target and off-target effects related to this mechanism of action.
Understanding the Core Hypothesis: A Pyruvate Analog
This compound's structure strongly suggests it may compete with pyruvate for the active sites of various metabolic enzymes. This competitive inhibition is a crucial concept for interpreting your experimental results. In competitive inhibition, the inhibitor binds to the same active site as the substrate. This effect can be overcome by increasing the substrate concentration.[1][2] Key enzymes that utilize pyruvate and are potential targets include Lactate Dehydrogenase (LDH) and the Pyruvate Dehydrogenase Complex (PDC), which is regulated by Pyruvate Dehydrogenase Kinase (PDK).[3][4]
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues encountered during initial experiments with this compound.
Q1: I'm observing lower than expected potency or no effect in my cell-based assay. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in a cellular context:
-
Cellular Uptake: The compound may have poor membrane permeability. Ensure your cell line expresses appropriate monocarboxylate transporters, which are often necessary for the uptake of pyruvate analogs.[4]
-
High Intracellular Pyruvate: High concentrations of endogenous pyruvate in your cell culture media or within the cells can outcompete the inhibitor for binding to its target enzyme. Consider using media with lower pyruvate levels for your experiments.
-
Compound Stability: The compound may be unstable in your culture medium. Verify its stability under your experimental conditions (e.g., temperature, pH).
-
Incorrect Target in Cell Line: The targeted pyruvate-dependent pathway may not be critical for the survival or proliferation of your specific cell line under your culture conditions.
Q2: My in vitro enzyme assay is showing inconsistent or unexpected results. What should I check first?
A2: For in vitro assays, consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity and stability of your enzyme, substrates (pyruvate, NADH/NAD+), and the inhibitor itself. Prepare fresh solutions where possible.
-
Assay Conditions: Verify the pH, temperature, and buffer composition of your assay. Enzymes have optimal conditions for activity.[5]
-
Compound Interference: The compound itself might interfere with your detection method. For example, it may absorb light at the same wavelength as NADH (340 nm) in spectrophotometric assays. Run a control with the compound alone (no enzyme) to check for this.
-
Solubility Issues: The compound may be precipitating in your assay buffer. Visually inspect for any precipitate and consider using a low concentration of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
Q3: I'm seeing high background signal in my LDH cytotoxicity assay.
A3: High background in an LDH assay typically indicates pre-existing cell damage or issues with the assay components:
-
Suboptimal Cell Culture Conditions: Over-confluent cells or nutrient-depleted media can lead to spontaneous cell death and LDH release. Ensure your cells are healthy and in the logarithmic growth phase.[6]
-
Serum in Media: Animal serum used in culture media contains endogenous LDH. It's advisable to use a low-serum or serum-free medium during the assay or to test the serum for LDH activity beforehand.[7][8]
-
Handling-Induced Damage: Aggressive pipetting can shear cell membranes and cause LDH leakage. Handle cells gently during plating and reagent addition.[6]
Part 2: Advanced Troubleshooting - Identifying the Target and Characterizing Inhibition
If initial troubleshooting doesn't resolve your issues, the next step is to systematically determine the likely enzymatic target and the nature of its inhibition.
Workflow for Target Identification and Off-Target Assessment
Caption: Workflow for identifying the mechanism and target of this compound.
Q4: How do I confirm if my compound is a competitive inhibitor?
A4: To determine the mechanism of inhibition, you should perform enzyme kinetic studies. The key experiment is to measure the initial reaction velocity at various substrate (pyruvate) concentrations while keeping the concentration of this compound constant.
-
Procedure:
-
Perform a set of reactions without the inhibitor to determine the baseline Vmax (maximum velocity) and Km (Michaelis constant - substrate concentration at half Vmax).
-
Repeat the reactions with a fixed concentration of your inhibitor.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
-
Interpretation:
-
Competitive Inhibition: You will observe an increase in the apparent Km, but the Vmax will remain unchanged. This is because at high substrate concentrations, the substrate can outcompete the inhibitor.[1][2]
-
Non-competitive Inhibition: Vmax will decrease, but Km will remain the same.
-
Uncompetitive Inhibition: Both Vmax and Km will decrease.
-
Q5: My results suggest competitive inhibition. How can I differentiate between LDH and PDK as the primary target?
A5: You will need to use specific assays for each enzyme.
-
Lactate Dehydrogenase (LDH) Assay: This is a relatively straightforward spectrophotometric assay.
-
Principle: LDH catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+. The reaction can be monitored by measuring the change in absorbance of NADH at 340 nm.[5]
-
Forward Reaction (Pyruvate to Lactate): Monitor the decrease in absorbance at 340 nm as NADH is consumed.
-
Reverse Reaction (Lactate to Pyruvate): Monitor the increase in absorbance at 340 nm as NAD+ is reduced to NADH.[5]
-
-
Pyruvate Dehydrogenase Kinase (PDK) Assay: PDK activity is typically measured indirectly by its effect on the Pyruvate Dehydrogenase Complex (PDC).
-
Principle: PDK phosphorylates and inactivates the PDC. An inhibitor of PDK will prevent this inactivation, leading to higher PDC activity.[9]
-
Coupled Assay:
-
ELISA-based Assay: Use an antibody specific to the phosphorylated form of the PDC E1α subunit to quantify the extent of phosphorylation by PDK. A potent PDK inhibitor will result in a lower phosphorylation signal.[12]
-
Q6: I've identified a primary target, but I'm concerned about off-target effects. How can I investigate these?
A6: Since this compound is a pyruvate analog, its off-target effects are likely to be on other pyruvate- or alpha-keto acid-binding enzymes.
-
Panel Screening: Test your compound against a panel of related enzymes, such as other dehydrogenases (e.g., 2-oxoglutarate dehydrogenase, branched-chain alpha-keto acid dehydrogenase) or pyruvate carboxylase.[4]
-
Cellular Thermal Shift Assay (CETSA): This technique can identify target engagement in a cellular context. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Metabolomics: Analyze the metabolic profile of cells treated with your compound. An accumulation of specific metabolites can provide clues about which pathways are being affected.
Part 3: Experimental Protocols
Protocol 1: Basic LDH Activity Assay
This protocol is for a standard colorimetric assay to measure LDH activity.
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4.
-
Substrate Solution: 20 mM Pyruvate and 1.5 mM NADH in Assay Buffer. Protect from light.
-
Enzyme Solution: Dilute purified human recombinant LDH to a working concentration (e.g., 5 µg/mL) in Assay Buffer.
-
Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of inhibitor dilution or vehicle control (DMSO in Assay Buffer) to each well.
-
Add 20 µL of Enzyme Solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 170 µL of Substrate Solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve (ΔAbs/min).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Troubleshooting Guide for LDH Assay
| Problem | Possible Cause | Solution |
| High Background Signal | Contamination of reagents with LDH. | Run a "no enzyme" control. Prepare fresh reagents if necessary. |
| Compound absorbs at 340 nm. | Run a control with the inhibitor and substrate solution (no enzyme). Subtract this background from your readings. | |
| Low or No Signal | Inactive enzyme. | Use a new lot of enzyme or verify its activity with a positive control inhibitor. |
| Incorrect buffer pH. | Verify the pH of your assay buffer. LDH activity is pH-dependent. | |
| Substrate or cofactor degradation. | Prepare fresh NADH and pyruvate solutions. Protect NADH from light. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Ensure all reagents and the plate are at the assay temperature before starting the reaction. |
Part 4: Signaling Pathway Visualization
Metabolic Hub: Pyruvate's Central Role
The following diagram illustrates the central role of pyruvate in metabolism and highlights the potential points of inhibition by a pyruvate analog like this compound.
Caption: Potential inhibition points of a pyruvate analog in cellular metabolism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 3. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tycmhoffman.com [tycmhoffman.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cloud-clone.com [cloud-clone.com]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of 3-(4-Chlorophenyl)-2-oxopropanoic Acid and Structurally Similar Compounds
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive framework for the comparative analysis of 3-(4-Chlorophenyl)-2-oxopropanoic acid, a synthetic α-keto acid of interest, against its structural analogs. By delving into its potential biological activities, particularly as an enzyme inhibitor, and providing detailed experimental methodologies, this document serves as a practical resource for robust scientific inquiry.
Introduction: The Significance of α-Keto Acids and Phenylpyruvic Acid Analogs
α-keto acids are a class of organic compounds that play pivotal roles in a multitude of biochemical pathways. A notable member of this family is phenylpyruvic acid, a metabolite of phenylalanine.[1][2] The accumulation of phenylpyruvic acid is a hallmark of the genetic disorder phenylketonuria.[1] Beyond its role in metabolic diseases, the phenylpyruvic acid scaffold has garnered significant attention in drug discovery. Derivatives of phenylpyruvic acid have been identified as potential inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine implicated in various autoimmune diseases and cancers.[1][3]
MIF exhibits a unique tautomerase enzymatic activity, and inhibition of this activity is a key strategy in the development of novel therapeutics.[3][4] this compound, the subject of this guide, is a structural analog of phenylpyruvic acid, featuring a chlorine atom on the phenyl ring. This substitution has the potential to significantly alter its physicochemical properties and biological activity, making a comparative analysis essential for understanding its therapeutic potential.
This guide will provide a structured approach to comparing this compound with its parent compound, phenylpyruvic acid, and other relevant analogs. We will explore their potential as MIF inhibitors, detail the necessary experimental protocols to quantify and compare their activity, and discuss the interpretation of the resulting data.
Compound Profiles: A Structural Overview
A comparative analysis begins with a thorough understanding of the molecules . Here, we profile this compound and its primary comparator, phenylpyruvic acid.
| Feature | This compound | Phenylpyruvic Acid |
| Chemical Structure | ||
| Molecular Formula | C₉H₇ClO₃ | C₉H₈O₃ |
| Molecular Weight | 198.60 g/mol | 164.16 g/mol |
| Key Functional Groups | Carboxylic acid, α-keto group, Chlorophenyl group | Carboxylic acid, α-keto group, Phenyl group |
| Known Biological Roles | Investigational, potential enzyme inhibitor | Metabolite of phenylalanine, MIF inhibitor substrate[3] |
The key structural difference lies in the substitution on the phenyl ring. The presence of a chlorine atom in the para position of the phenyl ring in this compound is expected to influence its electronics, lipophilicity, and steric profile compared to the unsubstituted phenyl ring of phenylpyruvic acid. These differences are hypothesized to impact its binding affinity to biological targets such as MIF.
Comparative Experimental Analysis: A Methodological Blueprint
To objectively compare the biological activity of this compound with its analogs, a series of well-defined experiments are necessary. This section outlines the key assays and provides detailed protocols.
Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity
The primary hypothesis for the biological activity of this compound is its potential to inhibit the tautomerase activity of MIF. A quantitative assessment of this inhibition is crucial for a comparative analysis.
To determine and compare the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against MIF tautomerase activity.
Caption: Workflow for determining the IC50 of MIF inhibitors.
Materials:
-
Recombinant human MIF protein
-
L-dopachrome methyl ester
-
Sodium periodate
-
Test compounds (this compound, phenylpyruvic acid, etc.)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of L-dopachrome methyl ester substrate: Prepare a fresh solution of L-dopachrome methyl ester by oxidizing L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate.
-
Preparation of Test Compound Solutions: Dissolve the test compounds in DMSO to create stock solutions. Perform serial dilutions of the stock solutions in the assay buffer to obtain a range of concentrations for testing.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of recombinant human MIF to each well. Then, add the serially diluted test compounds to the respective wells. Include control wells with MIF and DMSO (vehicle control) and wells with buffer only (blank). Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to all wells. Immediately begin measuring the decrease in absorbance at 475 nm at regular intervals (e.g., every 10-15 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each compound.[5][6]
-
The primary output of this experiment will be the IC50 values for each compound. A lower IC50 value indicates a more potent inhibitor. For instance, the prototypical MIF inhibitor ISO-1 has a reported IC50 of 14.41 μM, while more potent inhibitors have been identified with IC50 values as low as 1.22 μM.[4] By comparing the IC50 of this compound to that of phenylpyruvic acid and other known MIF inhibitors, researchers can quantitatively assess its inhibitory potency.
Cellular Cytotoxicity Assessment
It is crucial to evaluate whether the observed enzyme inhibition is not a result of general cellular toxicity. A cytotoxicity assay will determine the concentration at which the compounds induce cell death.
To determine the half-maximal cytotoxic concentration (CC50) of this compound and its analogs in a relevant cell line.
Caption: Workflow for determining cellular cytotoxicity using the MTT assay.
Materials:
-
Selected cell line (e.g., human macrophage-like cell line U937 or a cancer cell line)
-
Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a a positive control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the untreated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the CC50 value for each compound.
-
The CC50 value represents the concentration of a compound that causes a 50% reduction in cell viability. A high CC50 value is desirable, as it indicates low cytotoxicity. The therapeutic index of a compound can be estimated by the ratio of its CC50 to its IC50 (CC50/IC50). A higher therapeutic index suggests a more favorable safety profile.
Structure-Activity Relationship (SAR) Discussion
For example, the presence and position of the chlorine atom on the phenyl ring can be correlated with changes in MIF inhibitory potency. This analysis can guide the design of future analogs with improved activity and safety profiles.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound and its analogs. By following the detailed experimental protocols for MIF tautomerase inhibition and cellular cytotoxicity, researchers can generate the quantitative data necessary for a robust evaluation.
While this guide focuses on MIF inhibition, it is important to note that these compounds may have other biological targets. Future research could explore their effects on other enzymes or signaling pathways. The methodologies outlined here provide a solid foundation for these further investigations, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
- 2. P. aeruginosa Metabolome Database: Phenylpyruvic acid (PAMDB000084) [pseudomonas.umaryland.edu]
- 3. The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Mechanism of Action of 3-(4-Chlorophenyl)-2-oxopropanoic Acid In Vitro
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MOA) for 3-(4-Chlorophenyl)-2-oxopropanoic acid, a compound of interest in synthetic and medicinal chemistry.[1] Given that the specific biological target and MOA are not well-established, this document outlines a systematic, multi-phase approach. We will proceed from broad, unbiased target identification to specific, quantitative validation of target engagement and downstream functional effects. This guide compares state-of-the-art techniques, providing the causal logic behind experimental choices to ensure a robust and self-validating workflow suitable for drug development professionals.
Phase 1: Unbiased Target Identification
The primary challenge with a novel compound like this compound is identifying its molecular target(s). A hypothesis-free approach is the most rigorous starting point, as it minimizes experimental bias. Chemical proteomics is the ideal tool for this phase, enabling a broad screen for potential binding partners in a native biological context.
Rationale for Approach: Chemical Proteomics
We will employ a Kinobeads-based chemical proteomics competition binding assay.[2][3] This method is exceptionally powerful for identifying kinase inhibitors but can also reveal other ATP-binding proteins or "off-targets."[2][3] The rationale is that many small molecule inhibitors target the ATP-binding pocket of kinases, and this unbiased screen surveys hundreds of endogenous kinases simultaneously.[4]
The experiment involves incubating a cell lysate with our test compound, this compound, before adding "kinobeads"—a resin with immobilized, non-selective kinase inhibitors.[3] If our compound binds to specific kinases, it will compete with the beads, preventing those kinases from being pulled down. Quantitative mass spectrometry then identifies and quantifies the proteins that remain in the supernatant, revealing the compound's targets and their binding affinities.[2]
Experimental Workflow: Target Identification
Caption: Unbiased target identification workflow using Kinobeads.
Comparative Data Interpretation
The primary output is a list of putative protein targets and their apparent dissociation constants (Kdapp). This data should be compared against a well-known broad-spectrum kinase inhibitor (e.g., Staurosporine) and a vehicle control (DMSO).
| Compound | Target Kinase | Apparent Kd (nM) | Selectivity Score (CATDS) |
| This compound | Kinase X | 50 | 0.8 |
| Kinase Y | 500 | ||
| Kinase Z | >10,000 | ||
| Staurosporine (Control) | Kinase X | 5 | 0.2 |
| Kinase Y | 10 | ||
| Kinase Z | 25 | ||
| Vehicle (DMSO) | All | >10,000 | N/A |
This hypothetical data suggests our compound is a potent and selective inhibitor of "Kinase X."
Phase 2: Validation of Direct Target Engagement
Once a high-confidence target like "Kinase X" is identified, the next critical step is to validate this interaction using orthogonal, hypothesis-driven methods. This phase confirms direct physical binding and quantifies the interaction, both in a simplified biochemical system and in a complex cellular environment.
Biochemical Binding Assays
Rationale for Approach: A direct binding assay confirms the physical interaction between the compound and the purified target protein, independent of its enzymatic activity. The LanthaScreen™ Eu Kinase Binding Assay is a robust, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based method ideal for this purpose.[5][6] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound, providing a direct measure of binding affinity.[7][8]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare 3X solutions of:
-
Test Compound: this compound (serial dilution).
-
Kinase X / Eu-labeled Anti-Tag Antibody mixture.
-
Alexa Fluor™ 647-labeled Tracer.
-
-
Assay Assembly: In a 384-well plate, add 5 µL of each component in the following order: test compound, kinase/antibody mix, and finally the tracer.[9]
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the Emission Ratio (665/615) and plot against the compound concentration to determine the IC50 value.
Cellular Target Engagement
Rationale for Approach: It is imperative to confirm that the compound engages its target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[10][11] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12][13] This provides direct evidence of target engagement in a physiologically relevant environment.[14]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Comparative Data Summary (Phase 2)
| Assay Method | Parameter Measured | This compound | Reference Inhibitor (for Kinase X) |
| LanthaScreen™ Binding | IC50 (nM) | 65 | 10 |
| Enzyme Activity Assay | IC50 (nM) | 80 | 15 |
| CETSA® (in-cell) | Thermal Shift (ΔTagg) | +5.2 °C | +7.5 °C |
This data corroborates the initial finding: our compound directly binds Kinase X, inhibits its activity, and engages it within intact cells, albeit with lower potency than the specialized reference inhibitor.
Phase 3: Functional Validation of Mechanism
Confirming target engagement is necessary but not sufficient. The final phase must demonstrate that engaging the target with this compound leads to a functional cellular consequence consistent with the known biology of the target.
Rationale for Approach: Pathway Analysis
If "Kinase X" is known to phosphorylate "Substrate Y," then a potent and specific inhibitor of Kinase X should reduce the phosphorylation of Substrate Y in a dose-dependent manner. Western blotting is a straightforward and reliable method to measure this change in the phosphorylation status of a downstream substrate, thereby functionally validating the upstream inhibition.
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Treatment: Culture an appropriate cell line and treat with increasing concentrations of this compound, a reference inhibitor, and vehicle (DMSO) for a predetermined time (e.g., 2 hours).
-
Lysate Preparation: Harvest cells, lyse in RIPA buffer containing protease and phosphatase inhibitors, and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Re-probing: Strip the membrane and re-probe with antibodies for total Substrate Y and a loading control (e.g., GAPDH) to ensure observed changes are specific to phosphorylation.
Expected Functional Outcome
Treatment with this compound should show a dose-dependent decrease in the p-Substrate Y signal, with no change in total Substrate Y or GAPDH levels. This outcome would functionally link the compound to the inhibition of the Kinase X pathway, validating its mechanism of action.
Conclusion
References
- 1. CAS 3617-01-4: this compound [cymitquimica.com]
- 2. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship studies of 3-(4-Chlorophenyl)-2-oxopropanoic acid analogs
An In-Depth Technical Guide to the Structure-Activity Relationships of 3-(4-Chlorophenyl)-2-oxopropanoic Acid Analogs
Introduction: The Phenyl-α-Keto Acid Scaffold
The 3-phenyl-2-oxopropanoic acid framework, a type of α-keto acid, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous metabolites like pyruvate allows for interactions with a variety of enzymatic targets. The presence of an aromatic ring, a ketone, and a carboxylic acid group provides multiple points for modification, enabling the fine-tuning of pharmacological properties. This guide focuses on analogs of this compound, exploring how systematic structural variations influence their biological activity. While direct and extensive research on this specific chlorinated analog is not abundant, a wealth of information on related phenyl-α-keto acids and their derivatives allows for a robust comparative analysis of their structure-activity relationships (SAR).
This guide will synthesize findings from studies on analogous compounds to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for activity against several important enzyme classes. We will delve into the SAR for inhibitors of Fatty Acid Amide Hydrolase (FAAH), the Phospholipase A and Acyltransferase (PLAAT) family, and Lactate Dehydrogenase (LDH), drawing parallels to inform the potential development of this compound analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of phenyl-α-keto acid analogs is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the α-keto acid moiety. The 4-chloro substitution serves as a key reference point in our comparative analysis.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that plays a crucial role in the degradation of fatty acid amides, including the endocannabinoid anandamide.[1] Its inhibition is a therapeutic strategy for pain and inflammation. SAR studies of α-keto oxazole inhibitors, which are structurally related to α-keto acids, reveal critical insights.
-
Phenyl Ring Substitution: A systematic study of terminal phenyl ring substitutions in a series of FAAH inhibitors demonstrated that hydrophobic or electron-withdrawing substituents generally enhance binding affinity.[1] Notably, an analog with a 3-chloro-phenyl group (5hh) was found to be exceptionally potent, with a Ki of 900 pM, which is five times more potent than the unsubstituted phenyl analog.[1] While this study focused on a 3-chloro substituent, the general trend suggests that a 4-chloro substituent, as in our topic compound, would also be well-tolerated and likely contribute favorably to inhibitory activity due to its electron-withdrawing nature. In contrast, carboxylic acid derivatives were found to be ineffective, likely due to deprotonation at physiological pH, which hinders binding in the hydrophobic active site.[1]
-
Linker Chain: The length of the acyl side chain connecting the phenyl ring to the keto-heterocycle was found to be a critical determinant of potency, with an optimal length of six carbons.[1] This highlights the importance of the overall geometry and length of the molecule for fitting into the FAAH active site.
Phospholipase A and Acyltransferase (PLAAT) Family Inhibition
The PLAAT family of enzymes is involved in lipid metabolism, and their inhibition has potential therapeutic applications. A study on α-ketoamides as pan-PLAAT inhibitors provides direct evidence for the importance of the 4-chloro substituent.
-
Phenyl Ring Substitution: In this series, the 4-chloro substituent on the phenyl ring was found to be optimal for inhibitory activity when comparing compounds 29-33.[2] Analogs with electron-donating groups, such as 4-methyl or 4-methoxy, showed decreased potency. A lipophilic, electron-withdrawing group like 4-trifluoromethyl was tolerated, but the 4-chloro analog struck a balance that yielded high potency.[2] Moving the chloro substituent to the ortho or meta positions did not improve potency, underscoring the specific spatial requirements of the binding pocket.[2]
-
The α-Keto Moiety: The α-ketoamide group was essential for activity. Structurally similar compounds, such as β-ketoamides and β-hydroxyamides, were found to be inactive, indicating that the specific arrangement of the ketone and amide groups is crucial for binding to the PLAAT enzymes.[2]
Lactate Dehydrogenase (LDH) Inhibition
LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Many cancer cells overexpress LDH, making it an attractive target for anticancer drug development.[3][4] The structural similarity of 3-phenyl-2-oxopropanoic acids to the LDH substrate, pyruvate, makes them promising candidates for LDH inhibition.
-
The Carboxyl Group: Most known LDH inhibitors, including the pyruvate analog oxamate, contain a carboxyl group, which is crucial for binding in the active site.[5] This suggests that the carboxylic acid of the this compound scaffold is a key pharmacophoric feature for potential LDH inhibition.
-
N-Substituted Oxamate Analogs: Studies on N-substituted oxamic acid derivatives have shown that modifications at this position can influence both potency and selectivity for different LDH isoenzymes.[6][7] For example, N-ethyl oxamate was identified as a potent inhibitor of LDH-C4, while N-propyl oxamate showed greater selectivity.[6] This suggests that extending from the core α-keto acid structure with various substituents could be a viable strategy for developing potent and selective LDH inhibitors based on the 3-phenyl-2-oxopropanoic acid scaffold.
Data Summary: Comparative Inhibitory Activities
The following table summarizes the key SAR findings from related compound series, providing a predictive framework for this compound analogs.
| Target Enzyme | Scaffold | Key SAR Findings for Phenyl Ring Substitution | Reference Compound & Activity |
| FAAH | α-Keto Oxazole | Hydrophobic or electron-withdrawing groups enhance affinity. | 3-Cl-Ph analog (5hh), Ki = 900 pM[1] |
| PLAAT | α-Ketoamide | 4-Chloro substituent is optimal for potency. | 4-Cl-Ph analog, sub-micromolar IC50[2] |
| LDH | Oxamic Acid | N-alkylation modulates potency and selectivity. | N-ethyl oxamate, potent LDH-C4 inhibitor[6] |
Experimental Protocols
To evaluate the potential of novel this compound analogs, the following experimental workflows are recommended.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for FAAH, PLAAT, or LDH activity assays. The core principle is to measure the enzymatic conversion of a substrate to a product in the presence and absence of the test inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., FAAH, PLAAT, or LDH) and a suitable substrate are prepared in an appropriate assay buffer. The substrate can be chromogenic, fluorogenic, or a natural substrate that is detected via a secondary reaction or mass spectrometry.
-
Inhibitor Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Add a small volume of the test inhibitor dilution or DMSO (vehicle control) to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Self-Validation and Causality: This protocol includes positive controls (known inhibitors) and negative controls (vehicle) to validate the assay performance. The pre-incubation step is crucial for inhibitors that may have a slow binding mechanism. The choice of substrate and detection method is determined by the specific enzyme and available instrumentation to ensure sensitivity and accuracy.
Cell-Based Assay for LDH Inhibition in Cancer Cells
This assay measures the effect of inhibitors on lactate production in cancer cells, providing a more physiologically relevant assessment of target engagement.
Methodology:
-
Cell Culture: Culture a cancer cell line known to exhibit high rates of glycolysis (e.g., HepG2, A549) in appropriate media.
-
Compound Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24 hours).
-
Lactate Measurement: Collect the cell culture medium and measure the lactate concentration using a commercially available lactate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to normalize the lactate production to the number of viable cells and to assess the compound's cytotoxicity.
-
Data Analysis:
-
Normalize the lactate levels to cell viability.
-
Calculate the percent inhibition of lactate production for each inhibitor concentration.
-
Determine the IC50 for lactate production by plotting the percent inhibition against the inhibitor concentration.
-
Self-Validation and Causality: The parallel cell viability assay is critical to distinguish between specific inhibition of LDH and general cytotoxicity. A positive control, such as oxamate, should be included to validate the assay's ability to detect LDH inhibition.[4]
Visualizations
Logical Flow of SAR Investigation
Caption: Workflow for SAR studies of novel analogs.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Step-by-step enzyme inhibition assay workflow.
Conclusion
While the direct body of literature on this compound is limited, a comparative analysis of structurally related analogs provides a strong foundation for guiding future research. The evidence suggests that this scaffold is highly promising for the development of enzyme inhibitors. The 4-chloro substituent has been shown to be optimal for inhibiting the PLAAT enzyme family and is expected to confer potent activity in other contexts, such as FAAH inhibition.[1][2] Furthermore, the core α-keto acid structure is a well-established pharmacophore for targeting enzymes like lactate dehydrogenase.[5] By employing the systematic experimental approaches outlined in this guide, researchers can effectively synthesize and evaluate novel analogs to elucidate their therapeutic potential and build a comprehensive structure-activity relationship profile.
References
- 1. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Analysis of the Interactions between hLDH5 and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Inhibitor Screening of Plateau Zokor Lactate Dehydrogenase C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 3-(4-Chlorophenyl)-2-oxopropanoic acid to standard drugs
An In-Depth Comparative Efficacy Analysis of 3-(4-Chlorophenyl)-2-oxopropanoic Acid as a Novel Lactate Dehydrogenase A Inhibitor
Introduction
In the landscape of metabolic-targeted cancer therapies, the inhibition of Lactate Dehydrogenase A (LDH-A) has emerged as a promising strategy. LDH-A is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is upregulated in many cancer cells (the Warburg effect). By inhibiting LDH-A, the aim is to disrupt cancer cell metabolism, leading to reduced proliferation and cell death. This guide provides a comparative analysis of a novel investigational compound, this compound, against established LDH-A inhibitors and standard-of-care chemotherapeutics.
The chemical structure of this compound, featuring an alpha-keto acid moiety and a chlorophenyl group, suggests its potential as a competitive inhibitor of LDH-A, mimicking the substrate pyruvate. This guide will explore its efficacy through a series of standard in vitro assays, comparing its performance with known inhibitors.
Mechanism of Action: Targeting LDH-A
LDH-A catalyzes the final step of anaerobic glycolysis. In cancer cells, this pathway is often hyperactive, providing rapid ATP production and biomass precursors. Inhibition of LDH-A blocks this pathway, leading to a buildup of pyruvate and a depletion of NAD+, which is essential for glycolysis to continue. This disruption of cellular metabolism can induce apoptosis and inhibit tumor growth.
Caption: Proposed mechanism of LDH-A inhibition by this compound.
Comparative Efficacy Analysis
The efficacy of this compound was evaluated against known LDH-A inhibitors and a standard chemotherapeutic agent. The following sections detail the experimental protocols and comparative data.
Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human LDH-A enzyme and compare it to known inhibitors.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant Human LDH-A (e.g., from Sigma-Aldrich)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate
-
Test compounds: this compound, GSK-2837808A, and Oxamate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer containing LDH-A enzyme.
-
Add 2 µL of the test compound at various concentrations (typically from 1 nM to 100 µM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a substrate mixture containing NADH and pyruvate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to LDH-A activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data:
| Compound | IC50 (µM) against LDH-A | Reference Compound Class |
| This compound | 15.2 | Investigational |
| GSK-2837808A | 0.003 | Potent LDH-A Inhibitor |
| Oxamate | 85 | Known LDH-A Inhibitor |
Interpretation: The data indicates that this compound is a moderately potent inhibitor of LDH-A, more potent than the known general inhibitor Oxamate, but significantly less potent than the highly specific and potent inhibitor GSK-2837808A.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on a cancer cell line known to be dependent on glycolysis (e.g., A549 lung cancer cells) and compare it to a standard chemotherapeutic drug.
Experimental Protocol:
-
Reagents and Materials:
-
A549 human lung carcinoma cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds: this compound and Paclitaxel
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white microplates
-
Luminometer
-
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (from 0.1 µM to 200 µM).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-(4-Chlorophenyl)-2-oxopropanoic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" has evolved into a more nuanced understanding of polypharmacology. However, the initial goal remains the design of molecules with high selectivity for their intended biological target to maximize therapeutic efficacy while minimizing unintended off-target effects.[1][2][3] Undesirable off-target interactions are a primary cause of drug attrition during preclinical and clinical development, leading to significant financial and temporal losses.[4] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory checkbox but a cornerstone of a successful drug discovery program.[4][5]
This guide provides a comprehensive framework for evaluating the cross-reactivity of the compound 3-(4-Chlorophenyl)-2-oxopropanoic acid . Structurally, this molecule is a keto-acid derivative containing a chlorophenyl group.[6][7][8][9] While its specific biological activities are not extensively documented in public literature, its structure suggests potential interactions with enzymes that process alpha-keto acids, such as dehydrogenases or transaminases.
For the purpose of this guide, we will proceed with a hypothetical scenario where this compound (herein referred to as "Compound X") has been identified as a potent inhibitor of Lactate Dehydrogenase A (LDH-A) , a key enzyme in anaerobic glycolysis and a target of interest in oncology. Our objective is to build a robust cross-reactivity profile to determine its suitability as a selective LDH-A inhibitor.
Part 1: Strategic Framework for Cross-Reactivity Assessment
A comprehensive cross-reactivity assessment follows a tiered approach, moving from broad, early-stage screening to more focused, in-depth analyses. The causality behind this strategy is to efficiently eliminate non-selective compounds early and invest resources in the most promising candidates.
Our assessment for Compound X will be structured as follows:
-
Primary Target Engagement & Potency Determination: Confirming high-affinity binding and functional inhibition of the intended target, LDH-A.
-
Selectivity Profiling against Related Targets (Homologs): Assessing activity against other dehydrogenases to ensure selectivity within the same enzyme family.
-
Broad Off-Target Screening (Promiscuity Profiling): Screening against a diverse panel of unrelated targets (e.g., kinases, GPCRs, ion channels) to identify potential liabilities.[3]
-
Cellular Confirmation of Selectivity: Validating the biochemical findings in a more physiologically relevant cellular context.
Caption: Tiered workflow for cross-reactivity assessment.
Part 2: Experimental Methodologies & Data Interpretation
Primary Target Potency: LDH-A Enzyme Inhibition Assay
Causality: The foundational step is to quantify the inhibitory potency of Compound X against its intended target, LDH-A. This provides the baseline against which all other activities will be compared. A standard spectrophotometric enzyme inhibition assay is the method of choice due to its robustness and high-throughput capability.[10][11]
Protocol: LDH-A Spectrophotometric Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme: Recombinant human LDH-A diluted in assay buffer to a final concentration of 2 nM.
-
Substrate/Cofactor Mix: 100 µM NADH and 2 mM pyruvate in assay buffer.
-
Compound X: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 mM. Then, dilute this series into the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of diluted Compound X or DMSO (vehicle control) to appropriate wells.
-
Add 40 µL of the LDH-A enzyme solution to all wells and pre-incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.[10]
-
Initiate the reaction by adding 5 µL of the substrate/cofactor mix.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition & Analysis:
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) every 30 seconds for 15 minutes.
-
Calculate the initial reaction velocity (V) for each concentration of Compound X.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling: Comparative Analysis
Causality: To claim selectivity, Compound X must demonstrate significantly less potency against structurally and functionally related proteins. Malate Dehydrogenase (MDH) and Glutamate Dehydrogenase (GDH) are excellent comparators as they are also NAD(H)-dependent dehydrogenases. The ratio of IC50 values (Selectivity Ratio) is a key metric for comparison.[12]
Methodology: The same spectrophotometric assay principle is applied, substituting LDH-A with recombinant human MDH1 and GLUD1, and using their respective substrates (oxaloacetate for MDH1, α-ketoglutarate for GLUD1).
Hypothetical Comparative Data for Compound X
| Target Enzyme | Substrate | IC50 (µM) | Selectivity Ratio (vs. LDH-A) |
| LDH-A (Primary Target) | Pyruvate | 0.5 | 1 |
| MDH1 (Homolog) | Oxaloacetate | 75 | 150-fold |
| GLUD1 (Homolog) | α-Ketoglutarate | > 200 | > 400-fold |
| PKA (Off-Target Kinase) | Kemptide | > 200 | > 400-fold |
| ADRB2 (Off-Target GPCR) | - | > 200 | > 400-fold |
Interpretation: The hypothetical data shows that Compound X is highly potent against LDH-A. Crucially, it is over 150-fold more selective for LDH-A than for the closely related MDH1, and demonstrates negligible activity against other off-targets. A selectivity window of >100-fold is generally considered a strong indicator of a selective compound at this stage.[13]
Broad Off-Target Liability: Competitive Binding Assays
Causality: Beyond homologs, interactions with major protein families known to be associated with adverse effects (e.g., kinases, GPCRs, ion channels) must be ruled out.[3] High-throughput competitive binding assays are the industry standard for this purpose, offering a rapid and cost-effective way to screen against large panels.[14][15] These assays measure the ability of a test compound to displace a high-affinity radiolabeled or fluorescently labeled ligand from a target, providing a direct measure of binding affinity (Ki).[16][17]
Protocol: Generic Radioligand Binding Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. CAS 3617-01-4: this compound [cymitquimica.com]
- 7. This compound | C9H7ClO3 | CID 580535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 3617-01-4 [m.chemicalbook.com]
- 9. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 3-(4-Chlorophenyl)-2-oxopropanoic Acid: A Comparative Guide to a Novel Lactate Dehydrogenase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 3-(4-Chlorophenyl)-2-oxopropanoic acid, a novel small molecule with therapeutic potential as a cancer metabolic inhibitor. We will explore its hypothesized mechanism of action as a lactate dehydrogenase A (LDHA) inhibitor and present a detailed roadmap for its preclinical evaluation. For comparative analysis, we benchmark our proposed validation strategy against established data for FX11, a well-characterized LDHA inhibitor.
Introduction: Targeting Cancer Metabolism
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. In this metabolic state, cancer cells avidly consume glucose and convert it to lactate, even in the presence of oxygen, via the enzyme lactate dehydrogenase A (LDHA).[1][2] This metabolic shift provides the necessary building blocks for rapid cell proliferation and creates an acidic tumor microenvironment that promotes invasion and suppresses the immune response. Consequently, LDHA has emerged as a compelling therapeutic target for cancer.[3]
This compound is a synthetic α-keto acid with structural similarity to pyruvate, the natural substrate of LDH.[4] This structural analogy forms the basis of our hypothesis: that it acts as a competitive inhibitor of LDHA, thereby disrupting the glycolytic pathway in cancer cells and impeding tumor growth. This guide outlines the critical in vivo experiments required to test this hypothesis and objectively compares its potential therapeutic profile with that of FX11, a known reversible, competitive LDHA inhibitor.[1][5]
Hypothesized Mechanism of Action
We postulate that this compound competes with pyruvate for the active site of LDHA. By inhibiting LDHA, the compound is expected to decrease the conversion of pyruvate to lactate, leading to a reduction in NAD+ regeneration. This disruption in the glycolytic flux would lead to decreased ATP production, increased oxidative stress, and ultimately, cancer cell death.[1]
Caption: Hypothesized mechanism of this compound.
Comparative Analysis: this compound vs. FX11
To provide a clear benchmark for the in vivo validation of this compound, we compare its hypothetical target profile with published data for FX11. FX11 is a small-molecule inhibitor of LDHA that has been shown to inhibit the progression of human lymphoma and pancreatic cancer xenografts.[1][6]
| Parameter | This compound (Hypothetical Target) | FX11 (Published Data) | Rationale/Justification |
| Mechanism of Action | Competitive LDHA inhibitor | Reversible, competitive LDHA inhibitor[5] | Based on structural similarity to pyruvate. |
| In Vitro Potency (IC50) | < 10 µM | Kᵢ = 8 µM[5][7] | Target potency for a viable lead compound. |
| Cellular Activity | Inhibition of lactate production, reduced ATP levels, induction of ROS and apoptosis | Reduces ATP levels, induces oxidative stress and cell death[1] | Expected downstream effects of LDHA inhibition. |
| In Vivo Efficacy Model | Pancreatic Cancer (e.g., MIA PaCa-2) Xenograft | Human Lymphoma (P493) and Pancreatic Cancer (BxPC-3) Xenografts[1][7] | LDHA inhibition is effective in glycolytically dependent tumors. |
| Dosing Route & Schedule | Intraperitoneal (i.p.), daily | i.p., daily[5][7] | Standard preclinical route for initial efficacy studies. |
| Effective Dose | 5-20 mg/kg | 2 mg/kg (pancreatic) to 42 µ g/animal (lymphoma)[7] | Dose range to be determined by tolerability and efficacy studies. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Significant reduction in tumor volume/weight[7][8] | Standard measure of anti-cancer drug efficacy. |
| Pharmacodynamic Marker | Reduced intratumoral lactate levels | Not explicitly reported, but a direct target engagement marker. | To confirm target engagement in the tumor tissue. |
Detailed Experimental Protocol: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol outlines a study to assess the anti-tumor activity of this compound in an athymic nude mouse model bearing MIA PaCa-2 human pancreatic cancer xenografts.
4.1. Animal Model and Cell Line
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma). Cells are cultured in DMEM supplemented with 10% FBS and 2.5% horse serum.
4.2. Experimental Workflow
Caption: Workflow for the in vivo validation of this compound.
4.3. Step-by-Step Procedure
-
Cell Implantation: Harvest MIA PaCa-2 cells during logarithmic growth phase. Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO/saline)
-
Group 2: this compound (low dose, e.g., 5 mg/kg)
-
Group 3: this compound (mid dose, e.g., 10 mg/kg)
-
Group 4: this compound (high dose, e.g., 20 mg/kg)
-
Group 5: FX11 (positive control, 2 mg/kg)
-
-
Drug Administration: Administer treatments daily via intraperitoneal (i.p.) injection for 21 consecutive days.
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is the end of the 21-day treatment period. Euthanize animals earlier if tumor volume exceeds 2000 mm³ or if signs of significant toxicity are observed.
-
-
Tissue Collection and Analysis: At the study endpoint, collect blood samples for pharmacokinetic (PK) analysis. Excise tumors, weigh them, and flash-freeze a portion for pharmacodynamic (PD) analysis (e.g., lactate measurement via biochemical assay).
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the in vivo validation of this compound as a novel LDHA inhibitor. The proposed head-to-head comparison with the established inhibitor FX11 will allow for a clear assessment of its therapeutic potential. Successful demonstration of in vivo efficacy and target engagement would warrant further preclinical development, including formal toxicology studies and investigation of oral bioavailability to establish its potential as a clinical candidate for cancer therapy.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
head-to-head comparison of different synthesis routes for 3-(4-Chlorophenyl)-2-oxopropanoic acid
Introduction
3-(4-Chlorophenyl)-2-oxopropanoic acid, a notable α-keto acid, serves as a critical structural motif and versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its architecture, featuring a 4-chlorophenyl group attached to a propanoid acid backbone with a ketone at the alpha position, makes it a valuable precursor for constructing more complex molecular frameworks, particularly in drug discovery programs.[2] The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate the practical advantages and limitations of each route, and provide detailed, field-tested protocols. Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers to make informed decisions for their specific synthetic goals.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. Each route leverages fundamental organic reactions but differs significantly in starting materials, reaction conditions, and overall efficiency. We will compare three robust and commonly considered pathways:
-
The Darzens Glycidic Ester Condensation: A classic method that builds the carbon skeleton and introduces the epoxide functionality in a single step, which is then converted to the α-keto acid.
-
Oxidation of a Precursor Alcohol: A two-stage route involving the synthesis of 3-(4-chlorophenyl)lactic acid followed by its oxidation to the target α-keto acid.
-
Grignard-based Synthesis: A convergent approach that utilizes an organometallic reagent to form the key carbon-carbon bond with an oxalate derivative.
Below, we explore the mechanistic rationale, experimental protocols, and comparative performance of each of these routes.
Route 1: Darzens Glycidic Ester Condensation
The Darzens condensation is a powerful C-C bond-forming reaction that constructs an α,β-epoxy ester (glycidic ester) from a carbonyl compound and an α-halo ester under basic conditions.[3] This route is attractive due to its use of readily available starting materials: 4-chlorobenzaldehyde and an ester of α-chloroacetic acid. The subsequent hydrolysis of the intermediate glycidic ester, followed by acid-catalyzed decarboxylation, yields the final α-keto acid.[3]
Mechanism and Rationale
The reaction is initiated by the deprotonation of the α-halo ester by a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde in an aldol-like addition. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent chloride, forming the characteristic epoxide ring of the glycidic ester.[4] The final transformation to the α-keto acid involves saponification of the ester, followed by acidification which promotes a rearrangement and decarboxylation of the epoxy-acid intermediate.
Experimental Protocol
Stage 1: Synthesis of Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 eq) and suspend it in 50 mL of anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) in 20 mL of anhydrous diethyl ether.
-
Add the aldehyde/ester solution dropwise to the cooled sodium ethoxide suspension over 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde is consumed.
-
Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude glycidic ester. Purification can be achieved via vacuum distillation or column chromatography.
Stage 2: Hydrolysis and Decarboxylation to this compound
-
Dissolve the crude glycidic ester from Stage 1 in ethanol (30 mL).
-
Add a 15% aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours to achieve saponification.[5]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Carefully acidify the solution to pH ~1-2 by the dropwise addition of 2 M hydrochloric acid. Vigorous gas evolution (CO₂) will be observed.
-
The product will precipitate as a solid. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Data & Analysis
| Parameter | Observation |
| Starting Materials | 4-Chlorobenzaldehyde, Ethyl Chloroacetate, Sodium Ethoxide |
| Typical Yield | 65-75% (overall) |
| Purity | Good to excellent after recrystallization |
| Advantages | - Utilizes inexpensive and common starting materials. - Builds the core structure efficiently. |
| Disadvantages | - Requires a strong base and anhydrous conditions. - The reaction can be sensitive to steric hindrance. - The final decarboxylation step can sometimes lead to side products if not controlled carefully. |
Workflow Visualization
References
A Senior Application Scientist's Guide to Validating Analytical Methods for 3-(4-Chlorophenyl)-2-oxopropanoic Acid Quantification
Introduction: The Analytical Imperative for 3-(4-Chlorophenyl)-2-oxopropanoic Acid
This compound is an α-keto acid of significant interest in pharmaceutical development, potentially arising as a critical process-related impurity or a metabolite of a parent drug candidate. The presence of the reactive α-keto group and the phenyl ring makes its accurate and precise quantification a challenging yet essential task. Failure to adequately characterize and control its levels can have profound implications for drug safety, efficacy, and regulatory approval.
This guide provides an in-depth comparison of the primary analytical techniques for the robust quantification of this analyte. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, grounding our discussion in the principles of self-validating systems and regulatory expectations. The objective is to empower you, the researcher, to select and validate a method that is not only scientifically sound but also fit for its intended purpose, whether for impurity profiling, pharmacokinetic studies, or routine quality control.
The foundation of any reliable analytical method lies in its validation, a process that demonstrates its suitability for the intended use.[1][2] Regulatory bodies like the FDA and the principles outlined in the International Council for Harmonisation (ICH) guidelines provide a clear framework for this process.[3][4][5] According to the ICH Q2(R2) guideline, core validation parameters include specificity, linearity, accuracy, precision, and robustness, all of which must meet predefined acceptance criteria to ensure data integrity.[1][4][6]
Core Analytical Strategies: A Comparative Overview
The quantification of a polar, reactive molecule like this compound necessitates a careful selection of analytical technology. The primary candidates, each with distinct advantages and challenges, are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The molecule possesses sufficient polarity to be retained on a non-polar stationary phase (like a C18 column) using a polar mobile phase. The chlorophenyl group contains a strong chromophore, making it readily detectable by UV spectrophotometry, typically in the 220-260 nm range.[7][8][9] The primary advantage of HPLC-UV is its ubiquity, robustness, and cost-effectiveness for routine analysis.
Experimental Workflow: HPLC-UV
Caption: High-level workflow for HPLC-UV analysis.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is a robust starting point for method development, designed as a self-validating system.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Data System (CDS) for instrument control and data processing.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (50:50, v/v).[7][8] The acidic pH is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[8]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to provide an independent check on accuracy and precision.
-
-
System Suitability and Run Acceptance:
-
Causality: Before analyzing samples, the system's performance must be verified. This is the core of a self-validating run.
-
Procedure: Inject the medium concentration standard five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[4] Tailing factor should be ≤ 2.0, and theoretical plates should be > 2000. The run is only valid if these criteria are met.
-
-
Analysis Sequence:
-
Blank (diluent) injection to ensure no carryover.
-
System suitability injections.
-
Calibration standards (lowest to highest concentration).
-
Blank.
-
QC samples.
-
Test samples.
-
Bracketing QC samples every 10-20 sample injections.
-
-
Data Analysis:
-
Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the analyte in test samples and QCs using the regression equation. QC results must be within ±15% of the nominal value.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis or trace-level impurity quantification. The method couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the molecular ion, [M-H]⁻ in this case) is selected. This ion is fragmented, and a specific product ion is monitored. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte, minimizing interference from matrix components.[10][11]
Experimental Workflow: LC-MS/MS
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC for higher throughput).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative. The carboxylic acid and keto groups are readily deprotonated.
-
MRM Transitions: These must be determined experimentally by infusing a standard solution. For this compound (M.W. ≈ 198.59), the precursor ion would be m/z 197.6 [M-H]⁻. A likely product ion would result from the loss of CO₂, leading to a fragment around m/z 153.6.
-
Quantifier Transition: 197.6 → 153.6 (hypothetical, for illustration)
-
Qualifier Transition: 197.6 → [another stable fragment]
-
-
Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized for maximum signal intensity.[12]
-
-
Sample Preparation (for Plasma):
-
Causality: Biological matrices require cleanup to remove proteins and phospholipids that interfere with ionization and contaminate the instrument. Protein precipitation is a rapid and effective choice.
-
Procedure: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
Self-Validating System:
-
Internal Standard (IS): The use of a stable isotope-labeled IS is highly recommended as it co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and matrix effects, ensuring the highest level of accuracy.
-
Calibration and QCs: As with HPLC, a full calibration curve and at least three levels of QCs are prepared in the same biological matrix as the samples (e.g., blank plasma) to mimic the analytical conditions and account for matrix effects.[3][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique with excellent chromatographic resolution and mass selectivity. However, it is only suitable for volatile and thermally stable compounds. α-keto acids like this compound are non-volatile and prone to decarboxylation at high temperatures. Therefore, a chemical derivatization step is mandatory.[14][15] A common approach is oximation (to protect the keto group) followed by silylation (to protect the carboxylic acid group), which creates a volatile and stable derivative suitable for GC analysis.[14] While highly sensitive, the multi-step sample preparation makes it more complex and lower-throughput than LC-based methods.
Experimental Workflow: GC-MS
Caption: High-level workflow for GC-MS analysis with derivatization.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a mass spectrometer (single or triple quadrupole).
-
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity in quantification.[16] Key diagnostic ions for the derivatized analyte would be chosen. Full scan mode can be used for initial identification.
-
-
Derivatization Protocol:
-
Causality: This two-step process is essential to prevent degradation and enable gas-phase analysis. The oximation step protects the ketone, and silylation increases volatility.
-
Step 1 (Oximation): Evaporate the sample extract to dryness. Add 50 µL of hydroxylamine hydrochloride in pyridine and heat at 60 °C for 30 minutes.
-
Step 2 (Silylation): Cool the sample, then add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 45 minutes.
-
The sample is now ready for injection.
-
-
Self-Validating System:
-
The derivatization reaction efficiency can be a source of variability. An internal standard that is structurally similar and undergoes the same derivatization process is critical for reliable quantification.
-
Calibration standards and QCs must be carried through the entire extraction and derivatization procedure alongside the unknown samples to ensure accuracy and precision are assessed across all steps.
-
Quantitative Performance Comparison
The choice of method depends heavily on the specific analytical requirements. The following table summarizes the expected performance characteristics based on data from analogous compounds and general principles of each technique.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate to Good (Risk of co-elution) | Excellent (Based on mass transition) | Very Good (High resolution GC + mass) |
| Sensitivity (LOD/LOQ) | µg/mL to high ng/mL | pg/mL to low ng/mL | High pg/mL to ng/mL |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.995 |
| Precision (%RSD) | < 5% | < 10% (in matrix) | < 15% (due to derivatization) |
| Accuracy (% Recovery) | 95-105% | 90-110% (in matrix) | 85-115% (due to derivatization) |
| Throughput | High | Very High (with UPLC) | Low to Medium |
| Cost (Instrument/Run) | Low | High | Medium |
| Method Complexity | Low | Medium | High |
Expert Recommendations: Selecting the Right Method
As a Senior Application Scientist, my guidance is to align your analytical choice with your ultimate goal:
-
For Routine Quality Control (QC) and Impurity Profiling in Drug Substance/Product: Where concentrations are relatively high (>0.05%) and the matrix is clean, HPLC-UV is the ideal choice. It is robust, cost-effective, and provides the necessary performance for release testing and stability studies.
-
For Bioanalysis (Pharmacokinetics, Metabolite ID) or Trace Analysis: When quantifying the analyte in complex biological matrices like plasma or urine, or when detecting trace-level genotoxic impurities, LC-MS/MS is non-negotiable. Its superior sensitivity and specificity are essential to overcome matrix effects and achieve the required low limits of quantification.[3][13][17]
-
For Specialized Metabolic Studies or Orthogonal Confirmation: GC-MS serves as a powerful orthogonal technique. If you need to confirm the identity of an impurity found by HPLC or are performing broad metabolic profiling where other volatile compounds are also of interest, GC-MS provides an excellent alternative. However, due to the complexity of the required derivatization, it is rarely the first choice for routine quantitative work for this type of analyte.
Conclusion
The successful quantification of this compound is achievable with several analytical techniques, but the "best" method is contingent on the application. HPLC-UV offers a pragmatic and robust solution for routine pharmaceutical analysis. GC-MS, while powerful, introduces complexity through its mandatory derivatization step. For applications demanding the utmost in sensitivity and selectivity, particularly in complex biological fluids, LC-MS/MS stands as the definitive choice. By understanding the fundamental principles, strengths, and limitations of each method, and by embedding self-validating principles into your protocols, you can generate data that is not only accurate and reliable but also fully defensible under regulatory scrutiny.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. hhs.gov [hhs.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Multifamily Determination of Phytohormones and Acidic Herbicides in Fruits and Vegetables by Liquid Chromatography–Tandem Mass Spectrometry under Accredited Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. benchchem.com [benchchem.com]
- 15. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. centerforbiosimilars.com [centerforbiosimilars.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(4-Chlorophenyl)-2-oxopropanoic Acid Derivatives as Potential HPPD Inhibitors
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 3-(4-Chlorophenyl)-2-oxopropanoic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors. Here, we focus on 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a therapeutically relevant target.
Introduction: The Rationale for Targeting HPPD with Novel Scaffolds
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway.[1][2] Its inhibition disrupts the production of essential molecules, leading to effects such as the bleaching of plant tissues, making it a validated target for herbicides.[1][2] Beyond agriculture, HPPD inhibitors are being explored for therapeutic applications. The this compound scaffold presents a promising starting point for the design of novel HPPD inhibitors due to its structural features that can potentially interact with the enzyme's active site.
This guide will walk you through a comparative docking study of a hypothetical series of derivatives of this scaffold against human HPPD, providing a robust methodology and illustrative data to demonstrate the process of identifying lead candidates.
The Biological Target: Human 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
For our study, we will use the crystal structure of human HPPD. A suitable structure can be obtained from the Protein Data Bank (PDB). The active site of HPPD is well-characterized, typically featuring a metal ion cofactor and key amino acid residues that are crucial for substrate binding and catalysis. Understanding these features is paramount for interpreting docking results.
The Ligand Library: A Hypothetical Series of this compound Derivatives
To explore the structure-activity relationship (SAR), we will consider a focused library of derivatives based on the this compound core. The variations in these derivatives are designed to probe the effects of different functional groups on binding affinity and interaction patterns within the HPPD active site.
Our hypothetical library for this guide includes:
-
Compound A: The parent molecule, this compound.
-
Compound B: A derivative with an additional hydroxyl group on the phenyl ring (e.g., 3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid).
-
Compound C: A derivative with a bulkier substituent on the phenyl ring (e.g., 3-(4-Chloro-3-methylphenyl)-2-oxopropanoic acid).
-
Compound D: A derivative where the carboxylic acid is replaced with a bioisostere, such as a tetrazole.
-
Compound E: A known HPPD inhibitor to serve as a positive control.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
The following protocol outlines a standardized workflow for performing comparative docking studies. This ensures that the results for each compound are directly comparable.
Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of human HPPD from the Protein Data Bank (PDB).
-
Pre-processing: Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands from the PDB file.[3]
-
Add Hydrogens: Add hydrogen atoms to the protein, which are typically absent in PDB files.
-
Assign Charges: Assign partial charges to each atom of the protein.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structures of the derivatives and convert them into 3D structures.
-
Generate Conformers: Generate multiple low-energy conformers for each ligand to account for its flexibility.
-
Assign Charges: Assign partial charges to the atoms of each ligand.
-
Energy Minimization: Minimize the energy of each ligand conformer.
Molecular Docking
-
Grid Generation: Define the binding site on the HPPD protein by creating a grid box that encompasses the active site residues.
-
Docking Run: Perform the docking of each prepared ligand into the defined grid box using a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[3]
-
Pose Selection: The docking software will generate multiple binding poses for each ligand. These are typically ranked based on their predicted binding affinity (docking score). The pose with the most favorable score is selected for further analysis.[3]
Visualization of the Docking Workflow
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Data Presentation: Comparative Docking Results
The following table summarizes the illustrative docking results for our hypothetical series of this compound derivatives against human HPPD.
| Compound ID | Derivative | Docking Score (kcal/mol) | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
| A | Parent Molecule | -7.5 | -7.2 | Phe424, Glu394 |
| B | 3-Hydroxy | -8.2 | -7.9 | Phe424, Glu394, His226 |
| C | 3-Methyl | -7.1 | -6.8 | Phe424, Phe381 |
| D | Tetrazole Bioisostere | -7.8 | -7.5 | Phe424, Glu394, Gln307 |
| E | Known HPPD Inhibitor | -9.5 | -9.1 | Phe424, Glu394, His226, His308 |
Analysis and Interpretation of Results
The docking scores and binding affinities provide a quantitative measure to compare the potential of each derivative as an HPPD inhibitor. A more negative value indicates a stronger predicted binding affinity.
-
Compound B (3-Hydroxy): The improved docking score compared to the parent molecule (Compound A) suggests that the hydroxyl group may be forming an additional hydrogen bond with a key residue in the active site, such as His226, thereby enhancing its binding affinity.[1]
-
Compound C (3-Methyl): The lower docking score suggests that the addition of a methyl group may introduce steric hindrance within the binding pocket, leading to a less favorable interaction.
-
Compound D (Tetrazole Bioisostere): The comparable docking score to the parent molecule indicates that the tetrazole ring is a suitable bioisosteric replacement for the carboxylic acid, likely maintaining similar interactions with residues like Gln307.[1]
-
Compound E (Known Inhibitor): The high docking score of the known inhibitor serves as a positive control and validates our docking protocol. The interactions with multiple key residues (Phe424, Glu394, His226, His308) are consistent with its known mechanism of action.[1]
Conclusion and Future Directions
This guide has provided a detailed protocol and illustrative analysis for a comparative docking study of this compound derivatives against human HPPD. The results, although hypothetical, demonstrate how computational docking can be a powerful tool for rational drug design, enabling the prioritization of compounds for synthesis and biological evaluation.
Future work should involve the synthesis of these prioritized derivatives and their experimental validation through in vitro enzyme inhibition assays. The experimental data can then be used to refine the docking models and further guide the optimization of this promising class of compounds.
References
- 1. Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-(4-Chlorophenyl)-2-oxopropanoic acid
A Researcher's Guide to Safely Handling 3-(4-Chlorophenyl)-2-oxopropanoic Acid
An In-Depth Technical Guide for Laboratory Professionals
As drug development professionals and researchers, our commitment to safety is as paramount as our dedication to scientific advancement. This guide, compiled by a Senior Application Scientist, provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for this compound. By understanding the "why" behind these safety measures, we can foster a culture of proactive risk mitigation in the laboratory.
Understanding the Risks: A Proactive Approach
This compound is an organic acid containing chlorine. This chemical structure suggests that it is likely a solid that can cause irritation to the skin, eyes, and respiratory system.[2][3][4][5][6][7][8] Corrosive solids, and their dusts, can cause burns upon contact and are harmful if inhaled.[7] Therefore, our safety protocols must be designed to prevent any direct contact and inhalation.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling potentially hazardous chemicals. The following table outlines the recommended PPE for working with this compound, with an emphasis on the rationale behind each choice.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing.[9][10][11] | To protect the eyes from dust particles and accidental splashes. Corrosive chemicals can cause severe and irreversible eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's compatibility chart for the specific chemical. | To prevent skin contact. Corrosive organic acids can cause skin irritation and burns.[7] |
| Body Protection | A laboratory coat or an impervious chemical-resistant apron.[7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the solid outside of a fume hood or if dust is generated.[7][9] | To prevent inhalation of dust particles, which can irritate the respiratory tract.[7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Preparation and Handling Workflow
Key Procedural Steps:
-
Work Area Preparation : Always handle this compound in a well-ventilated chemical fume hood to minimize the risk of inhaling dust or vapors.[8][9][11] Ensure that an emergency eyewash station and safety shower are readily accessible.[9][11]
-
Donning PPE : Put on your PPE in the following order: lab coat, gloves, and finally, eye protection. This sequence ensures that your primary protective layers are in place before handling the chemical.
-
Handling the Chemical :
-
In Case of a Spill : In the event of a small spill, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a chlorinated organic compound, this compound and its contaminated materials require special disposal procedures.
Waste Segregation and Disposal Workflow
Disposal Guidelines:
-
Solid Waste : All solid waste contaminated with this compound, such as gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a designated container for halogenated organic waste.[13][14] Do not pour this waste down the drain.[13] Chlorinated organic compounds are often persistent in the environment and require specialized disposal methods like high-temperature incineration.[15]
-
Labeling : All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.
-
Consult Local Regulations : Always adhere to your institution's specific waste disposal guidelines and local environmental regulations.[16]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. cochise.edu [cochise.edu]
- 7. seton.co.uk [seton.co.uk]
- 8. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 9. actenviro.com [actenviro.com]
- 10. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 11. chemsafe.ie [chemsafe.ie]
- 12. capotchem.cn [capotchem.cn]
- 13. Laboratory chemical waste [watercorporation.com.au]
- 14. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 15. tandfonline.com [tandfonline.com]
- 16. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
